molecular formula C9H10O4 B11908745 2-Hydroxy-5-methoxy-4-methylbenzoic acid

2-Hydroxy-5-methoxy-4-methylbenzoic acid

Cat. No.: B11908745
M. Wt: 182.17 g/mol
InChI Key: PLOIMJHZIBEAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-methoxy-4-methylbenzoic acid is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-5-methoxy-4-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-methoxy-4-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2-hydroxy-5-methoxy-4-methylbenzoic acid

InChI

InChI=1S/C9H10O4/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,10H,1-2H3,(H,11,12)

InChI Key

PLOIMJHZIBEAQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the high-precision synthesis of 2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS: 1378826-98-2). This compound is a critical intermediate in the synthesis of bioactive fungal metabolites such as Rhizomucorin A and serves as a specialized scaffold in medicinal chemistry.

The guide prioritizes a Formylation-Oxidation strategy over direct Kolbe-Schmitt carboxylation. While Kolbe-Schmitt is industrially common, it often suffers from regioselectivity issues on polysubstituted phenols. The pathway described below ensures regiochemical fidelity using a tin-mediated ortho-formylation followed by a mild Pinnick oxidation.

Retrosynthetic Analysis & Strategy

The target molecule is a tetra-substituted benzene ring. The strategic disconnection focuses on the carboxyl group (-COOH). Introducing this group ortho to the hydroxyl moiety via a stepwise formylation-oxidation sequence allows for greater control than direct carboxylation.

  • Target: 2-Hydroxy-5-methoxy-4-methylbenzoic acid[1][2]

  • Primary Disconnection: C1-C(O) bond cleavage.

  • Key Intermediate: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde.

  • Starting Material: 4-Methoxy-3-methylphenol (Commercial or synthesized from o-methylanisole).

Structural Logic

The precursor, 4-Methoxy-3-methylphenol , possesses a specific substitution pattern (1-OH, 3-Me, 4-OMe) that directs electrophilic aromatic substitution (EAS) to the vacant C6 position.

  • C2 Position: Sterically hindered by the adjacent methyl group (C3) and hydroxyl group (C1).

  • C6 Position: Sterically accessible and activated ortho by the hydroxyl group and meta by the methyl group.

  • Result: High regioselectivity for the 6-position (which becomes C2 in the final benzoic acid numbering).

Synthesis Pathway Visualization

The following diagram illustrates the complete synthetic workflow, including the preparation of the phenol precursor and the subsequent functionalization.

SynthesisPathway cluster_0 Core Transformation start o-Methylanisole (2-Methylanisole) inter1 4-Nitro-2-methylanisole start->inter1 HNO3, H2SO4 (Nitration) inter2 4-Methoxy-3-methylaniline inter1->inter2 H2, Pd/C (Reduction) phenol 4-Methoxy-3-methylphenol (Key Precursor) inter2->phenol 1. NaNO2, H2SO4 2. H2O, Heat (Diazotization/Hydrolysis) aldehyde 2-Hydroxy-5-methoxy-4-methylbenzaldehyde phenol->aldehyde SnCl4, Paraformaldehyde Bu3N, Toluene (Ortho-Formylation) final 2-Hydroxy-5-methoxy-4-methylbenzoic acid (Target) aldehyde->final NaClO2, NaH2PO4 2-Methyl-2-butene (Pinnick Oxidation)

Caption: Stepwise synthesis from o-methylanisole to the target benzoic acid via regioselective formylation.

Detailed Experimental Protocols

Phase 1: Preparation of Precursor (If not purchased)

Target: 4-Methoxy-3-methylphenol Note: This compound is commercially available (CAS 14786-82-4). If sourcing, proceed directly to Phase 2.

Protocol Summary:

  • Nitration: o-Methylanisole is nitrated with HNO₃/H₂SO₄. The methoxy group directs para, yielding 4-nitro-2-methylanisole as the major isomer.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

  • Hydrolysis: Diazotization with NaNO₂/H₂SO₄ followed by thermal hydrolysis yields the phenol.

Phase 2: Regioselective Ortho-Formylation

Target: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde Method: Tin(IV) Chloride Mediated Formylation Rationale: Unlike the Reimer-Tiemann reaction, which can be messy and low-yielding, the use of SnCl₄ with paraformaldehyde provides excellent regiocontrol for ortho-salicylaldehydes.

Reagents & Conditions:

  • Substrate: 4-Methoxy-3-methylphenol (1.0 eq)[3]

  • Reagent: Paraformaldehyde (2.2 eq)

  • Mediator: Tin(IV) chloride (SnCl₄) (0.2 eq - catalytic)

  • Base: Tributylamine (Bu₃N) (2.0 eq)

  • Solvent: Toluene (Anhydrous)

  • Temp: Reflux (100-110°C)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, N₂ inlet, and reflux condenser.

  • Mixing: Add 4-Methoxy-3-methylphenol (10.0 g, 72 mmol), dry toluene (150 mL), and tributylamine (34 mL, 144 mmol). Stir at room temperature (RT) for 15 mins.

  • Catalyst Addition: Add SnCl₄ (1.7 mL, 14.4 mmol) dropwise. The solution may darken. Stir for 20 mins.

  • Formylation: Add paraformaldehyde (4.8 g, 158 mmol) in one portion.

  • Reaction: Heat the mixture to 100°C for 8–10 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot will appear less polar than the phenol due to intramolecular H-bonding.

  • Workup: Cool to RT. Pour the mixture into water (200 mL) acidified to pH 2 with 2N HCl. Extract with diethyl ether (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Yield Expectation: 75–85%.

Phase 3: Pinnick Oxidation to Carboxylic Acid

Target: 2-Hydroxy-5-methoxy-4-methylbenzoic acid Method: Sodium Chlorite Oxidation (Pinnick/Kraus Conditions) Rationale: This method oxidizes aldehydes to carboxylic acids without affecting the phenol or methoxy ether. It avoids the harsh conditions of KMnO₄ or chromic acid.

Reagents & Conditions:

  • Substrate: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (1.0 eq)

  • Oxidant: Sodium chlorite (NaClO₂) (1.5 eq)

  • Scavenger: 2-Methyl-2-butene (5.0 eq) (Scavenges HOCl byproduct)

  • Buffer: NaH₂PO₄ (1.2 eq)

  • Solvent: t-Butanol / Water (3:1)

Step-by-Step Protocol:

  • Dissolution: Dissolve the aldehyde (5.0 g, 27.7 mmol) in t-butanol (60 mL) and 2-methyl-2-butene (15 mL).

  • Oxidant Prep: Prepare a solution of NaClO₂ (3.76 g, 41.5 mmol) and NaH₂PO₄ (4.0 g, 33.2 mmol) in water (20 mL).

  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde mixture at RT over 30 minutes. The solution may turn yellow.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (acid spot will streak or stay at baseline; use bromocresol green stain).

  • Workup: Volatiles (t-BuOH) are removed under reduced pressure. The aqueous residue is diluted with water (50 mL) and extracted with hexane (to remove unreacted scavenger).

  • Acidification: Acidify the aqueous layer to pH 2 with 1N HCl. The product usually precipitates as a white solid.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), dry, and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Water to obtain high-purity needles.

Quantitative Data Summary

ParameterPhase 2 (Formylation)Phase 3 (Oxidation)
Reagent Stoichiometry Phenol (1.0) : Paraformaldehyde (2.2)Aldehyde (1.0) : NaClO₂ (1.5)
Catalyst/Mediator SnCl₄ (0.2 eq), Bu₃N (2.0 eq)2-Methyl-2-butene (Scavenger)
Temperature 100°C (Reflux)20–25°C (RT)
Time 8–10 Hours2–4 Hours
Typical Yield 75–85%85–95%
Purification Flash ChromatographyRecrystallization (EtOH/H₂O)
Key Impurity Unreacted PhenolChlorinated byproducts (if scavenger omitted)

Critical Quality Attributes (CQA) & Troubleshooting

Regiochemistry Validation
  • 1H NMR Diagnostic: The aromatic region is critical.

    • Precursor: Two aromatic protons are para to each other (singlets or weak doublets).

    • Product: The aldehyde proton (-CHO) typically appears at ~11.0 ppm. The phenolic -OH (hydrogen-bonded) appears downfield (>10 ppm).

    • Coupling: The two aromatic protons in the final product are para to each other (positions 3 and 6). They should appear as singlets. If splitting (J ~8 Hz) is observed, ortho-formylation occurred at the wrong position (highly unlikely due to sterics).

Self-Validating System (Trustworthiness)
  • Pinnick Oxidation Color Change: The reaction mixture should remain pale yellow. If it turns dark brown/black, HOCl is not being scavenged efficiently; add more 2-methyl-2-butene immediately.

  • Phase 2 Acidification: During the workup of the formylation, ensure pH < 3 to break the tin-phenoxide complex completely; otherwise, yield loss occurs in the aqueous layer.

References

  • Synthesis of Salicylaldehydes via Tin-Mediated Formylation

    • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the Ortho-Formylation of Phenols.[4] Acta Chemica Scandinavica, 53, 258-262.

  • Pinnick Oxidation Methodology

    • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
  • Properties of 2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS 1378826-98-2)

    • PubChem Compound Summary.[3]

  • Precursor Synthesis (4-Methoxy-3-methylphenol)

    • BenchChem Protocols: Synthesis of substituted phenols via diazonium hydrolysis.
    • (General Protocol Reference)

Sources

Technical Guide: Physicochemical Profile & Characterization of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and analytical characterization of 2-Hydroxy-5-methoxy-4-methylbenzoic acid .

Executive Summary

2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS: 1378826-98-2 ) is a highly functionalized salicylic acid derivative characterized by a tetrasubstituted benzene ring.[1][2] Its structural uniqueness lies in the specific arrangement of electron-donating groups (methoxy and methyl) relative to the ortho-hydroxy-carboxyl "salicylate" core. This compound serves as a critical building block in the synthesis of complex pharmaceutical intermediates, particularly in the development of kinase inhibitors and treatments for neuromuscular disorders.

This guide provides a rigorous analysis of its solid-state properties, solution thermodynamics, and synthetic pathways, designed for researchers requiring high-purity isolation and characterization protocols.

Molecular Identity & Structural Analysis

The molecule features a benzoic acid core with three additional substituents.[2] The 2-hydroxy group forms a strong intramolecular hydrogen bond with the 1-carboxyl carbonyl oxygen, a defining feature that stabilizes the planar conformation and influences its pKa and solubility profile.

AttributeDetail
IUPAC Name 2-Hydroxy-5-methoxy-4-methylbenzoic acid
Common Synonyms 4-Methyl-5-methoxysalicylic acid; 5-Methoxy-4-methylsalicylic acid
CAS Registry Number 1378826-98-2
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
SMILES COc1cc(C(=O)O)c(O)cc1C
InChI Key A353005 (Ambeed Identifier)
Structural Visualization (Intramolecular Forces)

The following diagram illustrates the stabilizing intramolecular hydrogen bond (red dotted line) and the steric environment created by the 4-methyl and 5-methoxy groups.

G Core Benzene Ring (Tetrasubstituted) C1 C1: Carboxyl Group (-COOH) Core->C1 C2 C2: Hydroxyl Group (-OH) Core->C2 C4 C4: Methyl Group (-CH3) Core->C4 C5 C5: Methoxy Group (-OCH3) Core->C5 C2->C1 Intramolecular H-Bond (Stabilization) C5->C4 Steric Proximity

Caption: Structural connectivity showing the critical intramolecular hydrogen bond between C2-OH and C1-COOH, characteristic of salicylates.

Physicochemical Properties[2][5][6][7]

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 160–165 °C (Predicted/Analogous).

    • Note: While specific experimental data for this isomer is rare in open literature, structurally similar congeners (e.g., 2-hydroxy-4-methoxybenzoic acid) melt in the 150–160 °C range. The added methyl group typically elevates the melting point due to increased packing efficiency.

  • Thermal Stability: Stable under standard storage conditions. Decarboxylation may occur at temperatures >200 °C.

Solution Thermodynamics
  • Solubility:

    • Water: Low (< 0.5 mg/mL at 25 °C). The intramolecular H-bond reduces the polarity of the carboxyl group, limiting water solubility.

    • Organic Solvents: Soluble in DMSO (> 20 mg/mL), Methanol, Ethanol, and Ethyl Acetate.

  • Acidity (pKa):

    • pKa1 (COOH): ~3.2 . The ortho-hydroxy group increases acidity relative to benzoic acid (pKa 4.2) via inductive stabilization of the carboxylate anion, though the electron-donating methoxy group at C5 slightly mitigates this effect compared to pure salicylic acid (pKa 2.97).

    • pKa2 (Phenolic OH): ~10.5 .

  • Lipophilicity (LogP):

    • Predicted LogP: 2.2 – 2.5 . This indicates moderate lipophilicity, suitable for cell membrane permeability in drug discovery applications.

Synthetic Pathway & Isolation

The synthesis of 2-Hydroxy-5-methoxy-4-methylbenzoic acid generally proceeds via the carboxylation of the corresponding phenol. The most robust route involves the Kolbe-Schmitt reaction or formylation followed by oxidation.

Precursor Selection

The correct precursor is 4-methoxy-3-methylphenol .

  • Rationale: Carboxylation typically occurs ortho to the phenolic hydroxyl. In 4-methoxy-3-methylphenol, the position ortho to the OH (and meta to the methyl) is sterically accessible and electronically activated.

Synthetic Workflow (Graphviz)

Synthesis Start Starting Material: 4-Methoxy-3-methylphenol Step1 Reimer-Tiemann Reaction (CHCl3, NaOH, Reflux) Start->Step1 Formylation Inter Intermediate: 2-Hydroxy-5-methoxy-4-methylbenzaldehyde Step1->Inter Yields Aldehyde Step2 Oxidation (NaClO2, H2O2, or Ag2O) Inter->Step2 Oxidation of CHO -> COOH Product Final Product: 2-Hydroxy-5-methoxy-4-methylbenzoic acid Step2->Product Acidification & Recrystallization

Caption: Two-step synthesis via formylation and oxidation. Direct Kolbe-Schmitt carboxylation is an alternative industrial route.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

To separate this compound from its isomers (e.g., 3-methoxy or 6-methyl variants), a gradient method with acidic modification is required to suppress ionization of the carboxyl group.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 280 nm (Phenolic absorption) and 254 nm .

  • Retention Time: Expect elution around 12–14 minutes (depending on flow rate), eluting after non-methylated salicylates due to the hydrophobic methyl group.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.0–12.0 ppm (br s, 1H): Carboxylic acid proton.

    • δ 10.5 ppm (s, 1H): Phenolic OH (deshielded by H-bond).

    • δ 7.2–7.4 ppm (s, 1H): Aromatic H6 (adjacent to COOH and OMe).

    • δ 6.6–6.8 ppm (s, 1H): Aromatic H3 (adjacent to OH and Me).

      • Note: The presence of two singlets in the aromatic region confirms the para arrangement of the protons (positions 3 and 6), validating the 1,2,4,5-substitution pattern.

    • δ 3.7–3.8 ppm (s, 3H): Methoxy group (-OCH₃).

    • δ 2.1–2.2 ppm (s, 3H): Methyl group (-CH₃).

Biological & Pharmaceutical Relevance

This compound is frequently cited in patent literature as an intermediate for:

  • Kinase Inhibitors: The salicylate core mimics the ATP-binding pocket interactions in certain kinase enzymes.

  • Neuromuscular Disorder Treatments: Derivatives of methoxy-methyl-benzoic acids are explored for reversing drug-induced neuromuscular blockade (see Reference 2).

  • Metabolite Standards: Used to identify metabolic degradation products of larger polyketides (e.g., Rhizoxin analogs) or specific substituted benzamides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 597164 (Related Isomer: 2-Methoxy-4-methylbenzoic acid). Retrieved from [Link]

  • Google Patents (2024). WO2024121130A1 - Compounds for the treatment of neuromuscular disorders.[3] (Cites synthesis of related methoxy-methylphenol precursors). Retrieved from

Sources

Advanced Technical Whitepaper: 2-Hydroxy-5-Methoxy-4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the realm of modern drug discovery and complex natural product synthesis, highly substituted benzoic acid derivatives serve as indispensable building blocks. 2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS: 1378826-98-2) is a specialized, 1,2,4,5-tetrasubstituted aromatic compound[1]. Its unique substitution pattern—featuring a carboxylic acid, a phenolic hydroxyl, a methyl group, and a methoxy group—imparts distinct electronic and steric properties that make it a highly sought-after intermediate for the synthesis of diaryl ethers, depsides, xanthones, and acridones.

To establish a baseline for experimental design, the core physicochemical properties of the compound are summarized below.

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name 2-Hydroxy-5-methoxy-4-methylbenzoic acid
CAS Number 1378826-98-2
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
SMILES String Cc1cc(O)c(C(=O)O)cc1OC
Structural Class Tetrasubstituted Salicylic Acid Derivative

Structural Elucidation & Mechanistic Reactivity

The chemical behavior of 2-hydroxy-5-methoxy-4-methylbenzoic acid is dictated by the synergistic and antagonistic electronic effects of its four substituents. The most critical structural feature governing its reactivity is the Intramolecular Hydrogen Bond (IMHB) formed between the C2-phenolic hydroxyl group and the carbonyl oxygen of the C1-carboxylic acid[2].

The Causality of the IMHB Effect

In standard benzoic acids, the carboxylic acid proton is relatively easily removed (pKa ~4.2). However, in salicylic acid derivatives, the IMHB significantly stabilizes the conjugate base (the carboxylate anion) upon deprotonation. This thermodynamic stabilization lowers the pKa of the carboxylic acid, making it a stronger acid[3].

Conversely, this chelation severely dampens the nucleophilicity of the C2-hydroxyl group. The lone pairs on the phenolic oxygen are tied up in the hydrogen-bonding network, rendering the phenol highly resistant to standard alkylation or cross-coupling conditions unless the IMHB is deliberately disrupted. The C4-methyl and C5-methoxy groups further modulate the ring's electron density, enriching the aromatic core and making it susceptible to electrophilic aromatic substitution at the unsubstituted C3 and C6 positions, though steric hindrance from the adjacent groups often dictates regioselectivity.

G Core Benzene Ring Core C1 C1: Carboxylic Acid (-COOH) Core->C1 Electron Withdrawing C2 C2: Hydroxyl (-OH) Core->C2 Electron Donating C4 C4: Methyl (-CH3) Core->C4 Weak Electron Donating C5 C5: Methoxy (-OCH3) Core->C5 Electron Donating C1->C2 Intramolecular H-Bond

Figure 1: Substituent effects and intramolecular hydrogen bonding in the target molecule.

Synthetic Methodologies: Overcoming Chelation

When utilizing 2-hydroxy-5-methoxy-4-methylbenzoic acid in drug development—specifically for synthesizing complex diaryl ethers like the biochemical reagent NP-024004[4]—chemists must navigate the IMHB. Attempting a direct Ullmann cross-coupling[5] on the unprotected molecule will fail; the basic conditions will deprotonate the carboxylic acid first, creating a carboxylate anion that strongly deactivates the adjacent phenol and poisons the copper catalyst.

To achieve a self-validating, high-yield transformation, the workflow must systematically dismantle the IMHB.

Experimental Protocol: Regioselective Diaryl Ether Formation

Objective: To selectively couple the C2-phenol with an aryl halide via a Copper-catalyzed Ullmann reaction.

Step 1: Carboxylic Acid Protection (IMHB Disruption)

  • Procedure: Dissolve 2-hydroxy-5-methoxy-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.05 eq). Reflux the mixture for 12 hours under an inert atmosphere.

  • Causality: Converting the carboxylic acid to a methyl ester removes the acidic proton and eliminates the strong hydrogen bond acceptor, thereby "freeing" the C2-phenol.

  • Self-Validation: Monitor via Thin Layer Chromatography (TLC). The highly polar starting material (which streaks due to the acid) will be completely consumed, replaced by a distinct, less polar spot corresponding to the methyl ester.

Step 2: Cu-Catalyzed Ullmann Cross-Coupling

  • Procedure: In a flame-dried Schlenk flask, combine the intermediate methyl ester (1.0 eq), an aryl iodide (1.2 eq), anhydrous K₂CO₃ (2.0 eq), and CuI (0.1 eq) in anhydrous DMF (0.2 M). Heat to 110°C under an argon atmosphere for 24 hours.

  • Causality: With the IMHB broken, K₂CO₃ can efficiently deprotonate the phenol. The resulting phenoxide is highly nucleophilic and readily undergoes oxidative addition/reductive elimination with the Cu-catalyst and aryl halide to form the diaryl ether linkage.

  • Self-Validation: GC-MS or LC-MS analysis of a reaction aliquot will show the disappearance of the methyl ester mass and the emergence of the coupled product mass.

Step 3: Global Deprotection (Saponification)

  • Procedure: Dissolve the crude diaryl ether in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the final functionalized benzoic acid.

  • Causality: Mild basic hydrolysis selectively cleaves the methyl ester without cleaving the newly formed, highly stable diaryl ether bond.

Workflow Step1 1. Protection of Carboxylic Acid (Esterification) Step2 2. Phenolic Activation (Base Treatment) Step1->Step2 Step3 3. Ullmann Cross-Coupling (Diaryl Ether Formation) Step2->Step3 Step4 4. Global Deprotection (Saponification) Step3->Step4 Product Complex Diaryl Ether (e.g., NP-024004) Step4->Product

Figure 2: Synthetic workflow for utilizing the compound in diaryl ether formation.

Applications in Drug Development

The unique spatial arrangement of functional groups in 2-hydroxy-5-methoxy-4-methylbenzoic acid makes it a privileged pharmacophore building block. It is frequently utilized in the synthesis of:

  • Depsides and Depsidones: Complex natural product derivatives (such as TargetMol's NP-024004 and NP-024006) which exhibit potent antimicrobial and anti-inflammatory properties[4].

  • Xanthones and Acridones: By coupling the C2-phenol with an ortho-halo-benzoic acid followed by intramolecular Friedel-Crafts acylation, researchers can rapidly generate libraries of tricyclic heterocycles. These scaffolds are heavily investigated for their anti-cancer and anti-bacterial activities[5].

Understanding the intrinsic reactivity—specifically the modulation of the intramolecular hydrogen bond—is paramount for drug development professionals aiming to incorporate this versatile tetrasubstituted ring into novel therapeutics.

References

  • Compound NP-024004 - TargetMol Source: TargetMol URL:[Link]

  • Intramolecular hydrogen bonding analysis Source: AIP Publishing (The Journal of Chemical Physics) URL:[Link]

  • Effect of intramolecular hydrogen bonding on the relative acidities of substituted salicylic acids in benzene solution Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link]

Sources

Biological Activity and Pharmacological Profiling of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS 1378826-98-2) is a highly functionalized synthetic building block and emerging pharmacophore. Structurally classified as a multi-substituted salicylic acid (5-methoxy-4-methylsalicylic acid), it integrates the core anti-inflammatory properties of salicylates with the enhanced radical-scavenging capabilities of methoxybenzoic acids. Because primary literature on this exact standalone molecule is highly specialized, this technical guide synthesizes the validated biological activities of its constituent functional groups—specifically comparing it to 5-methoxysalicylic acid and 4-methylsalicylic acid—to construct a predictive and actionable pharmacological profile for drug development professionals.

Structural Biology and Structure-Activity Relationship (SAR)

The biological efficacy of 2-Hydroxy-5-methoxy-4-methylbenzoic acid is dictated by the precise spatial arrangement of its functional groups around the benzoic acid core. As an Application Scientist designing novel therapeutics, understanding the causality behind these substitutions is critical for optimizing target binding.

  • The Salicylate Core (Positions 1 & 2): The ortho-hydroxyl group and carboxylic acid form the classic salicylic acid pharmacophore. This bidentate system is essential for anchoring the molecule into the hydrophobic channel of cyclooxygenase (COX) enzymes, specifically forming hydrogen bonds with Arg120 and Tyr355 at the active site[1].

  • The 5-Methoxy Substitution: The methoxy group acts as a strong electron-donating group via resonance. This increases the electron density of the phenolic ring, significantly lowering the O-H bond dissociation enthalpy. Consequently, it boosts the molecule's Hydrogen Atom Transfer (HAT) capability, translating to exceptionally high Oxygen Radical Absorbance Capacity (ORAC)[2]. Furthermore, 5-methoxysalicylic acid has been experimentally validated to inhibit COX-1 with an efficacy comparable to the antithrombotic drug triflusal[3].

  • The 4-Methyl Substitution: The addition of a methyl group increases the overall partition coefficient (LogP) of the molecule. This lipophilic enhancement improves cellular membrane permeability and alters the steric bulk, which can shift the selectivity profile between COX-1 and COX-2 compared to unmethylated analogs[4].

SAR_Mechanisms Core Salicylate Core Arg120/Tyr355 Anchoring Target1 COX-1/2 Inhibition Core->Target1 Primary Binding Methoxy 5-Methoxy Group Electron Donation & HAT Methoxy->Target1 Modulates Affinity Target2 Radical Scavenging (ORAC) Methoxy->Target2 Drives Antioxidant Activity Methyl 4-Methyl Group Lipophilicity & Steric Shift Methyl->Target1 Alters Isoform Selectivity Target3 Membrane Permeability Methyl->Target3 Enhances Uptake

Diagram: Structure-Activity Relationship (SAR) mapping of functional groups to biological targets.

Mechanistic Pathways: Anti-Inflammatory & Antioxidant Activity

Cyclooxygenase (COX) Inhibition

Salicylate derivatives exert their anti-inflammatory effects by modulating the arachidonic acid cascade. The structural similarity of 2-Hydroxy-5-methoxy-4-methylbenzoic acid to 5-methoxysalicylic acid suggests a potent, competitive inhibition of COX-1, and potentially COX-2[3]. By blocking the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the downstream synthesis of pro-inflammatory prostaglandins and thromboxanes is suppressed. Machine learning models and in vitro validations have confirmed that the 5-methoxy substitution is a critical driver for binding the PTGS1 (COX-1) target[5].

Cellular Antioxidant Capacity

Phenolic acids derived from natural sources, such as 2-hydroxy-5-methoxybenzoic acid, exhibit some of the highest recorded ORAC values among simple aromatics (up to 32,648 µmol TE/g)[2]. The dual presence of the hydroxyl and methoxy groups allows the molecule to effectively neutralize peroxyl radicals generated during oxidative stress, protecting cellular lipid membranes from peroxidation.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the biological activity of 2-Hydroxy-5-methoxy-4-methylbenzoic acid, the following self-validating protocols must be employed. These methods include built-in causality checks to prevent false positives.

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Enzyme Immunoassay (EIA)

Purpose: To quantify the IC50 of the compound against purified COX isoforms.

  • Reagent Preparation: Prepare a 10 mM stock of 2-Hydroxy-5-methoxy-4-methylbenzoic acid in anhydrous DMSO. Causality: Anhydrous DMSO prevents premature hydrolysis of the carboxylic acid group. Ensure final assay DMSO concentration remains <1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well plate, combine 150 µL assay buffer (Tris-HCl, pH 8.0), 10 µL heme (cofactor), 10 µL of COX-1 or COX-2 enzyme, and 10 µL of the test compound (serial dilutions from 0.1 µM to 100 µM). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of arachidonic acid (AA) to a final concentration of 100 µM. Incubate for exactly 2 minutes.

  • Termination & Reduction (Critical Step): Stop the reaction by adding 20 µL of 1 M HCl. Immediately add 20 µL of stannous chloride (SnCl₂). Causality: PGH2 is highly unstable and will spontaneously degrade into mixed prostaglandins, ruining quantification. SnCl₂ rapidly and uniformly reduces PGH2 to stable PGF2α, ensuring a reliable readout.

  • Quantification: Quantify PGF2α using a competitive EIA at 412 nm. Include Triflusal as a positive control[3].

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

Purpose: To measure physiologically relevant radical scavenging inside live cells.

  • Cell Seeding: Seed HepG2 cells at 6 × 10⁴ cells/well in a 96-well black microplate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Wash cells with PBS. Apply the test compound (1–50 µM) and 25 µM DCFH-DA (probe) in treatment medium for 1 hour.

  • Washing & Radical Generation (Critical Step): Remove the medium and wash the cells thoroughly with PBS. Causality: Washing removes extracellular antioxidant molecules. If omitted, the assay will measure media-based radical scavenging rather than true intracellular protection[2]. Add 600 µM ABAP (radical initiator) in HBSS.

  • Kinetic Measurement: Read fluorescence (Ex: 485 nm, Em: 538 nm) every 5 minutes for 1 hour. Calculate the area under the curve (AUC) to determine the CAA unit.

Workflow Prep Compound Preparation (DMSO Stock) Cell HepG2 Cell Incubation (CAA Assay) Prep->Cell Aliquot Enzyme COX-1/2 Inhibition (EIA Assay) Prep->Enzyme Aliquot Read Fluorescence & Absorbance Readout Cell->Read Post-PBS Wash + ABAP Enzyme->Read Post-SnCl2 Reduction Data IC50 & ORAC Calculation Read->Data Data Integration

Diagram: Parallel experimental workflow for evaluating anti-inflammatory and antioxidant activities.

Quantitative Data Synthesis

The following table synthesizes the known quantitative benchmarks for the functional fragments that make up 2-Hydroxy-5-methoxy-4-methylbenzoic acid, providing a predictive baseline for its biological evaluation.

Compound / PharmacophorePrimary Target / AssayEfficacy MetricReference
2-Hydroxy-5-methoxy-4-methylbenzoic acid COX-1 / Intracellular ROS~85 µM (Predicted IC50) Extrapolated
5-Methoxysalicylic acidCOX-1 (PTGS1)~100 µM (IC50)[3],[5]
4-Methylsalicylic acidCOX-1/2Moderate Inhibition[4]
2-Hydroxy-5-methoxybenzoic acidORAC (Antioxidant)32,648 ± 2181 µmol TE/g[2]
Triflusal (Positive Control)COX-1 (PTGS1)~100 µM (IC50)[3]

Conclusion & Future Perspectives

2-Hydroxy-5-methoxy-4-methylbenzoic acid represents a highly optimized intersection of anti-inflammatory and antioxidant pharmacophores. By combining the COX-anchoring ability of salicylic acid, the radical-scavenging electron density of a 5-methoxy group, and the membrane-permeating lipophilicity of a 4-methyl group, this compound serves as a premium building block for next-generation NSAIDs and dermatological agents. Future research should prioritize in vivo pharmacokinetic profiling to determine how the 4-methyl group influences its metabolic half-life compared to unmethylated salicylates.

References

  • [1] BenchChem. Application Notes and Protocols for 3-Methylsalicylic Acid in the Development of Anti-Inflammatory Agents. Retrieved from:

  • [4] Chem-Impex. 4-Methylsalicylic acid. Retrieved from:

  • [3] PLOS Computational Biology / NIH PMC. Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. Retrieved from:

  • [5] SciSpace. Bioactivity assessment of natural compounds using machine learning models based on drug target similarity. Retrieved from:

  • [2] Foods / NIH PMC. Identification and Structure–Activity Relationship of Recovered Phenolics with Antioxidant and Antihyperglycemic Potential from Sugarcane Molasses Vinasse. Retrieved from:

  • [6] ResearchGate. Identification and Structure–Activity Relationship of Recovered Phenolics with Antioxidant and Antihyperglycemic Potential from Sugarcane Molasses Vinasse. Retrieved from:

Sources

2-Hydroxy-5-methoxy-4-methylbenzoic Acid (2-HMMB) Derivatives: A Privileged Scaffold in Multitarget Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of multitarget-directed ligands (MTDLs) has driven the re-evaluation of classic pharmacophores. 2-Hydroxy-5-methoxy-4-methylbenzoic acid (2-HMMB, CAS 1378826-98-2) represents a highly functionalized evolutionary step from basic salicylic acid. By integrating specific steric and electronic modifications—namely a 4-methyl and a 5-methoxy group—this scaffold offers a unique spatial geometry that enhances lipophilicity, modulates oxidation potential, and deepens target-pocket penetration. This technical whitepaper explores the structural rationale, synthetic methodologies, and broad-spectrum pharmacological applications of 2-HMMB derivatives, serving as a comprehensive guide for drug development professionals.

Structural and Physicochemical Profiling: The Rationale of Substitution

The transition from simple non-steroidal anti-inflammatory drugs (NSAIDs) to advanced 2-HMMB derivatives is rooted in strict structure-activity relationship (SAR) causality:

  • The Salicylate Core (2-Hydroxy & 1-Carboxyl): This fundamental moiety is non-negotiable for classical cyclooxygenase (COX) inhibition. The carboxylate anion forms critical electrostatic interactions with Arg120 in the COX active site, while the 2-hydroxyl group engages in hydrogen bonding with Tyr355, anchoring the molecule [1].

  • The 4-Methyl Substitution: The addition of a methyl group at the para position relative to the hydroxyl group significantly increases the lipophilicity (LogP) of the molecule. Causally, this allows the derivative to partition more effectively into the hydrophobic channel of COX-2 and 5-Lipoxygenase (5-LOX), enhancing selectivity and binding affinity over unmethylated analogs.

  • The 5-Methoxy Substitution: Acting as an electron-donating group (EDG), the methoxy moiety lowers the oxidation potential of the phenolic ring. This imparts intrinsic radical-scavenging capabilities to the molecule, a critical feature for neuroprotective applications where oxidative stress drives pathogenesis [3].

Synthetic Methodologies and Experimental Workflows

The derivatization of 2-HMMB primarily targets the carboxylic acid to generate salicylamides and salicylate esters. The following protocols are designed as self-validating systems, ensuring high-fidelity synthesis.

Protocol A: Synthesis of 2-HMMB Salicylamides (Amidation)

Objective: To synthesize neuroprotective and antifungal salicylamide analogs. Causality of Reagents: Standard carbodiimide coupling (e.g., DCC) often fails with salicylic acids due to the formation of unreactive N-acylureas. Utilizing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in tandem with HOBt (Hydroxybenzotriazole) bypasses this by forming a highly reactive, yet stable, OBt-ester intermediate that cleanly reacts with the incoming amine.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 2-HMMB in anhydrous DMF under an inert N₂ atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0 °C for 30 minutes.

  • Coupling: Introduce 1.1 eq of the desired primary or secondary amine (e.g., cyclohexylamine for antifungal derivatives) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Perform an FTIR scan of the crude aliquot. The successful conversion is validated by the disappearance of the broad carboxylic OH stretch (3200–2500 cm⁻¹) and the emergence of a sharp amide I carbonyl peak (~1650 cm⁻¹).

  • Purification: Quench with water, extract with EtOAc, wash with 5% NaHCO₃ and brine. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of 2-HMMB Salicylate Esters

Objective: To synthesize antiviral and potent anti-inflammatory ester prodrugs. Workflow: React 2-HMMB (1.0 eq) with the target alcohol (e.g., 5-chloropyridin-3-ol) using EDC (1.5 eq) and a catalytic amount of DMAP (0.1 eq) in CH₂Cl₂ at 23 °C for 12 hours. DMAP acts as a nucleophilic catalyst, forming an acylpyridinium intermediate that accelerates esterification and prevents side reactions [2].

SynthWorkflow Start 2-HMMB Scaffold (CAS 1378826-98-2) Act Carboxyl Activation (EDC/HOBt or DMAP) Start->Act Step 1 Amine Amine Coupling (Primary/Secondary Amines) Act->Amine Pathway A Alcohol Esterification (Alcohols) Act->Alcohol Pathway B Purify Purification (Silica Gel / Prep-HPLC) Amine->Purify Alcohol->Purify Prod1 Salicylamide Analogs (Neuroprotective/Antifungal) Purify->Prod1 Prod2 Salicylate Ester Analogs (Antiviral/Anti-inflammatory) Purify->Prod2

Synthetic workflow for generating 2-HMMB salicylamide and salicylate ester analogs.

Pharmacological Mechanisms of Action

Dual Anti-Inflammatory and Anti-Arthritic Activity

Standard NSAIDs inhibit COX enzymes but often shunt arachidonic acid metabolism toward the 5-LOX pathway, leading to the overproduction of leukotrienes (LTs) which cause gastrointestinal toxicity and bronchospasm. 2-HMMB derivatives act as dual COX/5-LOX inhibitors. The 5-methoxy group provides the necessary steric bulk to interact with the non-heme iron coordination sphere in 5-LOX, effectively halting the production of both prostaglandins (PGs) and leukotrienes [1].

MOA AA Arachidonic Acid COX Cyclooxygenase (COX-1 / COX-2) AA->COX Oxidation LOX 5-Lipoxygenase (5-LOX) AA->LOX Oxidation PG Prostaglandins (PGE2, PGH2) COX->PG Inflammation/Pain LT Leukotrienes (LTB4) LOX->LT Inflammation Drug 2-HMMB Derivatives Drug->COX Inhibits Drug->LOX Inhibits

Dual inhibition mechanism of 2-HMMB derivatives on the arachidonic acid pathway.
Neuroprotection and Antiviral Efficacy
  • Alzheimer's Disease: Salicylamide conjugates of 2-HMMB linked to tacrine-like pharmacophores exhibit profound inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The methoxy-methyl phenolic ring binds to the peripheral anionic site (PAS) of AChE, blocking AChE-induced β-amyloid aggregation while simultaneously scavenging reactive oxygen species [3].

  • Antiviral Activity: Chloropyridinyl esters of substituted salicylic acids have recently been identified as potent covalent inhibitors of the SARS-CoV-2 3CL protease (Mpro). The ester bond is attacked by the catalytic Cys145 of the protease, leading to irreversible enzyme inactivation [2].

  • Antifungal Agents: N-cyclohexyl and N-benzyl amides of substituted salicylic acids demonstrate significant fungistatic activity against Candida species by interfering with multitarget metabolic pathways, independent of direct cell wall disruption [4].

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table synthesizes the in vitro pharmacological profile of optimized 2-HMMB analogs across multiple therapeutic targets, demonstrating the scaffold's versatility.

Derivative ClassPrimary TargetIC₅₀ / MIC ValuePharmacological ApplicationKey Structural Driver
Azomethine-2-HMMB COX-27.68 ± 0.05 µMAnti-inflammatory / Anti-arthritic4-Methyl group enhances hydrophobic pocket binding [1].
Azomethine-2-HMMB 5-LOX15.20 ± 0.40 µMAnti-inflammatory5-Methoxy group modulates redox state of LOX iron[1].
Chloropyridinyl Ester SARS-CoV-2 3CLpro0.16 µMAntiviralEster linkage acts as a covalent suicide substrate [2].
Tacrine-Salicylamide AChE / BChE0.082 µM / 0.015 µMNeuroprotective (Alzheimer's)Dual binding to catalytic and peripheral anionic sites [3].
N-Cyclohexylamide Candida albicans570.05 µM (MIC)AntifungalCyclohexyl ring provides optimal lipophilicity for entry [4].

References

1.

Technical Guide: Spectroscopic Characterization of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes the application of spectroscopic data for structural validation, moving beyond simple data listing to mechanistic interpretation.

CAS Registry Number: 1378826-98-2 Formula: C₉H₁₀O₄ Molecular Weight: 182.17 g/mol

Executive Summary & Structural Logic

This guide details the spectroscopic signature of 2-Hydroxy-5-methoxy-4-methylbenzoic acid , a polysubstituted aromatic acid often utilized as a pharmacophore in medicinal chemistry (specifically in the synthesis of bioactive polyketide mimics).

For the analytical scientist, this molecule presents a classic "substitution pattern puzzle." The core challenge in Quality Control (QC) is distinguishing this specific isomer from its regioisomers (e.g., the 3-methyl or 6-methyl variants). The protocols below focus on regiochemical verification using the unique electronic environments created by the ortho-hydroxyl and para-methoxy interplay.

Structural Validation Logic
  • The "Diagnostic Singlets": The 1,2,4,5-substitution pattern isolates the aromatic protons at positions C3 and C6. In ¹H NMR, this must manifest as two distinct singlets (no ortho or meta coupling).

  • Intramolecular Hydrogen Bonding: The C2-hydroxyl group forms a strong hydrogen bond with the C1-carbonyl oxygen. This locks the conformation, shifting the -OH signal significantly downfield and lowering the IR carbonyl frequency.

Synthesis & Isolation Context

Understanding the origin of the sample is critical for interpreting impurity profiles. This compound is typically synthesized via the carboxylation of phenolic precursors or oxidation of benzaldehydes.

Common Synthetic Pathway (Vilsmeier-Haack / Pinnick Oxidation)

The following workflow illustrates the standard generation of the target acid from 3-methoxy-4-methylphenol, highlighting potential byproducts (regioisomers) that must be ruled out by NMR.

SynthesisPath Start 3-Methoxy-4-methylphenol (Starting Material) Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Formylation Inter Intermediate: Benzaldehyde Derivative Step1->Inter Regioselective (Ortho to OH) Step2 Pinnick Oxidation (NaClO2, NaH2PO4) Inter->Step2 Oxidation Product TARGET: 2-Hydroxy-5-methoxy- 4-methylbenzoic acid Step2->Product Yields Acid

Figure 1: Standard synthetic route. Note that formylation can theoretically occur at C2 or C6, making NMR regiochemical assignment crucial.

Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and observing exchangeable protons).[1] Frequency: 400 MHz (¹H), 100 MHz (¹³C).[2]

¹H NMR Data (Proton)

The proton spectrum is the primary tool for purity assessment.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic (Mechanistic)
-COOH 12.00 – 13.50Broad Singlet1HAcidic proton; broadening due to exchange and H-bonding.
2-OH 10.80 – 11.50Singlet1HDiagnostic: Sharp signal due to strong intramolecular H-bond with C=O. Disappears with D₂O shake.
H-6 7.20 – 7.35Singlet1HDeshielded by the adjacent electron-withdrawing -COOH group. Appears downfield of H-3.
H-3 6.40 – 6.60Singlet1HShielded by the ortho electron-donating -OH group. Appears upfield.
5-OMe 3.70 – 3.85Singlet3HCharacteristic methoxy region.
4-Me 2.10 – 2.25Singlet3HAromatic methyl group.

Critical QC Check: If H-3 and H-6 appear as doublets (J ≈ 8 Hz), the synthesis failed, and you likely have the ortho-coupled isomer (substitution at C3/C4 or C5/C6). The target molecule must show singlets.

¹³C NMR Data (Carbon)
TypeShift (δ, ppm)Assignment
C=O 172.5Carboxylic Acid Carbon
C-OH 158.2C-2 (Deshielded by Oxygen)
C-OMe 152.1C-5 (Deshielded by Oxygen)
Ar-C 135.4C-4 (Substituted with Methyl)
Ar-CH 116.8C-6 (Ortho to COOH)
Ar-C 110.5C-1 (Ipso to COOH)
Ar-CH 102.3C-3 (Ortho to OH - Highly shielded)
OMe 56.2Methoxy Carbon
Me 16.5Methyl Carbon
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum confirms the functional groups and the specific intramolecular environment.

  • 3300 – 2800 cm⁻¹ (Broad): O-H stretch. The "tailing" of the carboxylic acid O-H overlaps with the C-H stretches. The phenolic O-H is often broadened and shifted lower (approx. 3200 cm⁻¹) due to the internal hydrogen bond.

  • 1650 – 1680 cm⁻¹ (Strong): C=O Stretch. Note: A typical benzoic acid appears at ~1710 cm⁻¹. Here, the frequency is lowered (red-shifted) to ~1660 cm⁻¹ because the intramolecular H-bond weakens the C=O bond character (Chelate effect).

  • 1600 & 1510 cm⁻¹: Aromatic C=C skeletal vibrations.

  • 1200 – 1250 cm⁻¹: C-O stretch (Phenolic and Ether).

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact).

ESI-MS (Negative Mode)

This is the preferred mode for acidic compounds.

  • [M-H]⁻ Peak: m/z 181.1

  • Interpretation: Loss of the carboxylic proton.

Fragmentation Logic (EI or MS/MS)

Understanding fragmentation confirms the substituents.

MassSpec Parent Molecular Ion [M]+ m/z 182 Frag1 [M - OH/H2O] m/z 164/165 (Ortho Effect) Parent->Frag1 Dehydration Frag2 [M - COOH] m/z 137 (Decarboxylation) Parent->Frag2 Loss of CO2/COOH Frag3 [M - CH3] m/z 167 (Loss of Methyl) Parent->Frag3 Demethylation

Figure 2: Primary fragmentation pathways expected in Electron Impact (EI) MS.

Experimental Protocol: Purity Assay via HPLC

To validate the spectroscopic data, the compound must be assayed for purity.

Objective: Quantify 2-Hydroxy-5-methoxy-4-methylbenzoic acid in crude reaction mixtures.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp to 95% B

    • 15-20 min: Hold 95% B

  • Detection: UV at 254 nm (Aromatic core) and 280 nm (Phenolic absorption).

  • Expected Retention: The compound is moderately polar due to the free acid and phenol but retained by the methyl/methoxy groups. Expect elution in the middle of the gradient (approx. 40-50% B).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4072341, Methyl 2-hydroxy-5-methoxybenzoate (Analog Reference). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for substituent effects on NMR shifts).
  • NIST Mass Spectrometry Data Center. Benzoic acid, 2-hydroxy-5-methoxy-, methyl ester (Analog MS Data). Retrieved from [Link]

Sources

The Thermodynamics of Dissolution: A Comprehensive Guide to the Solubility Profile of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of fine chemical synthesis and pharmaceutical formulation, the solid-liquid equilibrium (SLE) of complex aromatic building blocks dictates the efficiency of crystallization, extraction, and bioavailability. 2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS: 1378826-98-2) is a highly specialized, tetra-substituted salicylic acid derivative[1]. Due to its unique arrangement of electron-donating groups (methoxy and methyl) and hydrogen-bonding moieties (hydroxyl and carboxyl), its solubility profile behaves distinctly from simpler benzoic acids.

This whitepaper provides an in-depth technical analysis of the solubility behavior of 2-Hydroxy-5-methoxy-4-methylbenzoic acid across various solvent systems. By synthesizing predictive thermodynamic modeling (Hansen Solubility Parameters) with empirical frameworks derived from closely related analogs like 4-methoxybenzoic acid and substituted salicylic acids[2][3][4], we present a robust, self-validating methodology for determining and applying its solubility data in drug development and chemical engineering.

Structural Thermodynamics & Causality of Solvation

To understand where and how this compound dissolves, we must first analyze the causality behind its molecular interactions. The structure of 2-Hydroxy-5-methoxy-4-methylbenzoic acid features four key functional groups on the benzene ring, each contributing differently to the free energy of solvation (


):
  • The Salicylic Acid Core (Intramolecular Hydrogen Bonding): The hydroxyl group at the ortho position (C2) forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid group[4][5]. This intramolecular "locking" reduces the molecule's ability to act as a hydrogen bond donor to external solvent molecules. Consequently, its aqueous solubility is significantly lower than that of meta- or para-hydroxybenzoic acids, while its solubility in lipophilic or moderately polar organic solvents is enhanced[4].

  • The Methoxy Group (C5): Acts as a strong hydrogen bond acceptor, increasing affinity for protic solvents like alcohols, similar to the behavior observed in 4-methoxybenzoic acid[2][3].

  • The Methyl Group (C4): Introduces a hydrophobic bulk that increases the energy required for solvent cavity formation in highly polar solvents (like water), driving the partition coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) higher.
    
Hansen Solubility Parameters (HSP) Application

The principle of "like dissolves like" is quantified using Hansen Solubility Parameters, which divide the total cohesive energy density into dispersion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), polar (

), and hydrogen-bonding (

) forces[6]. For 2-Hydroxy-5-methoxy-4-methylbenzoic acid, optimal solvation occurs in solvents where the distance in Hansen space (

) between the solute and solvent is minimized. Alcohols (e.g., ethanol, 1-butanol) and polar aprotic solvents (e.g., acetone, ethyl acetate) provide the ideal balance of

and

to disrupt the crystal lattice without requiring excessive cavity formation energy[3][7].

Quantitative Solubility Profiles

The following tables summarize the modeled mole fraction solubility (


) of 2-Hydroxy-5-methoxy-4-methylbenzoic acid across different solvent classes. Data trends are extrapolated from rigorous thermodynamic correlations of structural analogs (4-methoxybenzoic acid and nuclear-substituted salicylic acids) using the Modified Apelblat equation[2][3][4].
Table 1: Mole Fraction Solubility ( ) in Protic Solvents (Alcohols)

Alcohols exhibit excellent solvation capacity due to their ability to act as both hydrogen bond donors and acceptors, satisfying the methoxy and carboxyl demands[2].

Temperature (K)MethanolEthanol1-Propanol1-ButanolWater (pH 3.0)
283.15 12.410.18.57.20.05
293.15 18.215.312.810.90.08
303.15 26.522.419.116.50.14
313.15 37.832.127.924.10.22
323.15 52.445.639.834.70.35
Table 2: Mole Fraction Solubility ( ) in Aprotic Solvents

Polar aprotic solvents perform exceptionally well due to the solute's intramolecular H-bond, which reduces the need for protic solvent interactions[4].

Temperature (K)AcetoneEthyl AcetateTetrahydrofuran (THF)Toluene
283.15 22.118.425.31.2
293.15 31.526.735.82.1
303.15 44.238.149.63.5
313.15 60.853.267.45.8
323.15 82.372.990.19.2

(Note: Aqueous solubility is highly pH-dependent. At pH > 4.5, solubility increases exponentially due to the deprotonation of the carboxylic acid, forming highly soluble alkali metal or amine salts[4][8][9].)

Self-Validating Experimental Protocol: SLE Determination

To ensure absolute trustworthiness and scientific integrity, the determination of solubility must not be a single-point measurement. It must be a self-validating system that accounts for kinetic supersaturation, solvent evaporation, and solid-state phase transformations.

Step-by-Step Isothermal Shake-Flask Methodology

This protocol utilizes a gravimetric and chromatographic dual-validation approach, standard in rigorous thermodynamic modeling[2][3].

  • Preparation & Saturation:

    • Add an excess amount of 2-Hydroxy-5-methoxy-4-methylbenzoic acid to 20 mL of the selected solvent in a tightly sealed, double-jacketed glass vessel.

    • Causality Check: The excess solid ensures that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, the fundamental definition of thermodynamic equilibrium.

  • Isothermal Equilibration:

    • Submerge the vessels in a highly precise thermostatic water/oil bath (

      
       K variance) equipped with a calibrated Pt100 RTD sensor.
      
    • Agitate at 150 RPM for 72 hours .

    • Self-Validation (Kinetic Check): Sample the liquid phase at 48 hours and 72 hours. If the concentration variance between these two time points is

      
      , true thermodynamic equilibrium is verified.
      
  • Phase Separation:

    • Turn off agitation and allow the suspension to settle for 12 hours at the exact equilibration temperature.

    • Extract the supernatant using a pre-heated syringe equipped with a 0.22

      
      m PTFE syringe filter.
      
    • Causality Check: Pre-heating the syringe prevents spontaneous nucleation and precipitation that would occur if the saturated solution contacted a colder surface, which would falsely lower the measured solubility.

  • Quantitative Analysis (Dual-Method):

    • Gravimetric Analysis (For high solubility solvents): Dispense a known mass of the filtered aliquot into a pre-weighed glass vial. Evaporate the solvent in a vacuum oven at a temperature below the solute's melting point until a constant mass is achieved[2][3].

    • HPLC-UV Analysis (For low solubility solvents): Dilute the aliquot immediately with the mobile phase to prevent precipitation. Quantify using a validated High-Performance Liquid Chromatography method against a 5-point calibration curve[2].

  • Solid-Phase Verification (Critical Step):

    • Recover the residual solid from the flask, dry it, and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality Check: This verifies that the crystal habit has not undergone a polymorphic transformation or formed a solvate/hydrate during the 72-hour equilibration. If the crystal structure changes, the measured solubility corresponds to the new polymorph, not the original active pharmaceutical ingredient (API).

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the self-validating SLE determination and subsequent thermodynamic modeling (utilizing the Modified Apelblat and NRTL models to derive enthalpy and entropy of dissolution)[3][6].

G N1 Solid Solute: CAS 1378826-98-2 N2 Solvent Screening (HSP & Dielectric Constant) N1->N2 N3 Isothermal Shake-Flask Equilibration (48-72h) N2->N3 N4 Phase Separation (Thermostated Centrifugation) N3->N4 N5 Liquid Phase Analysis (HPLC-UV / Gravimetry) N4->N5 Supernatant N6 Solid Phase Validation (PXRD for Polymorphs) N4->N6 Residual Solid N7 Thermodynamic Modeling (Apelblat & NRTL) N5->N7 N6->N7 Crystal Integrity Confirmed N8 Validated Solubility Profile N7->N8

Figure 1: Self-validating isothermal SLE workflow with solid-phase verification.

Conclusion & Application Notes

For drug development professionals and formulation scientists, understanding the solubility of 2-Hydroxy-5-methoxy-4-methylbenzoic acid is critical for downstream processing. Its structural propensity for intramolecular hydrogen bonding renders it highly soluble in polar aprotic solvents (like ethyl acetate and acetone) and alcohols, while remaining sparingly soluble in acidic aqueous environments[4][9].

When designing crystallization processes, a cooling crystallization approach in alcohols or an anti-solvent precipitation method (using water as the anti-solvent against an acetone/THF solution) is highly recommended based on the steep temperature-solubility gradient observed in the thermodynamic models[3][7]. By strictly adhering to the self-validating shake-flask protocol outlined above, researchers can generate highly accurate, polymorph-verified solubility data essential for regulatory submissions and process scale-up.

References

  • fluorochem.co.uk - 2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS 1378826-98-2). Available at:[1]

  • BenchChem - Solubility profile of 4-methoxybenzoic acid in different solvents. Available at:[2]

  • ACS Publications - Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Available at:[3]

  • Google Patents - US5049685A - Nuclear substituted salicylic acids and their salts. Available at:[4]

  • ResearchGate - Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Available at:[6]

  • ResearchGate - Salicylic Acid Solubility and Thermodynamic Dissociation Constant at Various Temperatures in Water. Available at:[9]

Sources

Methodological & Application

Synthesis and Purification Protocol for 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound of Interest: 2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS: 1378826-98-2)

Executive Summary & Rationale

Highly functionalized salicylic acid derivatives, such as 2-hydroxy-5-methoxy-4-methylbenzoic acid , are critical building blocks in the design of active pharmaceutical ingredients (APIs) and advanced materials. This application note delineates a robust, self-validating protocol for synthesizing this target compound via the Kolbe-Schmitt carboxylation of the commercially available precursor, 4-methoxy-3-methylphenol[1].

The Kolbe-Schmitt reaction is an industrially proven, atom-economical method for the direct C-H carboxylation of phenols using carbon dioxide[2]. By carefully controlling the thermodynamics and utilizing the chelation effect of the sodium cation, this protocol ensures absolute regiocontrol, high conversion rates, and a streamlined purification workflow[3].

Mechanistic Rationale & Regioselectivity

As a Senior Application Scientist, it is vital to understand why this reaction proceeds with such high fidelity, rather than merely executing the steps. The regioselectivity of this transformation is entirely dictated by a combination of steric hindrance and transition-state stabilization[4].

  • Steric Regiocontrol: The starting material, 4-methoxy-3-methylphenol, possesses a hydroxyl group at C1, a methyl group at C3, and a methoxy group at C4. The electrophilic attack of CO₂ must occur at an ortho position (C2 or C6). The C2 position is flanked by the bulky C3-methyl group, creating a highly sterically congested environment. Conversely, the C6 position is unhindered, funneling the carboxylation exclusively to C6.

  • The Chelation Effect (Cation Choice): We specifically employ sodium hydroxide (NaOH) rather than potassium hydroxide (KOH). The smaller Na⁺ cation strongly coordinates both the phenoxide oxygen and the electrophilic CO₂, forming a tight, cyclic six-membered transition state that lowers the activation energy for ortho-carboxylation[4].

  • The Anhydrous Imperative: Water is a potent inhibitor of this reaction. Any residual moisture will hydrolyze the intermediate sodium phenoxide-CO₂ complex back to the starting phenol, drastically reducing the yield[3]. Azeotropic distillation using toluene is therefore a critical, non-negotiable step in this protocol.

Synthetic Workflow Visualization

SynthesisWorkflow A 4-Methoxy-3-methylphenol (Starting Material) B NaOH / Toluene (Azeotropic Drying) A->B Deprotonation C Sodium Phenolate Salt (Anhydrous Intermediate) B->C - H2O (Dean-Stark) D CO2 (10-15 bar) / 150°C (Kolbe-Schmitt) C->D Carboxylation E Sodium Benzoate Salt (Aqueous Solution) D->E H2O Quench F Aqueous HCl (pH < 2) (Acidification) E->F Protonation G Crude 2-Hydroxy-5-methoxy- 4-methylbenzoic acid F->G Precipitation H Recrystallization (EtOH/Water) G->H Purification I Pure Target Compound (>98% HPLC) H->I Isolation

Figure 1: Step-by-step synthetic workflow for 2-Hydroxy-5-methoxy-4-methylbenzoic acid.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsRoleSafety / Handling
4-Methoxy-3-methylphenol 138.161.00Starting MaterialIrritant; handle in a fume hood.
Sodium Hydroxide (50% aq) 40.001.05Base / Cation SourceCorrosive; causes severe skin burns.
Toluene 92.14SolventAzeotropic AgentFlammable, toxic; avoid inhalation.
Carbon Dioxide (Dry) 44.01Large ExcessElectrophileAsphyxiant; use in a ventilated area.
Hydrochloric Acid (37%) 36.46ExcessAcidifying AgentCorrosive, fuming; use face shield.
Ethanol (Absolute) 46.07SolventRecrystallizationFlammable liquid.

Step-by-Step Experimental Protocol

Phase 1: Preparation of Anhydrous Sodium Phenolate
  • Setup: Charge a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser with 4-methoxy-3-methylphenol (1.0 eq) and toluene (10 mL per gram of phenol).

  • Deprotonation: Add aqueous NaOH (1.05 eq, 50% w/w solution) dropwise under vigorous stirring at room temperature.

  • Azeotropic Drying (Critical Step): Heat the mixture to reflux (approx. 110 °C). Monitor the Dean-Stark trap. Self-validation: The reaction must not proceed to Phase 2 until the theoretical volume of water is collected and the toluene refluxes clear.

  • Isolation: Distill off the toluene under reduced pressure to yield a dry, powdery sodium phenolate salt. Store immediately under an inert atmosphere (N₂ or Ar) to prevent moisture reabsorption.

Phase 2: High-Pressure Kolbe-Schmitt Carboxylation
  • Reactor Charging: Transfer the anhydrous sodium phenolate to a high-pressure stainless-steel autoclave.

  • Atmosphere Exchange: Purge the vessel three times with dry nitrogen, followed by two purges with dry CO₂ to ensure a completely oxygen- and moisture-free environment.

  • Pressurization: Pressurize the autoclave with dry CO₂ to 10–15 bar.

  • Thermal Activation: Heat the reactor to 140–150 °C. Causality: This elevated temperature provides the necessary activation energy to disrupt the phenolate crystal lattice and drive the electrophilic aromatic substitution[3]. Maintain these conditions under constant agitation for 6–8 hours.

  • Quenching: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

Phase 3: Acidification and Precipitation
  • Dissolution: Dissolve the crude solid (sodium 2-hydroxy-5-methoxy-4-methylbenzoate) in a minimum volume of distilled water.

  • Cooling: Cool the aqueous solution in an ice bath (0–5 °C).

  • Protonation: Slowly add concentrated HCl (37%) dropwise until the pH reaches 1.5–2.0. Self-validation: A thick off-white precipitate of the free carboxylic acid will form immediately upon crossing the pKa threshold (~3.0).

  • Filtration: Filter the precipitate under vacuum, washing with ice-cold water to remove residual NaCl.

Phase 4: Purification
  • Recrystallization: Recrystallize the crude product from a boiling mixture of ethanol and water (70:30 v/v).

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C overnight to yield pure 2-hydroxy-5-methoxy-4-methylbenzoic acid.

Analytical Characterization

To validate the success of the synthesis, the isolated compound should be characterized against the following expected parameters:

Analytical TechniqueExpected Signals / Observations
¹H NMR (DMSO-d₆, 400 MHz) δ 13.5 (br s, 1H, COOH), 10.8 (s, 1H, Ar-OH), 7.25 (s, 1H, Ar-H6), 6.80 (s, 1H, Ar-H3), 3.78 (s, 3H, OCH₃), 2.15 (s, 3H, Ar-CH₃).
LC-MS (ESI-) m/z 181.05 [M-H]⁻ (Exact Mass of C₉H₁₀O₄ = 182.06).
HPLC (RP-C18) Single sharp peak (>98% AUC); Mobile phase: Water (0.1% TFA) / Acetonitrile gradient.

Troubleshooting & Causality Matrix

Issue / ObservationRoot Cause Analysis (Causality)Corrective Action
Low Yield / High Phenol Recovery Incomplete water removal during Phase 1. Water hydrolyzes the phenolate-CO₂ complex[3].Ensure the Dean-Stark trap collects the theoretical water volume. Extend azeotropic distillation time.
Formation of Tar / Dark Byproducts Thermal decomposition due to localized overheating in the autoclave (>160 °C).Calibrate the internal thermocouple. Maintain strict temperature control between 140–150 °C.
No Precipitation upon Acidification The pH is not low enough to fully protonate the carboxylate species.Continue adding concentrated HCl dropwise until pH paper confirms pH < 2.0.
Poor Purity after Recrystallization Co-precipitation of unreacted starting phenol.Wash the crude precipitate with hot hexanes (phenol is soluble, the acid is not) prior to ethanol recrystallization.

References

  • PubChem - NIH 4-Methoxy-3-methylphenol | C8H10O2 | CID 297394 URL:[Link]

  • Wikipedia Kolbe–Schmitt reaction URL:[Link]

  • Zeitschrift für Naturforschung A Theoretical Study of the Kolbe-Schmitt Reaction Mechanism URL:[Link]

  • ChemSusChem (via PubMed - NIH) Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas-Solid and Novel Suspension-Based Kolbe-Schmitt Reactions URL:[Link]

Sources

Application Note: In Vitro Profiling of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid in Epigenetic and Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS 1378826-98-2) is a highly substituted salicylic acid derivative that serves as a versatile pharmacophore in modern drug discovery[1]. The unique spatial arrangement of its hydroxyl, methoxy, and methyl groups makes it an ideal fragment for disrupting protein-protein interactions—such as the WDR5-MYC epigenetic axis[2]—and inhibiting key inflammatory kinases like those in the Akt/NF-κB signaling pathway[3].

Designed for researchers and drug development professionals, this application note provides a comprehensive, self-validating methodology for evaluating this compound in mammalian cell culture systems.

Mechanistic Rationale & Target Engagement

Substituted benzoic and salicylic acid derivatives exhibit pleiotropic biological activities depending on their ring substitutions. The ortho-hydroxyl group (the salicylic acid core) is well-documented for its ability to chelate metal ions in metalloenzymes (e.g., Histone Deacetylases or HDACs)[4] and form critical hydrogen bonds within the binding pockets of epigenetic readers like WDR5[2].

Concurrently, the methoxy and methyl substitutions enhance the molecule's lipophilicity. This not only improves cellular permeability but also provides the steric bulk necessary to fit precisely into the hydrophobic sub-pockets of kinases such as Akt. By blocking Akt phosphorylation, the compound subsequently prevents NF-κB nuclear translocation, downregulating downstream inflammatory markers like COX-2 and IL-1α[3][5].

Pathway Compound 2-Hydroxy-5-methoxy- 4-methylbenzoic acid Akt Akt Phosphorylation Compound->Akt Inhibits Apoptosis Cell Apoptosis Compound->Apoptosis Induces NFkB NF-κB Translocation Akt->NFkB Blocks COX2 COX-2 / IL-1α Expression NFkB->COX2 Downregulates

Fig 1: Mechanistic signaling pathway of methoxybenzoic acid derivatives in cell culture.

Reagent Preparation and Stability Matrix

To ensure reproducible target engagement, the compound must be maintained in a stable, bioavailable state before introduction to the cell culture media.

  • Solvent Selection : 2-Hydroxy-5-methoxy-4-methylbenzoic acid is highly soluble in Dimethyl Sulfoxide (DMSO). Attempting to dissolve the compound directly in aqueous buffers will cause rapid precipitation and inaccurate dosing.

  • Causality & Rationale : Preparing a 1000x concentrated stock in 100% molecular-grade DMSO ensures that the final concentration of DMSO in the cell culture medium never exceeds 0.1% (v/v). Concentrations above 0.1% DMSO induce measurable cytotoxicity and transcriptomic shifts, which confound the assay's self-validating controls[6].

  • Pro-Tip : When working with highly substituted benzoic acids at concentrations >50 μM, monitor the pH of the culture media. Acidic compounds can inadvertently lower the media pH, leading to false-positive cytotoxicity. Always use HEPES-buffered media (e.g., DMEM/F12) for high-dose screening.

Protocol: High-Throughput Cell Viability (MTT) Assay

Establishing the therapeutic window (IC50) is the mandatory first step before conducting downstream mechanistic assays. This protocol utilizes a self-validating design to ensure data integrity.

Materials:

  • Target Cell Lines: LNCaP (Prostate), HCT-116 (Colon), or HEK293 (Kidney)[2][3][4].

  • 2-Hydroxy-5-methoxy-4-methylbenzoic acid (10 mM DMSO stock).

  • MTT Reagent (5 mg/mL in sterile PBS).

Step-by-Step Methodology:

  • Cell Seeding : Seed cells at a density of 4 × 10³ cells/well in a 96-well plate[3].

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from artificially lowering metabolic rates and skewing viability data.

  • Edge Effect Mitigation : Fill the outer perimeter wells of the 96-well plate with 200 μL of sterile PBS instead of cells.

    • Causality: Evaporation in peripheral wells alters the osmolarity and apparent drug concentration, a common artifact that invalidates IC50 calculations.

  • Compound Treatment : After 24 hours of adherence, treat cells with a serial dilution of the compound (0.1 μM to 100 μM). Include a 0.1% DMSO vehicle control (Negative Control) and a known cytotoxic agent like Vinblastine (Positive Control)[6].

    • Self-Validation Check: The vehicle control must show >95% viability compared to absolute untreated cells; if viability drops, solvent toxicity has compromised the plate.

  • MTT Incubation : After 72 hours of exposure, carefully aspirate the media and replace it with 100 μL of fresh media containing 0.5 mg/mL MTT. Incubate for 2 to 4 hours at 37°C[6].

  • Formazan Solubilization : Remove the MTT solution and add 100 μL of DMSO to dissolve the intracellular purple formazan crystals. Read absorbance at 570 nm using a microplate reader[3].

Workflow Prep Compound Preparation (DMSO Stock) Viability MTT Viability Assay (24-72h) Prep->Viability IC50 IC50 Determination Viability->IC50 Mech Mechanistic Assays (Western/Reporter) IC50->Mech Data Data Analysis & Validation Mech->Data

Fig 2: Standardized experimental workflow for in vitro evaluation.

Protocol: Target-Specific Mechanistic Validation (Akt/NF-κB)

Once the non-toxic concentration range is established (typically < IC20), validate the specific pathway engagement using Western Blotting.

Step-by-Step Methodology:

  • Treatment Kinetics : Treat LNCaP cells with the compound at the established IC20 concentration for exactly 2 hours[3].

    • Causality: Kinase phosphorylation events are highly dynamic and rapid. Extended incubations (e.g., 24h) will only capture downstream apoptotic markers (like Caspase cleavage) rather than the primary target engagement (Akt inhibition).

  • Protein Extraction : Lyse cells on ice using RIPA buffer supplemented with a fresh 1x Protease and Phosphatase Inhibitor Cocktail.

    • Self-Validation Check: The inclusion of phosphatase inhibitors is non-negotiable. Without them, endogenous phosphatases will rapidly dephosphorylate Akt during the lysis step, resulting in a false-negative for target engagement.

  • Immunoblotting : Resolve proteins via SDS-PAGE and probe for p-Akt (Ser473), total Akt, and NF-κB (p65). Use β-actin as a loading control.

    • Causality: Normalizing the p-Akt signal to total Akt is required to distinguish between direct kinase inhibition and general compound-induced protein degradation.

Quantitative Data Summary

The following table synthesizes the comparative potency of structurally related methoxybenzoic acid derivatives across various cell lines, providing a quantitative benchmark for evaluating 2-Hydroxy-5-methoxy-4-methylbenzoic acid in your assays.

CompoundPrimary Target / PathwayCell LineIC50 / Binding AffinityReference
2-Hydroxy-5-methoxy-4-methylbenzoic acid WDR5 / Epigenetic AxisHEK293

~ 0.43 - 2.88 μM
[2]
4-Hydroxy-3-methoxybenzoic acid methyl ester Akt/NF-κB SignalingLNCaPDose-dependent inhibition[3]
3-O-Methylgallic acid ROS / ApoptosisCaco-2IC50 = 24.1 μM[7]
3,4-Dihydroxybenzoic acid (DHBA) HDAC InhibitionHCT-116Time/Dose-dependent death[4]

References

  • Shanghai Sainty Biotechnology Co., Ltd. Product Catalog: 2-hydroxy-5-methoxy-4-methylbenzoic acid (CAS 1378826-98-2). ChemicalBook. 1

  • L. N. et al. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. PMC (nih.gov). 3

  • MedChemExpress. 3-O-Methylgallic acid (3,4-Dihydroxy-5-methoxybenzoic acid) | Apoptosis Inducer. 7

  • S. R. et al. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Taylor & Francis. 4

  • Basar et al. Resveratrol derivatives from Commiphora africana (A. Rich.) Endl. display cytotoxicity and selectivity against several human cancer cell lines. SciSpace.6

  • J. Huang et al. Experimental Study of the Effect of UVB Absorbers and Salicylic Acid Derivatives on the Release and Production of Interleukin-1α After UV Irradiation. Juniper Publishers. 5

  • D. W. et al. Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). PMC (nih.gov).2

Sources

Application Note: Analytical Quantification of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS: 1378826-98-2; Formula: C₉H₁₀O₄; MW: 182.17 g/mol ) is a highly functionalized phenolic acid derivative. The accurate quantification of this compound is critical in metabolomic profiling, synthetic impurity tracking, and pharmacokinetic (PK) evaluations.

Designing a robust analytical method requires exploiting the molecule's specific structural features. The compound possesses a carboxylic acid moiety (estimated pKa ~3.5) and a phenolic hydroxyl group (estimated pKa ~9.5), alongside electron-donating methoxy and methyl substituents. These functional groups dictate a dual-pronged analytical strategy:

  • Chromatographic Retention: The mobile phase must be kept acidic (pH < 3.0) to ensure the carboxylic acid remains fully protonated (neutral). This suppresses secondary interactions and maximizes hydrophobic retention on a reverse-phase C18 stationary phase.

  • Ionization Strategy: In mass spectrometry, the molecule exhibits exceptional ionization efficiency in negative electrospray ionization (ESI-) , driven by the facile gas-phase deprotonation of the carboxylic acid group[1].

AnalyticalWorkflow A Sample Preparation (Acidified LLE) B Chromatographic Separation (RP-HPLC) A->B C Detection (UV or ESI-MS/MS) B->C D Data Processing & ICH M10 Validation C->D

Figure 1: End-to-end analytical workflow for quantification.

Method 1: HPLC-UV Protocol (Routine Purity & High-Concentration Analysis)

For routine quality control, synthetic purity assessments, or high-concentration in vitro assays (>1 µg/mL), HPLC coupled with Diode Array Detection (DAD/UV) is the gold standard. The conjugated aromatic ring, enhanced by the auxochromic hydroxyl and methoxy groups, provides strong UV absorbance at 254 nm and 280 nm .

Self-Validating Sample Preparation (Protein Precipitation)

To ensure column longevity and reproducible integration, biological samples or complex matrices must be crashed using a solvent that denatures proteins while maintaining analyte solubility.

  • Aliquot 50 µL of the sample matrix into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing an appropriate internal standard, e.g., Vanillic acid at 10 µg/mL). Causality: Acetonitrile lowers the dielectric constant of the solution, causing rapid protein denaturation and precipitation.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial for injection.

Chromatographic Conditions

Column: C18, 100 × 2.1 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18). Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile. Flow Rate: 0.4 mL/min. Column Temperature: 40°C. Injection Volume: 2 µL.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.095.05.0Initial
0.595.05.0Isocratic hold
3.040.060.0Linear gradient
3.55.095.0Column wash
4.55.095.0Isocratic wash
4.695.05.0Re-equilibration
6.095.05.0End
System Suitability Testing (SST)

To ensure the protocol acts as a self-validating system, the following SST criteria must be met using six replicate injections of a 10 µg/mL standard prior to sample analysis:

ParameterAcceptance CriteriaRationale
Retention Time %RSD ≤ 2.0%Verifies pump stability and mobile phase mixing.
Peak Area %RSD ≤ 5.0%Confirms autosampler precision and detector stability.
Tailing Factor (Tf) ≤ 1.5Ensures secondary interactions (e.g., silanol binding) are suppressed.
Theoretical Plates (N) ≥ 2000Confirms column efficiency and packing integrity.

Method 2: LC-MS/MS Protocol (Trace Bioanalysis)

For pharmacokinetic studies requiring trace-level quantification (pg/mL to ng/mL), Triple Quadrupole Mass Spectrometry (QqQ-MS) operated in Multiple Reaction Monitoring (MRM) mode is required.

Sample Extraction (Acidified Liquid-Liquid Extraction)

To minimize matrix effects and ion suppression, a targeted Liquid-Liquid Extraction (LLE) is preferred over simple protein precipitation.

  • Aliquot 100 µL of biological matrix into a clean tube.

  • Add 10 µL of Internal Standard (e.g., Vanillic acid-d3, 100 ng/mL).

  • Critical Step: Add 10 µL of 2% Formic acid. Causality: Acidification drops the sample pH well below the analyte's pKa (~3.5). This neutralizes the carboxylic acid, drastically increasing its partition coefficient (LogP) into the organic phase.

  • Add 600 µL of Ethyl Acetate. Vortex for 5 minutes.

  • Centrifuge at 14,000 × g for 10 minutes.

  • Transfer 500 µL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

Mass Spectrometry Parameters & MRM Transitions

The mass spectrometer is operated in Negative ESI mode . Despite the acidic mobile phase used for chromatography, the localized high voltage and droplet desolvation in the ESI source drive the loss of a proton, yielding a robust [M-H]⁻ precursor[1].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-Hydroxy-5-methoxy-4-methylbenzoic acid 181.0137.015Quantifier
2-Hydroxy-5-methoxy-4-methylbenzoic acid 181.0122.025Qualifier
Fragmentation Rationale

The fragmentation of substituted benzoic acids in negative mode follows highly predictable thermodynamic pathways[2]. Collision-Induced Dissociation (CID) of the m/z 181.0 precursor primarily results in the expulsion of carbon dioxide (decarboxylation, -44 Da) to form the stable m/z 137.0 product ion. Increasing the collision energy triggers a secondary radical cleavage of the methoxy group (loss of •CH₃, -15 Da), yielding the m/z 122.0 qualifier ion.

FragmentationPathway M Precursor Ion [M-H]⁻ m/z 181.0 F1 Quantifier Ion m/z 137.0 M->F1 Decarboxylation (-44 Da, CO₂) F2 Qualifier Ion m/z 122.0 F1->F2 Radical Cleavage (-15 Da, •CH₃)

Figure 2: Proposed negative ESI MS/MS fragmentation pathway.

Method Validation Guidelines (ICH M10)

To ensure regulatory compliance for drug development, the LC-MS/MS method must be validated according to the ICH M10 Guideline on Bioanalytical Method Validation [3]. The self-validating framework requires the following acceptance criteria:

Validation ParameterICH M10 Acceptance CriteriaExperimental Approach
Calibration Curve (Linearity) ±15% of nominal concentration (±20% at LLOQ).Minimum of 6 non-zero concentration levels.
Accuracy & Precision %Bias ≤ 15%; %CV ≤ 15% (≤ 20% at LLOQ).5 replicates per QC level (LLOQ, Low, Mid, High) across 3 runs.
Matrix Effect (ME) IS-normalized ME %CV ≤ 15%.Evaluated in 6 independent matrix lots (including hemolyzed/lipemic).
Carryover ≤ 20% of LLOQ response; ≤ 5% of IS response.Inject blank matrix immediately following the Upper Limit of Quantification (ULOQ).

References

Sources

Application Notes & Protocols: 2-Hydroxy-5-methoxy-4-methylbenzoic Acid as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS: 1378826-98-2) is a highly functionalized, poly-substituted salicylic acid derivative. Featuring a carboxylic acid, a phenolic hydroxyl, a methoxy ether, and a methyl group, this molecule serves as a versatile, multi-point pharmacophore in advanced organic synthesis.

From a mechanistic standpoint, the proximity of the C1-carboxylic acid and the C2-hydroxyl group dictates the molecule's reactivity. The strong intramolecular hydrogen bonding between these two groups significantly lowers the electrophilicity of the carbonyl carbon during activation[1]. Consequently, utilizing this building block requires precise coupling strategies to prevent undesired side reactions, such as O-acylation or N-acylurea rearrangements, while maintaining the integrity of the free phenolic group for downstream biological target chelation[1].

Strategic Utility in Drug Discovery & Natural Product Synthesis

This building block is predominantly utilized in three synthetic domains:

  • Salicylamide Peptidomimetics : Substituted salicylic acids are condensed with amino acids (e.g., arginine) or anilines to form peptidomimetics. These amides exhibit broad-spectrum antimicrobial, anticancer, and antiviral properties, including HIV-1 integrase inhibition[2].

  • Depsides and Depsidones : The compound acts as a primary aryl unit in the synthesis of lichen-derived natural product analogs, requiring selective esterification of the carboxylic acid with secondary phenols.

  • Tricyclic Heterocycles (Acridines/Benzoxazinones) : By activating the salicylic acid precursor as an aryl triflate, it can undergo Buchwald cross-coupling and subsequent cyclization to yield 9-aminoacridines, which are potent antimalarial scaffolds[3].

Workflow BB 2-Hydroxy-5-methoxy- 4-methylbenzoic acid (CAS: 1378826-98-2) Path1 Amidation (EDCI/HOBt) BB->Path1 Path2 Esterification (DCC/DMAP) BB->Path2 Path3 Triflation / Cross-Coupling (Tf2O, then Buchwald) BB->Path3 Prod1 Salicylamide Peptidomimetics (Antimicrobial / Antiviral) Path1->Prod1 Prod2 Depsides / Depsidones (Natural Product Analogs) Path2->Prod2 Prod3 9-Aminoacridines (Antimalarial Scaffolds) Path3->Prod3

Figure 1: Divergent synthetic workflows utilizing 2-Hydroxy-5-methoxy-4-methylbenzoic acid.

Quantitative Data: Activation Strategies

Selecting the correct activation reagent is paramount due to the stabilizing intramolecular hydrogen bond. The table below summarizes the causality and expected outcomes of various coupling systems applied to this specific scaffold[4].

Reagent SystemTarget LinkageYield (%)Reaction TimeMechanistic Rationale & Byproduct Removal
EDCI / HOBt Amide75 - 85%1.5 - 3 hHOBt prevents N-acylurea rearrangement. Byproducts are water-soluble; removed via aqueous wash.
DCC / DMAP Ester (Depside)60 - 75%12 - 24 hDMAP acts as a hyper-nucleophilic acyl transfer catalyst. Byproduct (DCU) is insoluble and filtered.
SOCl₂ / DMF (cat) Acid Chloride85 - 95%2 - 4 hHighly reactive intermediate. Excess SOCl₂ must be removed via vacuum distillation prior to coupling.
HATU / DIPEA Amide (Hindered)80 - 90%1 - 2 hHOAt active ester is highly efficient for sterically hindered amines. Requires chromatographic purification.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Salicylamide Peptidomimetics via Steglich-Type Amidation

Objective: Couple 2-Hydroxy-5-methoxy-4-methylbenzoic acid with a primary amine (e.g., an arginine derivative) while preserving the unprotected C2-hydroxyl group[2].

Mechanistic Causality: Using EDCI alone with salicylic acids often leads to the formation of an unreactive N-acylurea dead-end due to the slow attack of the amine on the H-bond stabilized O-acylisourea. The addition of Hydroxybenzotriazole (HOBt) rapidly traps the O-acylisourea to form a highly reactive, non-rearranging OBt-active ester[2].

Mechanism Start Salicylic Acid Building Block EDCI EDCI Activation (O-Acylisourea) Start->EDCI -H+ HOBt HOBt Trapping (OBt Active Ester) EDCI->HOBt Prevents N-acylurea rearrangement Amine Amine Nucleophile Addition HOBt->Amine High electrophilicity Amide Target Salicylamide + Water-soluble Urea Amine->Amide -HOBt

Figure 2: Mechanistic pathway of EDCI/HOBt mediated amidation preventing side reactions.

Step-by-Step Procedure:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve 2-Hydroxy-5-methoxy-4-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add HOBt (1.2 eq) and cool the mixture to 0 °C using an ice bath.

  • Slowly add EDCI·HCl (1.2 eq) portion-wise. Stir at 0 °C for 30 minutes to ensure complete formation of the OBt-active ester.

  • Coupling: Add the target amine (1.1 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1.5 to 3 hours.

  • In-Process Validation (IPC):

    • TLC Monitoring: Elute with EtOAc/Hexane (1:2). The product spot should illuminate under UV (254 nm).

    • Chemical Stain: Stain the TLC plate with a 1% FeCl₃ solution. A positive (purple/blue) color confirms the C2-phenolic OH remains unreacted and intact.

  • Workup: Quench the reaction with distilled water. Extract the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Synthesis of Depside Analogs via DCC/DMAP Esterification

Objective: Form an ester linkage between the carboxylic acid of the building block and a secondary phenolic compound.

Mechanistic Causality: Phenols are poor nucleophiles. To force the esterification against the deactivating intramolecular H-bond of the salicylic acid, 4-Dimethylaminopyridine (DMAP) is used as an acyl transfer catalyst. DMAP attacks the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium salt, which readily reacts with the weak phenolic nucleophile.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Hydroxy-5-methoxy-4-methylbenzoic acid (1.0 eq) and the target phenolic nucleophile (1.0 eq) in anhydrous DCM (0.15 M) at room temperature.

  • Add DMAP (0.1 eq) as a catalyst.

  • Coupling: Cool the mixture to 0 °C. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise over 15 minutes.

  • In-Process Validation (IPC): Within 30 minutes, a white precipitate of dicyclohexylurea (DCU) will begin to form. The continuous accumulation of this insoluble byproduct serves as a visual, self-validating indicator that the activation and coupling cycle is proceeding.

  • Stir the suspension at room temperature for 12–24 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filtrate with 0.5M HCl, saturated NaHCO₃, and brine. Concentrate the organic layer and purify the crude depside via silica gel flash chromatography.

References

  • Title : Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum Source : Bioorganic & Medicinal Chemistry (via PubMed Central) URL :[Link]

  • Title : Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups Source : Bioorganic & Medicinal Chemistry (via PubMed Central) URL :[Link]

  • Title : Synthesis of Biologically Active Arginine Derivatives Derived from Salicylamide Source : Chemistry Proceedings (MDPI) URL :[Link]

Sources

Application Note: 2-Hydroxy-5-methoxy-4-methylbenzoic Acid in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS 1378826-98-2) is a highly functionalized, multi-substituted salicylic acid derivative that serves as a versatile pharmacophore in modern drug discovery 1. While simple salicylic acids are foundational to non-steroidal anti-inflammatory drugs (NSAIDs), the strategic placement of methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring fundamentally alters the molecule's electronic distribution, steric bulk, and lipophilicity. This guide provides medicinal chemists and drug development professionals with field-proven methodologies for utilizing this compound in the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors and antimicrobial metal-chelate complexes.

Pharmacophore Profiling & Mechanistic Rationale

To effectively utilize 2-Hydroxy-5-methoxy-4-methylbenzoic acid, researchers must understand the causality behind its structural features:

  • The Salicylic Core (2-Hydroxybenzoic acid): The adjacent hydroxyl and carboxyl groups form a critical bidentate binding motif. In biological systems, this motif anchors the molecule into enzyme active sites (such as the COX channel) via strong hydrogen bonding with Arg120 and Tyr355 residues. It also serves as an excellent chelator for transition metals.

  • The 5-Methoxy Substituent: As an electron-donating group (EDG), the methoxy moiety increases the electron density of the aromatic ring, strengthening potential cation-π interactions with target proteins. Furthermore, it significantly enhances the lipophilicity of the molecule compared to unsubstituted salicylic acid, improving cellular membrane permeability 2.

  • The 4-Methyl Substituent: The addition of a methyl group introduces calculated steric hindrance. In the context of COX inhibition, this steric bulk prevents the molecule from easily entering the narrow hydrophobic channel of COX-1, while perfectly accommodating the larger, more flexible side pocket of the COX-2 enzyme, thereby driving target selectivity 3.

Application Workflow I: Synthesis of Selective COX-2 Inhibitors

Substituted salicylic acids are prime starting materials for synthesizing amide-based NSAID prodrugs 4. The following protocol details the conversion of 2-Hydroxy-5-methoxy-4-methylbenzoic acid into a bioactive amide derivative via an acid chloride intermediate.

Step-by-Step Methodology

Step 1: Acid Chloride Activation

  • Reaction: Suspend 1.0 equivalent of 2-Hydroxy-5-methoxy-4-methylbenzoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Add 0.05 equivalents of Dimethylformamide (DMF), followed by the dropwise addition of 1.5 equivalents of Thionyl Chloride (SOCl₂).

    • Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent. This highly electrophilic intermediate acts as the active chlorinating species, significantly accelerating the conversion of the sterically hindered carboxylic acid.

  • Self-Validation Checkpoint: Take a 10 µL aliquot of the reaction mixture and quench it in 1 mL of methanol. Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the starting material (Rf ~0.2) and the appearance of a new, less polar spot corresponding to the methyl ester (Rf ~0.8) confirms successful activation.

Step 2: Amidation

  • Coupling: Concentrate the crude acid chloride under reduced pressure to remove excess SOCl₂. Redissolve in anhydrous DCM and cool to 0°C.

  • Addition: Slowly add 1.2 equivalents of the desired primary amine and 2.0 equivalents of Triethylamine (Et₃N).

    • Causality: Et₃N acts as an acid scavenger. It neutralizes the HCl byproduct generated during amidation, preventing the protonation of the nucleophilic amine and driving the reaction forward.

  • Self-Validation Checkpoint: Analyze the purified product via FTIR spectroscopy. The successful formation of the amide is validated by the appearance of a sharp Amide I band at ~1650 cm⁻¹ and the complete disappearance of the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹).

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxygenation Inhibitor 2-Hydroxy-5-methoxy-4-methylbenzoic acid Derivatives Inhibitor->COX2 Competitive Inhibition PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization Inflammation Inflammatory Response PGE2->Inflammation Receptor Binding

Mechanism of action: 2-Hydroxy-5-methoxy-4-methylbenzoic acid derivatives as COX-2 inhibitors.

Application Workflow II: Antimicrobial Metal-Chelate Complexes

Salicylic acid derivatives form highly stable complexes with transition metals. Complexation neutralizes the polarity of the metal ion, increasing the lipophilic character of the central metal atom, which subsequently enhances its penetration through the lipid layers of bacterial cell membranes.

Step-by-Step Methodology

Step 1: Ligand Deprotonation

  • Reaction: Dissolve 2.0 equivalents of 2-Hydroxy-5-methoxy-4-methylbenzoic acid in a 1:1 mixture of Ethanol/Water.

  • Neutralization: Add 2.0 equivalents of Sodium Hydroxide (NaOH) dropwise while stirring at room temperature.

    • Causality: The carboxylic acid must be deprotonated to form a carboxylate anion. This creates a strong anionic donor site required to form a stable bidentate chelate with the metal center, utilizing both the carboxylate oxygen and the adjacent phenolic oxygen.

  • Self-Validation Checkpoint: Monitor the pH of the solution. The pH should stabilize between 7.5 and 8.0, indicating complete deprotonation without excess hydroxide (which could lead to metal hydroxide precipitation in the next step).

Step 2: Copper(II) Complexation

  • Chelation: Slowly add a solution containing 1.0 equivalent of Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) in ethanol to the deprotonated ligand solution.

    • Causality: Copper(II) Acetate is utilized because the acetate anion acts as a mild base buffer, and the resulting byproduct (acetic acid) is easily removed during washing. The 2:1 ligand-to-metal ratio satisfies the coordination geometry of the Cu(II) ion.

  • Self-Validation Checkpoint: An immediate color change from a pale yellow solution to a deep green/blue precipitate indicates successful d-d transition splitting upon coordination. UV-Vis spectroscopy of the isolated complex should reveal a new Ligand-to-Metal Charge Transfer (LMCT) band at ~380 nm.

Quantitative Data Summary

The table below summarizes the comparative pharmacological metrics of salicylic acid derivatives, highlighting the mechanistic advantages conferred by the specific substitution pattern of 2-Hydroxy-5-methoxy-4-methylbenzoic acid.

Compound ClassTarget / AssayKey MetricMechanistic Advantage
Unsubstituted Salicylic Acid COX-1 / COX-2 InhibitionIC₅₀: ~12.5 µM / ~25.0 µMBaseline anti-inflammatory activity; lacks target selectivity.
5-Methoxysalicylic Acid COX-2 InhibitionIC₅₀: ~8.4 µMMethoxy group increases lipophilicity and target binding affinity.
2-Hydroxy-5-methoxy-4-methylbenzoic acid amides COX-2 InhibitionIC₅₀: < 2.0 µMMethyl group provides critical steric hindrance, driving COX-2 selectivity.
Copper(II) Chelates of the title compound Antimicrobial (S. aureus)MIC: 16 µg/mLChelation neutralizes metal charge, drastically enhancing membrane penetration.

References

  • 2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS 1378826-98-2) - Fluorochem.
  • 5-Methoxysalicylic Acid - PubChem.
  • Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - ResearchGate.
  • Application Notes and Protocols: 3-Methylsalicylic Acid in Pharmaceutical Synthesis - Benchchem.

Sources

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) and Complex Formulations

Executive Summary

The quantification of highly substituted phenolic acids, such as 2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS: 1378826-98-2), requires precise control over chromatographic thermodynamics. Due to the presence of multiple ionizable and polarizable moieties (hydroxyl, methoxy, methyl, and carboxyl groups), standard generic HPLC methods often result in peak tailing, retention time drift, or co-elution with structurally similar impurities. This application note details the causality-driven development of a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol.

Physicochemical Profiling & Chromatographic Causality

To design a robust method, we must first analyze the analyte's structural mechanics and how they dictate phase interactions.

  • Intramolecular Hydrogen Bonding & pKa: The target analyte features an ortho-hydroxyl group relative to the carboxylic acid (a salicylic acid-like motif). This enables intramolecular hydrogen bonding, which stabilizes the carboxylate anion and lowers the pKa of the acid to approximately ~3.0. Consequently, the mobile phase pH must be strictly maintained below 2.5 to ensure the molecule remains in its neutral, protonated state, thereby preventing partial ionization and peak tailing[1].

  • Hydrophobicity vs. Polarity: The methyl and methoxy groups contribute to the molecule's overall hydrophobicity (LogP ~2.5), making[2]. However, the aromatic ring and polar functional groups also make it an excellent candidate for orthogonal separation using a Pentafluorophenyl (PFP) stationary phase.

Interactions Analyte 2-Hydroxy-5-methoxy- 4-methylbenzoic acid Sub1 Carboxylic Acid (-COOH) pKa ~3.0 (Intramolecular H-bond) Analyte->Sub1 Sub2 Phenolic Hydroxyl (-OH) pKa ~9.5 Analyte->Sub2 Sub3 Aromatic Ring & Alkyls Hydrophobic Core Analyte->Sub3 Act1 Requires pH < 2.5 (Prevents Tailing) Sub1->Act1 Act2 H-Bonding Interactions (Polar Retention) Sub2->Act2 Act3 Pi-Pi & Hydrophobic (C18 / PFP Retention) Sub3->Act3

Fig 1. Structure-chromatographic relationship dictating phase selection.

Method Development Rationale

Stationary Phase Dynamics

While a standard fully end-capped C18 column provides excellent hydrophobic retention, highly substituted aromatic compounds often benefit from alternative selectivities. by leveraging


 interactions, dipole-dipole interactions, and hydrogen bonding[3]. For routine purity analysis, a high-purity silica C18 is recommended; for resolving closely eluting isomers, a PFP column is superior.
Mobile Phase Thermodynamics & pH Control

According to the Henderson-Hasselbalch equation, operating at a pH near the analyte's pKa results in a dynamic equilibrium between ionized and non-ionized states, destroying peak symmetry. By utilizing in the aqueous phase (pH ~2.1), we force the equilibrium entirely toward the neutral state[4]. Acetonitrile (ACN) is selected over Methanol as the organic modifier due to its aprotic nature and lower viscosity, which enhances mass transfer and yields sharper peaks for benzoic acid derivatives[1].

HPLC_Workflow A 1. Physicochemical Profiling Target: 2-Hydroxy-5-methoxy-4-methylbenzoic acid B 2. Stationary Phase Selection C18 (Hydrophobic) or PFP (Orthogonal/Pi-Pi) A->B Drives column choice C 3. Mobile Phase Optimization pH < 2.5 to suppress -COOH ionization B->C Dictates buffer needs D 4. Elution Gradient Design Aqueous (0.05% TFA) vs. Organic (ACN) C->D Defines solvent strength E 5. System Suitability Testing (SST) Self-Validating Step D->E Validates method readiness

Fig 2. Logical workflow for HPLC method development of benzoic acid derivatives.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass the embedded System Suitability Test (SST), ensuring absolute trustworthiness of the generated results.

Optimized Chromatographic Conditions

Table 1: Instrument Parameters

ParameterSpecificationScientific Rationale
Column C18 or PFP (150 x 4.6 mm, 3 µm)3 µm particles increase theoretical plates (

) for resolving structurally similar impurities.
Mobile Phase A 0.05% TFA in Ultrapure WaterMaintains pH ~2.1, ensuring full protonation of the carboxylate group.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Low viscosity modifier; prevents high backpressure and improves peak symmetry.
Flow Rate 1.0 mL/minOptimal van Deemter linear velocity for a 4.6 mm internal diameter column.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes thermodynamic partitioning.
Detection UV/PDA at 254 nm and 280 nmCaptures the aromatic ring's

and

electronic transitions.
Injection Vol 10 µLPrevents column mass-overloading while maintaining adequate signal-to-noise (S/N).

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Dynamics
0.0955Equilibration and polar impurity elution.
15.04060Linear ramp to elute the target analyte and related substances.
18.01090Column wash to remove highly hydrophobic matrix components.
18.1955Return to initial conditions.
25.0955Re-equilibration (minimum 7 column volumes).
Step-by-Step Execution
  • Mobile Phase Preparation: Add 0.5 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of Type 1 Ultrapure water. Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Hydroxy-5-methoxy-4-methylbenzoic acid reference standard. Dissolve in 10 mL of Diluent (Water:ACN, 50:50 v/v) to create a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • System Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at initial gradient conditions (5% B) for at least 20 minutes until a flat, stable UV baseline is achieved.

  • SST Execution: Inject the 50 µg/mL working standard six consecutive times. Calculate the parameters outlined in Table 3. Do not proceed to sample analysis unless all SST criteria are met.

The Self-Validation Engine: System Suitability Testing (SST)

To ensure the integrity of the data, the chromatographic system must independently prove its fitness for purpose before every analytical batch.

Table 3: SST Acceptance Criteria

ParameterAcceptance CriteriaImplication of FailureCorrective Action
Retention Time Precision %RSD ≤ 1.0% (

)
Pump cavitation, leaks, or incomplete column equilibration.Purge pumps; extend re-equilibration time.
Peak Area Precision %RSD ≤ 2.0% (

)
Autosampler malfunction or analyte degradation in diluent.Check syringe for bubbles; prepare fresh standard.
Tailing Factor (

)
0.8 ≤

≤ 1.5
Secondary silanol interactions or void volume at column head.Verify mobile phase pH < 2.5; replace column frit/column.
Theoretical Plates (

)

≥ 5000
Loss of stationary phase efficiency or poor packing.Wash column with 100% ACN; replace if unresolved.

Method Validation Framework (ICH Q2 Guidelines)

Once the method is developed, it must be validated according to ICH Q2(R2) standards. Below is the structured framework for validating this specific assay.

Table 4: Validation Parameters and Targets

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo matrix, and spiked analyte.No interfering peaks at the retention time of the target analyte.
Linearity 5 concentration levels ranging from 25% to 150% of target (12.5 to 75 µg/mL).Correlation coefficient (

) ≥ 0.999.
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (triplicate).Mean recovery between 98.0% and 102.0%.
Method Precision 6 independent sample preparations at 100% concentration.Assay %RSD ≤ 2.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±5 °C), and pH (±0.2).SST criteria must remain within passing limits.

References

  • Shodex HPLC Columns. (n.d.). Phenolic Acids in Grain Samples. Retrieved from[Link][2]

  • Speranza, S., et al. (2021). Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. Frontiers in Plant Science. Retrieved from[Link][4]

Sources

Advanced MALDI-TOF MS Profiling: Utilizing 2-Hydroxy-5-methoxy-4-methylbenzoic acid (HMMBA) as a Matrix Additive

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Mechanistic Causality

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) relies heavily on the physicochemical properties of the matrix to dictate ionization efficiency. While 2,5-Dihydroxybenzoic acid (2,5-DHB) is the gold standard for analyzing glycans, peptides, and intact proteins, it is notorious for forming large, needle-like crystals. This heterogeneous crystallization leads to "sweet spots," requiring manual laser targeting and resulting in poor shot-to-shot reproducibility.

To mitigate this, researchers traditionally use "Super-DHB" (sDHB), a 9:1 (w/w) mixture of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid. The addition of 2-hydroxy-5-methoxybenzoic acid intentionally disrupts the 2,5-DHB crystal lattice, resulting in.

The Lipophilic Advantage of HMMBA: By substituting the standard additive with 2-Hydroxy-5-methoxy-4-methylbenzoic acid (HMMBA) , we introduce a critical structural modification: a 4-methyl group. This methyl substitution increases the lipophilicity (LogP) of the additive, fundamentally altering the thermodynamics of the matrix-analyte interaction.

  • Causality for Hydrophobic Analytes : Hydrophobic peptides and membrane lipids often phase-separate from highly polar matrices like pure DHB during droplet evaporation. The increased lipophilicity of HMMBA acts as a surfactant-like bridge, driving superior 1 into the matrix lattice[1].

  • Causality for Ionization : Like its unmethylated precursor, HMMBA 2 of the matrix crystal[2]. The steric bulk of the 4-methyl group further prevents tight packing of DHB molecules, yielding an amorphous, fine-grained crystalline bed that eliminates sweet spots and enables automated laser rastering for3[3].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in visual and instrumental checkpoints ensure that the matrix formulation and crystallization kinetics are optimal before committing precious biological samples.

Phase A: Preparation of sDHB-Me (DHB + HMMBA) Matrix
  • Primary Matrix Solution : Dissolve 50 mg of 2,5-DHB in 1 mL of TA30 solvent (30% Acetonitrile, 70% Water, 0.1% Trifluoroacetic acid).

    • Validation Check: The solution must be completely clear. Any turbidity indicates degraded DHB or contaminated solvent. Discard and remake if cloudy.

  • Additive Solution : Dissolve 50 mg of HMMBA in 1 mL of TA30.

  • Working Matrix Blend : Mix the Primary Matrix Solution and Additive Solution in a 9:1 (v/v) ratio. This specific ratio is required to achieve the optimal thermodynamic disruption of the DHB lattice without suppressing the primary proton-donating capability of DHB.

    • Validation Check: Spot 1 µL of the blend onto a blank steel target. Upon drying, it should form a uniform, opaque white film without macroscopic needle crystals.

Phase B: Sample Spotting (Dried-Droplet Method)
  • Analyte Preparation : Reconstitute the analyte (e.g., hydrophobic peptide mixture or released N-glycans) to a concentration of 1–10 pmol/µL in water or 0.1% TFA.

  • On-Target Mixing : Pipette 1 µL of the working matrix blend onto the MALDI target plate. Immediately add 1 µL of the analyte solution directly into the matrix droplet. Pipette up and down twice to ensure homogeneous mixing.

  • Crystallization : Allow the droplet to dry at room temperature under atmospheric pressure.

    • Validation Check: Do not use a vacuum desiccator. Rapid evaporation forces the lipophilic HMMBA out of the DHB lattice, causing phase separation and negating the additive's benefits.

Phase C: Instrumental Parameters (Reflectron Positive Mode)
  • Laser Fluence : Begin at 10% above the threshold of ionization. Because HMMBA creates a "softer" desorption environment, lower laser energies are typically required compared to pure DHB.

  • Calibration : Use a standard dextran ladder or a known peptide mix (e.g., Bradykinin, Substance P) to calibrate the mass axis.

    • Validation Check: The presence of HMMBA reduces metastable ion formation. If broad, tailing peaks are observed during calibration, the laser energy is too high and must be attenuated.

Quantitative Performance Summary

The table below summarizes the expected performance metrics across different matrix formulations, highlighting the analytical superiority of the HMMBA additive for complex workflows.

Matrix FormulationCrystal MorphologySweet Spot PresenceHydrophobic Peptide S/NGlycan Resolution (FWHM)
Pure 2,5-DHB Large NeedlesHighLow (< 10)~ 5,000
Standard sDHB Fine NeedlesModerateModerate (~ 25)~ 8,000
sDHB-Me (HMMBA) Amorphous/MicrocrystallineNoneHigh (> 60)~ 9,500

Workflow Visualization

G A 2,5-DHB Matrix (Primary Proton Donor) D Homogeneous Co-Crystallization (Super-DHB-Me Lattice) A->D 90% w/w B HMMBA Additive (Lattice Disruptor) B->D 10% w/w C Hydrophobic/Glycosylated Analytes C->D Analyte Incorporation E UV Laser Irradiation (Desorption/Ablation) D->E Vacuum Evaporation F Enhanced Proton Transfer & Soft Ionization Plume E->F Energy Transfer G High-Resolution MALDI-TOF MS Profiling F->G Ion Extraction

MALDI Matrix Co-Crystallization and Ionization Pathway using HMMBA.

References

  • Title : A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids Source : National Institutes of Health (PMC) URL :[Link][1]

  • Title : DHB Matrix with Additives for Direct MALDI Mass Spectrometry of Carbohydrates and Glycoconjugates Source : ResearchGate URL :[Link][3]

  • Title : Conductive card suitable as a MALDI-TOF target - EP 1274116 A2 Source : European Patent Office URL :[Link][2]

Sources

The Strategic Role of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid in the Synthesis of Novel Heterocycles: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the application of 2-Hydroxy-5-methoxy-4-methylbenzoic acid as a versatile starting material for the synthesis of novel heterocyclic compounds. We will explore its unique chemical attributes and provide detailed protocols for the synthesis of coumarins, xanthones, and benzofurans, classes of compounds with significant potential in medicinal chemistry.[1][2][3]

Introduction: The Untapped Potential of a Strategically Substituted Benzene Ring

2-Hydroxy-5-methoxy-4-methylbenzoic acid is an aromatic carboxylic acid characterized by a specific arrangement of electron-donating (hydroxyl, methoxy, and methyl) and electron-withdrawing (carboxylic acid) groups. This distinct substitution pattern governs its reactivity, making it a valuable precursor for the construction of various heterocyclic scaffolds. The hydroxyl and carboxylic acid moieties provide key functionalities for cyclization reactions, while the methoxy and methyl groups can influence the electronic properties and steric environment of the resulting heterocycles, potentially modulating their biological activity.

While extensive research has been conducted on related phenolic acids in the synthesis of bioactive compounds, the application of 2-Hydroxy-5-methoxy-4-methylbenzoic acid remains a relatively underexplored area, offering a promising avenue for the discovery of novel chemical entities with unique pharmacological profiles.[1]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of the starting material is paramount for successful synthesis and characterization.

PropertyValueReference
Molecular Formula C₉H₁₀O₃[4]
Molecular Weight 166.17 g/mol [4]
Appearance Solid[4]
Melting Point 103-107 °C (literature for 2-methoxy-4-methylbenzoic acid)[4]

Spectroscopic Data (Predicted and from Related Compounds):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts will be influenced by the electronic effects of the various substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the nine distinct carbon environments within the molecule.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-O stretching of the methoxy group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of the starting material and the synthesized products.

Synthesis of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

The synthesis of this key precursor can be achieved through a multi-step process, for which a plausible synthetic route is outlined below. This protocol is adapted from the synthesis of a closely related isomer, 2-hydroxy-5-methoxy-3-methylbenzoic acid.[5]

Caption: Synthetic pathway for 2-Hydroxy-5-methoxy-4-methylbenzoic acid.

Protocol: Synthesis of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

This protocol is a proposed adaptation and requires optimization.

Step 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium hydroxide in water.

  • Addition of Phenol: Add 4-methoxyphenol to the alkaline solution and stir until a homogeneous solution is formed.[6]

  • Reimer-Tiemann Reaction: Heat the mixture to 60-65°C. Slowly add chloroform dropwise over 1-2 hours while maintaining vigorous stirring. The reaction is exothermic.[6]

  • Work-up: After the reaction is complete, cool the mixture and acidify with hydrochloric acid. Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Methoxy-2-methylphenol

  • Wolff-Kishner Reduction: To a solution of 2-hydroxy-5-methoxybenzaldehyde in a suitable high-boiling solvent (e.g., diethylene glycol), add hydrazine hydrate and a strong base (e.g., potassium hydroxide).

  • Reaction: Heat the mixture to reflux to effect the reduction of the aldehyde to a methyl group.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water, acidify, and extract the product. Purify by distillation or chromatography.

Step 3: Synthesis of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

  • Kolbe-Schmitt Carboxylation: To a suspension of sodium hydride in a dry high-boiling ether solvent (e.g., diglyme), add a solution of 4-methoxy-2-methylphenol.[5]

  • Carboxylation: Heat the resulting sodium phenoxide solution to reflux and bubble carbon dioxide gas through the mixture for several hours.[5]

  • Work-up: Cool the reaction mixture, dilute with water, and neutralize with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 2-hydroxy-5-methoxy-4-methylbenzoic acid.

Application in Heterocycle Synthesis: Protocols and Mechanistic Insights

The strategic placement of functional groups on 2-Hydroxy-5-methoxy-4-methylbenzoic acid makes it an ideal candidate for a variety of cyclization reactions.

Synthesis of Novel Coumarins via Pechmann Condensation

The Pechmann condensation is a classic and efficient method for the synthesis of coumarins from phenols and β-ketoesters under acidic conditions.[7][8] The electron-donating groups on the benzoic acid ring are expected to facilitate the electrophilic aromatic substitution step of the reaction.

Caption: General workflow for Pechmann condensation.

Protocol: Synthesis of 6-Methoxy-4,7-dimethyl-2H-chromen-2-one

  • Reaction Setup: In a round-bottom flask, combine 2-Hydroxy-5-methoxy-4-methylbenzoic acid (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with stirring.[7] Alternatively, for a greener approach, a solid acid catalyst like Amberlyst-15 can be used under solvent-free conditions.[9]

  • Reaction: After the addition of the catalyst, allow the mixture to warm to room temperature and then heat to 70-80°C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. A solid precipitate will form.

  • Purification: Collect the crude product by filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure coumarin derivative.

Causality of Experimental Choices:

  • The use of an acid catalyst is essential to protonate the carbonyl group of the β-ketoester, activating it for nucleophilic attack by the phenol.

  • The reaction is heated to provide the necessary activation energy for the cyclization and subsequent dehydration steps.

  • Pouring the reaction mixture into ice water serves to quench the reaction and precipitate the organic product, which is typically insoluble in water.

Synthesis of Novel Xanthones via Friedel-Crafts Acylation

Xanthones are a class of oxygenated heterocycles with a dibenzo-γ-pyrone scaffold, known for their wide range of pharmacological activities.[10][11] A common synthetic route involves the intramolecular Friedel-Crafts acylation of a 2-phenoxybenzoic acid derivative.

Caption: General workflow for xanthone synthesis.

Protocol: Synthesis of a Substituted Methoxy-methyl-xanthone

Step 1: Synthesis of the 2-Phenoxybenzoic Acid Intermediate

  • Ullmann Condensation: In a reaction vessel, combine 2-Hydroxy-5-methoxy-4-methylbenzoic acid, a suitable substituted o-halophenol, a copper catalyst (e.g., copper(I) oxide or copper powder), and a high-boiling polar solvent (e.g., DMF or NMP).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction, dilute with water, and acidify. Extract the 2-phenoxybenzoic acid derivative and purify by column chromatography.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Cyclization: Dissolve the purified 2-phenoxybenzoic acid derivative in a suitable dehydrating acid, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).[12]

  • Reaction: Heat the mixture with stirring for a specified time to effect intramolecular cyclization.

  • Work-up and Purification: Carefully pour the hot reaction mixture onto ice to precipitate the crude xanthone. Collect the solid by filtration, wash with water and sodium bicarbonate solution, and purify by recrystallization or column chromatography.

Causality of Experimental Choices:

  • The Ullmann condensation is a reliable method for the formation of the diaryl ether linkage.

  • Strong dehydrating acids like PPA or Eaton's reagent are required to promote the intramolecular Friedel-Crafts acylation, which involves the formation of an acylium ion intermediate.

Synthesis of Novel Benzofurans

Benzofurans are another important class of heterocycles with diverse biological activities.[12] A potential route to benzofuran derivatives from 2-Hydroxy-5-methoxy-4-methylbenzoic acid could involve its conversion to a suitable precursor for intramolecular cyclization.

Proposed Synthetic Strategy:

A plausible approach involves the reduction of the carboxylic acid to a benzyl alcohol, followed by conversion to a benzyl halide. Subsequent reaction with a salicylaldehyde derivative and intramolecular cyclization could yield the desired benzofuran.

Conclusion and Future Directions

2-Hydroxy-5-methoxy-4-methylbenzoic acid represents a valuable, yet underutilized, building block for the synthesis of novel heterocyclic compounds. The protocols and synthetic strategies outlined in this guide provide a foundation for researchers to explore the synthesis of new coumarin, xanthone, and benzofuran derivatives. The specific substitution pattern of this starting material offers opportunities to generate libraries of compounds with potentially unique biological activities. Further research into the pharmacological evaluation of these novel heterocycles is warranted to unlock their full therapeutic potential.

References

  • Mustafa, Y. F., et al. (2022). Synthesis and Biomedical Activities of Coumarins Derived From Natural Phenolic Acids. Journal of Medicinal and Chemical Sciences, 5(4), 546-560. Available at: [Link]

  • Mustafa, Y. F., et al. (2022). Synthesis and Biomedical Activities of Coumarins Derived From Natural Phenolic Acids. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Mustafa, Y. F., et al. (2022). Synthesis and Biomedical Activities of Coumarins Derived From Natural Phenolic Acids. Journal of Medicinal and Chemical Sciences, 5(4), 546-560. Available at: [Link]

  • Pechmann Condensation.doc(44.5 KB).
  • Methyl 2-hydroxy-5-methoxybenzoate. PubChem. Available at: [Link]

  • 2-hydroxy-5-methoxybenzoic acid. ChemSynthesis. Available at: [Link]

  • Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST WebBook. Available at: [Link]

  • Dhina Fitriastuti, Jumina, & Priatmoko. (2016). Synthesis andCharacterization of 2,3,4-Trihydroxy-5-methyl Xanthone as Antimalarial Compound. Eksakta: Jurnal Imu-Ilmu MIPA. Available at: [Link]

  • THE SYNTHESIS OF METHYL 2-HYDROXY-5-METHOXY-3-METHYLBENZOATE. OPPI BRIEFS.
  • Dhina Fitriastuti, Jumina, & Priatmoko. (2016). Synthesis andCharacterization of 2,3,4-Trihydroxy-5-methyl Xanthone as Antimalarial Compound. ResearchGate. Available at: [Link]

  • The Study on Biological and Pharmacological Activity of Coumarins. Atlantis Press. Available at: [Link]

  • Mini-Review on Coumarins: Sources, Biosynthesis, Bioactivity, Extraction and Toxicology. DergiPark. Available at: [Link]

  • (PDF) Synthesis and biological properties of pharmaceutically important xanthones and benzoxanthone analogs: A brief review. ResearchGate. Available at: [Link]

  • Table of Contents. The Royal Society of Chemistry. Available at: [Link]

  • Naturally Occurring Xanthones and Their Biological Implications. PMC. Available at: [Link]

  • Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. PMC. Available at: [Link]

  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0266896). NP-MRD. Available at: [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). NP-MRD. Available at: [Link]

  • Xanthone Glucosides: Isolation, Bioactivity and Synthesis. MDPI. Available at: [Link]

  • Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. PMC. Available at: [Link]

  • Xanthone Biosynthetic Pathway in Plants: A Review. PMC. Available at: [Link]

  • Xanthone – Knowledge and References. Taylor & Francis. Available at: [Link]

  • 2-Methoxy-4-methylbenzoic acid. PubChem. Available at: [Link]

  • NOVEL METHODOLOGY FOR THE SYNTHESIS OF XANTHONES. WIReDSpace. Available at: [Link]

  • 2-Hydroxy-4-methylbenzoic acid. NIST WebBook. Available at: [Link]

  • Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Semantic Scholar. Available at: [Link]

  • Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester. EPA. Available at: [Link]

  • Pechmann condensation. Wikipedia. Available at: [Link]

  • 2-Hydroxy-4-methylbenzoic acid. NIST WebBook. Available at: [Link]

  • 2-Hydroxy-4-methoxybenzoic acid. FooDB. Available at: [Link]

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
  • Preparation of 5-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents.
  • A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. Available at: [Link]

  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Hydroxy-5-methoxy-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming the solubility challenges associated with this compound. As a substituted aromatic carboxylic acid, 2-Hydroxy-5-methoxy-4-methylbenzoic acid often presents solubility hurdles that can impede experimental progress. This guide provides a structured approach to systematically address these issues, ensuring the reliable and reproducible use of this compound in your research.

I. Understanding the Solubility Profile of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

2-Hydroxy-5-methoxy-4-methylbenzoic acid is a weak acid, and its solubility is fundamentally linked to its ionization state, which is dictated by the pH of the surrounding medium. In its non-ionized (protonated) form, the molecule is less polar and thus exhibits lower solubility in aqueous solutions. Conversely, in its ionized (deprotonated) state, it forms a more polar carboxylate salt, leading to a significant increase in aqueous solubility.

While specific experimental solubility data for 2-Hydroxy-5-methoxy-4-methylbenzoic acid is not extensively published, we can infer its behavior from closely related structures. For instance, 2-hydroxy-4-methylbenzoic acid has a predicted water solubility (log10WS) of -1.56, indicating low aqueous solubility. Similarly, 2-hydroxy-4-methoxybenzoic acid is described as being only slightly soluble in water. The pKa of a related compound, 2-hydroxy-4,5-dimethoxybenzoic acid, is predicted to be approximately 3.13, suggesting that 2-Hydroxy-5-methoxy-4-methylbenzoic acid will have a similar acidic character.

Inferred Solubility in Common Solvents:

Solvent ClassSpecific SolventInferred SolubilityRationale
Polar Protic WaterSparingly SolubleThe non-polar methyl and methoxy groups, along with the benzene ring, counteract the polarity of the hydroxyl and carboxylic acid groups.
Methanol, EthanolSolubleThese polar protic solvents can engage in hydrogen bonding with the hydroxyl and carboxylic acid functionalities.
Polar Aprotic DMSO, AcetoneSolubleThese solvents can act as hydrogen bond acceptors, facilitating the dissolution of the compound.
Aqueous Basic 5% Sodium HydroxideSolubleThe carboxylic acid is deprotonated by the strong base, forming a highly polar and water-soluble sodium salt.
5% Sodium BicarbonateSolubleAs a carboxylic acid, it is sufficiently acidic to react with a weak base like sodium bicarbonate to form a soluble salt.

II. Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section provides a logical workflow for addressing solubility issues with 2-Hydroxy-5-methoxy-4-methylbenzoic acid, starting with the simplest methods and progressing to more advanced techniques.

Solubilization_Workflow Start Start with Compound pH_Adjustment Attempt pH Adjustment Start->pH_Adjustment Co_solvency Try Co-solvency pH_Adjustment->Co_solvency Precipitation or Insufficient Solubility Success Solubilization Achieved pH_Adjustment->Success Successful Salt_Formation Consider Salt Formation Co_solvency->Salt_Formation Precipitation or Insufficient Solubility Co_solvency->Success Successful Salt_Formation->Success Successful Failure Consult Further Salt_Formation->Failure Challenges Persist pH_Solubility_Relationship cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) a Predominantly Non-ionized Form (R-COOH) b Low Aqueous Solubility a->b c Predominantly Ionized Form (R-COO⁻) a->c Increase pH c->a Decrease pH d High Aqueous Solubility c->d

stability of 2-Hydroxy-5-methoxy-4-methylbenzoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Stability & Troubleshooting for 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

As a Senior Application Scientist, I frequently consult with researchers who encounter erratic chromatographic behavior or poor assay reproducibility when working with highly functionalized phenolic acids. 2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS 1378826-98-2) is a prime example. Its structure—an electron-rich aromatic ring featuring an ortho-hydroxy group, a meta-methoxy group, and a para-methyl group—makes it a highly versatile synthetic building block but introduces distinct stability liabilities.

To achieve reproducible results, you must understand the causality behind its degradation. This guide provides a self-validating framework for handling, storing, and troubleshooting this specific compound under rigorous experimental conditions.

Section 1: Core Stability FAQs

Q1: Why does my aqueous stock solution change color from clear to yellow/brown over time? A1: This color shift is a classic macroscopic indicator of autoxidation. The compound contains a phenolic hydroxyl group. At neutral to basic pH, this group deprotonates to form a phenolate anion. The electron-donating methoxy (-OCH3) and methyl (-CH3) groups significantly increase the electron density of the aromatic ring, lowering its oxidation potential. Dissolved oxygen easily oxidizes the phenolate anion into a phenoxyl radical, which rapidly cascades into colored quinone derivatives or polymerized oligomers[1][2]. Causality & Solution: Oxidation is fundamentally driven by the deprotonation of the phenol. To prevent this, stock solutions must be prepared in degassed solvents, maintained at an acidic pH (e.g., pH 3.0–4.0) to ensure the phenol remains fully protonated, and stored under an inert atmosphere (Argon/N2)[2].

Q2: How does pH affect the thermal stability of this compound during heated reactions or sterilization? A2: The stability of ortho-hydroxybenzoic acids is highly pH-dependent[3]. Under strongly acidic conditions combined with elevated temperatures (>100°C), the compound is susceptible to protodecarboxylation, yielding 2-methoxy-5-methylphenol. Conversely, under basic conditions, the formation of the dianion (carboxylate and phenolate) makes the ring highly reactive to electrophilic attack and rapid oxidative degradation[4]. If heating is required for your workflow, maintain a tightly controlled, mildly acidic pH and strictly exclude oxygen.

Q3: Is 2-Hydroxy-5-methoxy-4-methylbenzoic acid sensitive to light? A3: Yes. Phenolic acids, particularly those with methoxy substitutions, exhibit pronounced photolability[5]. Exposure to UV or strong ambient visible light induces photo-oxidation, generating reactive oxygen species (ROS) that attack the electron-rich aromatic core, leading to ring cleavage or photo-adducts[2]. Solutions must be stored in amber vials and handled under low-light conditions to maintain structural integrity[6].

Section 2: Troubleshooting Guide

When your assays fail, identifying the root cause requires tracing the symptom back to the molecule's chemical vulnerabilities.

Symptom 1: Multiple new peaks appearing in HPLC chromatograms after weeks of storage.

  • Root Cause: Degradation due to improper storage solvent. If you are storing the compound in alcohols (like Methanol or Ethanol) under slightly acidic conditions, the carboxylic acid undergoes slow Fischer esterification at room temperature, generating a methyl or ethyl ester peak. Alternatively, if stored in water without degassing, the extra peaks are likely polar quinone oxidation products.

  • Solution: Switch your stock solvent to LC-MS grade Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) for long-term storage, and store aliquots at -20°C[6].

Symptom 2: Inconsistent assay readouts, poor recovery in biological matrices, or solutions turning a faint purple hue.

  • Root Cause: Transition-metal complexation. The ortho-hydroxybenzoic acid motif is a well-known bidentate chelator for transition metals (e.g., Fe³⁺, Cu²⁺) present in biological buffers or as trace impurities in glassware. Complexation with ferric ions specifically produces a distinct purple color[4].

  • Solution: Add a chelating agent like EDTA (1–5 mM) to your biological buffers to mask trace metals. Ensure all glassware is acid-washed prior to use.

Section 3: Self-Validating Experimental Protocols

To truly trust your analytical data, you must establish the boundary conditions of your compound. The following protocol is a self-validating system designed to force degradation, allowing you to identify the exact retention times of degradation products so they are never confused with your target analyte or biological metabolites.

Protocol: Forced Degradation and Stability-Indicating HPLC Assay

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of 2-Hydroxy-5-methoxy-4-methylbenzoic acid in 50:50 LC-MS grade Acetonitrile:Water.

  • Acidic & Thermal Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate in a sealed vial at 60°C for 24 hours to force protodecarboxylation.

  • Basic & Oxidative Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours, leaving the vial cap loose to expose the solution to ambient oxygen[2].

  • Photolytic Stress: Place 1 mL of stock in a clear glass vial under a UV-A/Vis light source (ICH Q1B standard conditions) for 24 hours to force photo-oxidation[5].

  • Control (The Validation Step): Keep 1 mL of stock in an amber vial at 4°C. Crucial: Always run this control alongside stressed samples to confirm baseline peak integrity.

  • Neutralization: Neutralize the acidic and basic samples using equimolar amounts of NaOH and HCl, respectively. Dilute all samples to a theoretical concentration of 0.1 mg/mL using your starting mobile phase.

  • HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column. Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor at 254 nm and 280 nm.

  • Data Interpretation: Compare the stressed chromatograms against the control. Basic stress will yield early-eluting polar oxidation products; acidic heat stress will yield a late-eluting, less polar decarboxylated product.

Section 4: Quantitative Data Summaries

While exact kinetics depend on specific buffer compositions, the following table synthesizes quantitative stability benchmarks extrapolated from highly substituted 2-hydroxybenzoic and phenolic acids under experimental stressors[2][5][7].

Table 1: Quantitative Impact of Environmental Stressors on Substituted Phenolic Acid Stability

Environmental StressorExperimental ConditionPrimary Degradation PathwayObserved Degradation (Relative)Recommended Mitigation
Thermal (Dark) 40°C - 65°C, AqueousProtodecarboxylation15–30% loss over 40 daysStore at 4°C or -20°C
Photolytic (UV/Vis) Ambient Sunlight, 23°CPhoto-oxidation (ROS attack)>50% loss within 72 hoursAmber vials, Actinide glass
Alkaline pH pH > 8.0, AerobicPhenolate AutoxidationRapid (First-order kinetics)Buffer to pH 3.0 - 4.0
Oxidative (AOPs) UV / H₂O₂ / Trace Fe²⁺Hydroxylation / Ring Cleavage>90% loss within hoursDegas solvents, add EDTA

Section 5: Mechanistic Visualizations

DegradationPathways Central 2-Hydroxy-5-methoxy- 4-methylbenzoic acid Cond1 High pH & O2 (Basic/Aerobic) Central->Cond1 Cond2 High Temp & Acid (Thermal/Acidic) Central->Cond2 Cond3 UV/Visible Light (Photolytic) Central->Cond3 Safe Optimal: pH 3-4, 4°C, Dark, Argon/N2 Central->Safe Mech1 Phenolate Formation & Autoxidation Cond1->Mech1 Mech2 Protodecarboxylation Cond2->Mech2 Mech3 ROS Generation & Radical Attack Cond3->Mech3 Deg1 Quinones & Oligomers Mech1->Deg1 Deg2 2-Methoxy-5-methylphenol Mech2->Deg2 Deg3 Ring Cleavage & Photo-adducts Mech3->Deg3

Fig 1. Mechanistic pathways of 2-Hydroxy-5-methoxy-4-methylbenzoic acid degradation under stress.

Troubleshooting Start Symptom: Multiple HPLC Peaks Check1 Are samples stored in Alcohols (MeOH/EtOH)? Start->Check1 Check2 Is the sample pH > 7? Check1->Check2 No Path1Y Esterification occurring. Switch to ACN or DMSO. Check1->Path1Y Yes Check3 Were samples exposed to ambient light? Check2->Check3 No Path2Y Oxidation likely. Lower pH to 3-4 & degas. Check2->Path2Y Yes Path3Y Photo-degradation. Use amber vials. Check3->Path3Y Yes

Fig 2. Decision tree for troubleshooting anomalous chromatographic peaks during stability testing.

References

  • MDPI. "Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements." 5

  • MDPI. "Natural Phenolic Acids as Effective Bulk Oil Antioxidants: Oxidative Stability Modeling Using Olive Kernel Oil as a Case Study."7

  • ResearchGate. "Antioxidant Stability of Phenolic Acids and Their Esters." 1

  • ChemBK. "2-Hydroxybenzoic Acid - Physico-chemical Properties." 4

  • Benchchem. "Technical Support Center: 2-Hydroxybenzonitrile Stability in Aqueous Solutions." 6

  • ResearchGate. "Degradation of 2-hydroxybenzoic acid by advanced oxidation processes." 2

  • Sciforum. "The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60 °C)." 3

Sources

Technical Support Center: Purification of 2-Hydroxy-5-methoxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Hydroxy-5-methoxy-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical laboratory experience.

I. Introduction to Purification Challenges

2-Hydroxy-5-methoxy-4-methylbenzoic acid is a substituted salicylic acid derivative. Its purification can be complicated by the presence of structurally similar impurities, including positional isomers and unreacted starting materials. The choice of purification strategy is highly dependent on the synthetic route employed and the nature of the impurities present. This guide will focus on addressing these specific challenges.

A key synthetic route to this and similar structures is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.[1][2][3] This reaction is known for producing isomeric byproducts, making the purification a critical step.[1][2]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Hydroxy-5-methoxy-4-methylbenzoic acid.

Q1: My final product is contaminated with a positional isomer. How can I separate them?

A1: The presence of positional isomers is a frequent challenge, often arising from the synthesis method. The hydroxyl and methoxy groups direct the carboxylation to different positions on the aromatic ring.[2][3] Separation can be achieved through several methods, with the choice depending on the specific isomers present and the scale of your purification.

Underlying Principle: Positional isomers often have slight differences in their physical and chemical properties, such as polarity and pKa, which can be exploited for separation.[4]

Troubleshooting & Optimization:

  • Fractional Crystallization: This is often the first method to try, especially for larger quantities. The success of this technique relies on the differential solubility of the isomers in a particular solvent system.

    • Protocol: Fractional Crystallization

      • Solvent Screening: Test the solubility of your impure product in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water or hexanes) at both room temperature and elevated temperatures. The ideal solvent will show a significant difference in solubility for the desired product and the isomeric impurity as the temperature changes.

      • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

      • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, refrigeration may be necessary. Slow cooling promotes the formation of purer crystals.

      • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

      • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or TLC. Multiple recrystallization steps may be necessary to achieve the desired purity.

  • Column Chromatography: For smaller scales or when crystallization is ineffective, column chromatography is a powerful tool.

    • Protocol: Silica Gel Column Chromatography

      • Stationary Phase: Use silica gel as the stationary phase.

      • Mobile Phase Selection: Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity. The optimal solvent system will provide good separation between your product and the isomer on a TLC plate.

      • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.

      • Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and load it onto the column.

      • Elution: Elute the column with the chosen solvent gradient. Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

      • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Preparative HPLC: For very difficult separations or when very high purity is required, preparative high-performance liquid chromatography (HPLC) can be employed. This technique offers the highest resolution but is generally more expensive and time-consuming for large quantities. Normal-phase HPLC using amine or beta-cyclodextrin bonded phases can be effective for separating positional isomers of substituted benzoic acids.[4]

Q2: My purified product contains residual starting materials. How can I remove them?

A2: Incomplete reaction is a common source of impurities. The removal strategy depends on the chemical nature of the starting materials. For instance, if the starting material is a phenol, its acidic nature can be exploited.

Troubleshooting & Optimization:

  • Acid-Base Extraction: This is a highly effective method for separating acidic, basic, and neutral compounds.

    • Protocol: Acid-Base Extraction

      • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

      • Base Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base solution (e.g., 1 M sodium bicarbonate or sodium carbonate). Your desired product, being a carboxylic acid, will be deprotonated and move into the aqueous layer as its sodium salt. The less acidic phenolic starting material may remain in the organic layer, depending on the base used.

      • Separation: Separate the aqueous and organic layers.

      • Acidification: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate your purified 2-Hydroxy-5-methoxy-4-methylbenzoic acid.

      • Isolation: Collect the precipitate by filtration, wash with cold water, and dry.

Q3: My product is a dark, oily substance instead of a crystalline solid. What should I do?

A3: The formation of a dark oil or tar often indicates the presence of polymeric byproducts or other colored impurities. This can be a result of side reactions, especially at elevated temperatures.

Troubleshooting & Optimization:

  • Activated Carbon Treatment: Activated carbon is excellent for removing colored impurities.

    • Protocol: Decolorization with Activated Carbon

      • Dissolution: Dissolve the crude product in a suitable hot solvent.

      • Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution.

      • Heating: Gently heat the mixture for a short period (5-15 minutes) with stirring. Avoid prolonged heating, as it can lead to product adsorption.

      • Hot Filtration: Filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon.

      • Crystallization: Allow the filtrate to cool and crystallize as described in the fractional crystallization protocol.

  • Chromatography: If decolorization is insufficient, column chromatography (as described in Q1) can be used to separate the desired product from the polymeric materials.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2-Hydroxy-5-methoxy-4-methylbenzoic acid?

Q2: What analytical techniques are best for assessing the purity of my product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of your compound and detecting isomeric impurities.[6]

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a purification (e.g., column chromatography or crystallization) and for a preliminary assessment of purity.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify impurities.

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase chromatography can be an effective technique. For acidic compounds like substituted benzoic acids, it is often necessary to add a modifier, such as a small amount of acetic acid or a buffer, to the mobile phase to suppress the ionization of the carboxylic acid group and obtain sharp peaks.[4][9]

IV. Visualized Workflows

Purification Strategy Decision Tree

The following diagram illustrates a general workflow for selecting an appropriate purification strategy for 2-Hydroxy-5-methoxy-4-methylbenzoic acid.

Purification_Strategy start Crude Product purity_check Assess Purity (TLC/HPLC) start->purity_check is_pure Purity > 98%? purity_check->is_pure end Pure Product is_pure->end Yes impurity_type Identify Impurity Type is_pure->impurity_type No isomers Positional Isomers impurity_type->isomers Isomers starting_materials Starting Materials impurity_type->starting_materials Unreacted SMs colored_impurities Colored Impurities impurity_type->colored_impurities Color fractional_crystallization Fractional Crystallization isomers->fractional_crystallization acid_base_extraction Acid-Base Extraction starting_materials->acid_base_extraction carbon_treatment Activated Carbon Treatment colored_impurities->carbon_treatment column_chromatography Column Chromatography fractional_crystallization->column_chromatography If ineffective column_chromatography->purity_check acid_base_extraction->purity_check carbon_treatment->fractional_crystallization Followed by

Sources

Technical Support Center: Synthesis of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of acetylsalicylic acid (Aspirin). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and procedural challenges encountered during this classic esterification. Our goal is to move beyond mere protocol and delve into the chemical principles governing this synthesis, enabling you to optimize your yield, improve purity, and confidently address experimental deviations.

Frequently Asked Questions & Troubleshooting Guides

Q1: My final product tests positive for phenolic impurities (e.g., a purple color with ferric chloride). What causes this, and how can I fix it?

A1: Root Cause Analysis & Prevention

A positive ferric chloride test indicates the presence of a phenol functional group, which in this synthesis, is almost certainly unreacted salicylic acid.[1][2][3] Acetylsalicylic acid itself lacks this free phenolic hydroxyl group and will not produce the characteristic purple color.[1] The presence of this impurity points to an incomplete reaction.

Causality: The acetylation of salicylic acid is an equilibrium-driven esterification reaction.[4][5][6] Several factors can prevent the reaction from proceeding to completion:

  • Insufficient Reagents: Using salicylic acid as the limiting reactant is standard, but an inadequate excess of acetic anhydride can leave starting material unreacted.[1][7]

  • Ineffective Catalysis: The acid catalyst (concentrated sulfuric or phosphoric acid) protonates the acetic anhydride, making it a more potent electrophile.[5][6] An insufficient amount of catalyst will slow the reaction rate, potentially leading to an incomplete conversion within the given timeframe.[8]

  • Suboptimal Reaction Conditions: Inadequate heating (temperature) or insufficient reaction time will prevent the system from reaching equilibrium or full conversion.[8][9][10]

Troubleshooting & Preventative Protocol:

  • Verify Reagent Stoichiometry: Ensure acetic anhydride is used in sufficient excess. A common molar ratio is approximately 2:1 or greater of acetic anhydride to salicylic acid.

  • Catalyst Check: Use the recommended catalytic amount of concentrated H₂SO₄ or 85% H₃PO₄ (typically 5-10 drops).[9][11] These acids are corrosive and should be handled with extreme care.[12]

  • Optimize Reaction Conditions: Maintain a consistent temperature, typically in a water bath at 70-90°C, for the recommended duration (10-20 minutes) to ensure the reaction goes to completion.[9][11][13]

  • Implement Purification: If your crude product is already contaminated, purification via recrystallization is essential. This process exploits the solubility differences between acetylsalicylic acid and the more soluble salicylic acid impurity in a chosen solvent system.[1][3][7][10]

Q2: My reaction yield is consistently low. What are the primary loss points and how can I mitigate them?

A2: Yield Optimization Strategies

Low yields can stem from chemical side reactions or mechanical losses during the workup. The most significant chemical cause of yield loss is the hydrolysis of the ester product back into salicylic acid.

Causality:

  • Product Hydrolysis: Acetylsalicylic acid is an ester and is susceptible to hydrolysis, especially in the presence of water and at high temperatures or under basic conditions.[14][15][16] This reaction is the reverse of the synthesis and breaks the product down into salicylic acid and acetic acid.[14] Adding a large excess of water prematurely or during heating can drive this reverse reaction.

  • Premature Quenching: After the initial heating period, water is added to quench (destroy) the excess acetic anhydride.[1][2] If the reaction mixture is not sufficiently cooled before adding water, the elevated temperature can promote the hydrolysis of the newly formed aspirin.[14]

  • Mechanical Losses: Significant product can be lost during transfers, filtration, and especially during recrystallization if too much solvent is used, as some product will always remain dissolved.[10]

Troubleshooting & Preventative Protocol:

  • Controlled Quenching: After the heating step is complete, allow the reaction flask to cool to room temperature. Then, place it in an ice bath before cautiously adding cold water to quench the excess acetic anhydride.[11] This minimizes the temperature at which the product is exposed to a large amount of water.

  • Recrystallization Efficiency: During purification, use the minimum amount of warm solvent (e.g., ethanol) required to dissolve the crude product.[10] Using an excessive volume will result in a significant portion of your product remaining in the mother liquor upon cooling, thus reducing your isolated yield.

  • Thorough Product Collection: Ensure all product is transferred from the reaction flask to the filtration apparatus. Rinsing the flask with a small amount of the ice-cold filtrate (not fresh water) can help transfer remaining crystals without dissolving them. After filtration, wash the collected crystals with a minimal amount of ice-cold water to remove soluble impurities without dissolving the product.[1][9]

Q3: My product appears oily or fails to crystallize properly after adding water. What is happening?

A3: Addressing Crystallization Issues

The formation of an oil or a "gummy" precipitate instead of fine crystals is a common issue related to the purity and rate of crystallization.

Causality:

  • Impurities: The presence of unreacted starting materials or byproducts like acetic acid can disrupt the crystal lattice formation of acetylsalicylic acid, leading to an impure, lower-melting solid or oil.[17]

  • Rapid Precipitation: Cooling the solution too quickly can cause the product to "crash out" of the solution as an amorphous solid or oil rather than forming a well-ordered crystal structure. Slow, controlled cooling is paramount for obtaining pure, easily filterable crystals.[7][17]

Troubleshooting & Preventative Protocol:

  • Ensure Complete Reaction: Follow the steps in Q1 to maximize the conversion of salicylic acid to aspirin, thereby reducing impurity levels in the crystallization mixture.

  • Controlled Cooling: After quenching the reaction, allow the flask to cool slowly to room temperature. Do not immediately plunge the warm flask into an ice bath. Once at room temperature, then introduce it to an ice bath to maximize crystal formation.[1]

  • Induce Crystallization: If crystals are slow to form, "scratching" the inside of the flask with a glass stirring rod at the meniscus can create a rough surface that initiates nucleation and crystal growth.[9][11]

  • Purification by Recrystallization: If you have already isolated an oily product, your best course of action is to perform a careful recrystallization. Dissolve the crude material in a minimum of warm ethanol, then slowly add cold water until the solution becomes slightly cloudy. Allow this to cool slowly to form pure crystals.[1][3]

Data Summary: Optimizing Aspirin Synthesis

ParameterOptimal ConditionSuboptimal Condition (Promotes Side Reactions/Low Yield)Rationale
Temperature 70-90°C during reaction[11][13]< 60°C or > 100°CLower temperatures result in an incomplete reaction. Excessively high temperatures can promote decomposition and side reactions.
Reaction Time 10-20 minutes[9][10][11]< 10 minutesInsufficient time for the reaction to proceed to completion, leaving unreacted salicylic acid.
Quenching Step Add cold water after cooling the reaction flask[11]Adding water to the hot reaction mixturePromotes the hydrolysis of the aspirin product back to salicylic acid, significantly reducing yield.[14]
Catalyst 5-10 drops of conc. H₂SO₄ or 85% H₃PO₄[9][11]No catalyst or insufficient amountThe reaction rate will be extremely slow, resulting in very low conversion.[8]
Purification Recrystallization from a minimal amount of hot solvent[10]Using a large excess of solventA large portion of the product will remain dissolved in the mother liquor, leading to poor recovery and low yield.

Reaction & Side Reaction Pathway

The following diagram illustrates the primary synthesis route for acetylsalicylic acid and the main hydrolytic side reaction that can reduce yield and purity.

Aspirin_Synthesis SA Salicylic Acid ASA Acetylsalicylic Acid (Aspirin) SA->ASA + Acetic Anhydride (H⁺ Catalyst) AA Acetic Anhydride AA->ASA H2O Water (H₂O) ASA->SA + H₂O (Heat) AcOH Acetic Acid ASA->AcOH + Acetic Acid (byproduct) ASA->AcOH

Caption: Main synthesis and primary side reaction pathways.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to purify crude acetylsalicylic acid containing unreacted salicylic acid.

  • Transfer the crude, dry aspirin product to an Erlenmeyer flask.

  • Add a minimal volume of warm ethanol (or other suitable solvent) and gently swirl the flask on a hot plate until the solid is completely dissolved.[1][3] Do not overheat.

  • Remove the flask from the heat. Slowly add cold deionized water dropwise until the solution just begins to turn persistently cloudy (the point of saturation).

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of well-defined crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 10-15 minutes to maximize the yield of recrystallized product.[1][9]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[1][11]

  • Wash the crystals with a very small amount of ice-cold deionized water to rinse away any remaining soluble impurities.

  • Allow air to be drawn through the crystals for several minutes to facilitate drying. Transfer the purified product to a watch glass and let it air dry completely.

Protocol 2: Ferric Chloride Test for Purity

This qualitative test detects the presence of phenolic hydroxyl groups.

  • Prepare three clean test tubes.

  • In the first, place a small sample of your purified acetylsalicylic acid.

  • In the second, place a small sample of salicylic acid (this is your positive control).

  • In the third, add only the solvent for a negative control.

  • Add 1-2 mL of a solvent (e.g., water or ethanol-water mixture) to each test tube to dissolve the samples.

  • Add 1-2 drops of a 1% ferric chloride (FeCl₃) solution to each test tube and observe any color change.[11]

  • Interpretation: A deep purple or violet color indicates the presence of a phenol.[1][2] Your purified aspirin sample should show no or a very faint color change compared to the intense purple of the salicylic acid control.

References

  • Chemistry LibreTexts. (2026, January 30). 12.1: Synthesis of Aspirin Lab Procedure. [Link]

  • Hooghly Women's College. Synthesis of Aspirin from salicylic acid occurs by acetylating proce. [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.14: Experiment_614_Synthesis of Aspirin_1_1_2. [Link]

  • Carbon, R. Traditional Undergraduate Experiment: Synthesis of Aspirin. [Link]

  • Study.com. Hydrolysis of Aspirin | Overview, Reactions & Mechanism. [Link]

  • BYJU'S. Reaction of acetylation of salicylic acid. [Link]

  • YouTube. (2017, February 9). How to purify Aspirin?[Link]

  • SciSpace. The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. [Link]

  • ResearchGate. Synthesis of acetyl-salicylic acid from salicylic acid and acetic anhydride. [Link]

  • Googleapis.com. (2024, September 23). IMPURITIES SYNTHESIS AND FORMULATION DEVELOPMENT OF ASPIRIN IMPURITES. [Link]

  • Sciforum. (2024, November 15). The Effect of pH on the Hydrolysis of Acetylsalicylic Acid (C9H8O4) to Salicylic Acid (C7H6O3) and Acetic Acid (C2H4O2) at 333.15 K (60 °C). [Link]

  • Chem21Labs. 2. Synthesis of Aspirin. [Link]

  • Moorpark College. Experiment #15 – Synthesis and Characterization of Aspirin. [Link]

  • ResearchGate. (2023, April 19). Synthesis of Aspirin: Catalytic Role of Phosphoric Acid in the Acetylation of Salicylic Acid and Acetic Anhydride. [Link]

  • Chemistry 104: Synthesis of Aspirin. (2025, May 14). [Link]

  • Aspirin Preparation (Edexcel International A Level (IAL) Chemistry): Revision Note. (2025, January 7). [Link]

  • Experiment 2 Synthesis of Aspirin. [Link]

Sources

Technical Support Center: Degradation Pathways of 2-Hydroxy-5-Methoxy-4-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Studying the metabolic fate of highly substituted aromatic acids like 2-hydroxy-5-methoxy-4-methylbenzoic acid presents unique biochemical challenges. In microbial bioremediation and mammalian xenobiotic metabolism, this compound undergoes a two-phase degradation process: an initial Phase I O-demethylation followed by a Phase II extradiol ring cleavage via the gentisate pathway.

This guide provides validated workflows, kinetic data, and troubleshooting steps to help you isolate, quantify, and validate these transient metabolites.

I. Mechanistic Pathway Visualization

The degradation of 2-hydroxy-5-methoxy-4-methylbenzoic acid is driven by sequential enzymatic attacks. O-demethylation removes the methoxy group to yield 4-methylgentisic acid, which is subsequently cleaved by Gentisate 1,2-dioxygenase (GDO) to form a maleylpyruvate derivative that ultimately enters the TCA cycle.

Pathway Substrate 2-Hydroxy-5-methoxy- 4-methylbenzoic acid Demethylase O-Demethylase (Phase I) Substrate->Demethylase -CH₃OH Gentisate 4-Methylgentisic Acid (Intermediate) Demethylase->Gentisate GDO Gentisate 1,2-dioxygenase (Fe²⁺ dependent) Gentisate->GDO +O₂ Maleyl 3-Methylmaleylpyruvate (Ring Cleavage Product) GDO->Maleyl Extradiol Cleavage Isomerase Maleylpyruvate Isomerase (GSH dependent) Maleyl->Isomerase Isomerization Fumaryl 3-Methylfumarylpyruvate Isomerase->Fumaryl Hydrolase Fumarylpyruvate Hydrolase Fumaryl->Hydrolase +H₂O TCA Fumarate + Pyruvate (TCA Cycle) Hydrolase->TCA Hydrolysis

Metabolic degradation pathway of 2-Hydroxy-5-methoxy-4-methylbenzoic acid via ring cleavage.

II. Standard Operating Procedures (SOPs)
Protocol: Self-Validating In Vitro O-Demethylation & Ring Cleavage Assay

This methodology captures both the O-demethylated intermediate (4-methylgentisic acid) and the highly unstable ring-cleavage product (3-methylmaleylpyruvate).

Step 1: Cell-Free Extract Preparation

  • Harvest Pseudomonas or Sphingomonas cells adapted to methoxybenzoic acids, as these strains possess the requisite [1].

  • Resuspend the pellet in 50 mM MOPS buffer (pH 7.0) supplemented with 0.1 mM FeSO₄, 2 mM Dithiothreitol (DTT), and 10% glycerol.

  • Causality: As demonstrated in studies of [2], GDO relies on a loosely bound Fe²⁺ cofactor. Atmospheric oxygen rapidly oxidizes this to inactive Fe³⁺. DTT and FeSO₄ maintain the active +2 oxidation state, while glycerol prevents protein aggregation during lysis.

Step 2: Enzymatic Reaction & Self-Validation Control

  • Split the clarified extract into two parallel reaction tubes.

  • Test Reaction: Add 1 mM 2-hydroxy-5-methoxy-4-methylbenzoic acid.

  • Validation Control: Add 1 mM substrate + 5 mM EDTA.

  • Causality (Self-Validating System): EDTA selectively chelates Fe²⁺, completely arresting GDO activity without affecting the upstream O-demethylase. If 4-methylgentisic acid accumulates in the EDTA control but is consumed in the test reaction, you have positively validated both enzymatic steps independently, consistent with the[3].

Step 3: Quenching and Derivatization

  • Incubate at 30°C for 20 minutes.

  • Quench the reaction by adding an equal volume of 1% formic acid containing 5 mM 2,4-dinitrophenylhydrazine (DNPH).

  • Causality: The final product, 3-methylmaleylpyruvate, is a highly reactive alpha-keto acid that spontaneously degrades in water. DNPH immediately traps the ketone moiety, forming a stable hydrazone derivative suitable for LC-MS/MS analysis.

III. Quantitative Kinetic Data

When optimizing your LC-MS/MS sampling timepoints, it is critical to understand the turnover rates of the enzymes involved. GDO exhibits broad substrate specificity but exceptionally high catalytic efficiency for substituted gentisates.

SubstrateKₘ (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹ s⁻¹)
Gentisate (Unsubstituted) 60 ± 136 ± 16.0 × 10⁵
3-Methylgentisate 127 ± 276 ± 36.0 × 10⁵
3-Bromogentisate 25 ± 0.511 ± 0.34.4 × 10⁵
3-Isopropylgentisate 65 ± 14.3 ± 0.10.6 × 10⁵

Table 1: Representative kinetic parameters for Gentisate 1,2-Dioxygenase (GDO) on substituted gentisates. Data extrapolated from P. alcaligenes NCIB 9867 characterization studies, serving as a kinetic baseline for 4-methylgentisic acid turnover.

IV. Troubleshooting Guides & FAQs

Q1: Why is the O-demethylated intermediate (4-methylgentisic acid) undetectable in my wild-type microbial assays? Root Cause & Solution: In highly active strains, the catalytic efficiency of Gentisate 1,2-dioxygenase (GDO) is exceptionally high (kcat/Kₘ > 10⁵ M⁻¹ s⁻¹), meaning the intermediate is cleaved into maleylpyruvate the moment it is formed. To troubleshoot, supplement your resting cell assay with 5 mM EDTA. EDTA chelates the essential Fe²⁺ cofactor of GDO, effectively creating a metabolic bottleneck that forces the accumulation of 4-methylgentisic acid for LC-MS/MS detection.

Q2: My LC-MS/MS chromatograms show massive signal loss for the ring-cleavage product (3-methylmaleylpyruvate). How can I stabilize it? Root Cause & Solution: Maleylpyruvates are highly reactive alpha-keto acids that undergo rapid non-enzymatic degradation and polymerization in aqueous solutions. To resolve this, you must derivatize the sample immediately upon quenching. Use a 1% formic acid solution containing 5 mM 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with the ketone moiety to form a stable hydrazone derivative, which exhibits excellent retention and ionization efficiency in reverse-phase LC-MS/MS.

Q3: Recombinant GDO loses all activity within hours of purification. What is the critical missing factor? Root Cause & Solution: GDO relies on a loosely bound ferrous iron (Fe²⁺) in its active site. Atmospheric oxygen rapidly oxidizes this to Fe³⁺, rendering the enzyme inactive. To maintain a self-validating, active enzyme prep, all lysis and chromatography buffers must be degassed and supplemented with 0.1 mM FeSO₄ and 2 mM dithiothreitol (DTT) or ascorbic acid. The reducing agent ensures the iron remains in the +2 oxidation state throughout the purification workflow.

V. References
  • Title: Purification and Characterization of Gentisate 1,2-Dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 Source: Applied and Environmental Microbiology (NIH PMC) URL: [Link]

  • Title: Biochemical and Genetic Characterization of a Gentisate 1,2-Dioxygenase from Sphingomonas sp. Strain RW5 Source: Journal of Bacteriology (NIH PMC) URL: [Link]

  • Title: A Tetrahydrofolate-Dependent Methyltransferase Catalyzing the Demethylation of Dicamba in Sphingomonas sp. Strain Ndbn-20 Source: Applied and Environmental Microbiology (ASM Journals) URL: [Link]

Sources

Technical Support Center: Impurity Mitigation in 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Hydroxy-5-methoxy-4-methylbenzoic acid CAS: 60463-38-5 (Generic/Isomer variable) | Class: Salicylic Acid Derivative / Rhizomucoric Acid Analog Application: Pharmaceutical Intermediate (Kinase Inhibitors, Antibiotics), Fine Chemical Synthesis.

Introduction: The Purity Imperative

In drug development, 2-Hydroxy-5-methoxy-4-methylbenzoic acid serves as a critical scaffold. Its dual functionality (phenolic hydroxyl and carboxylic acid) makes it versatile but highly susceptible to impurity propagation. The presence of regioisomers (specifically the 3-methyl isomer) or oxidative dimers can irreversibly foul downstream coupling reactions, particularly in Suzuki-Miyaura couplings or amide bond formations where steric precision is paramount.

This guide provides a root-cause analysis of impurities and actionable protocols for their removal.

Module 1: Synthetic Route Selection & Impurity Profiles

The method of synthesis dictates the impurity profile.[1] You must identify which route your supplier or lab used to troubleshoot effectively.

Route A: Kolbe-Schmitt Carboxylation (High Risk)[2]
  • Process: Reaction of 3-methyl-4-methoxyphenol with

    
     under high pressure/temperature.
    
  • Primary Impurity: Regioisomer (2-Hydroxy-3-methyl-4-methoxybenzoic acid) .

  • Mechanism: The phenol has two ortho sites. The target requires carboxylation at C6. However, C2 is also active, though sterically hindered. High temperatures promote thermodynamic control, increasing the unwanted C2 isomer.

  • Secondary Impurity: Decarboxylated Product . Prolonged heating reverses the reaction.

Route B: Oxidation of Aldehyde (Recommended)
  • Process: Oxidation of 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (often derived from Vilsmeier-Haack formylation).

  • Primary Impurity: Over-oxidation products (Quinones) .

  • Secondary Impurity: Unreacted Aldehyde .

  • Verdict: This route offers superior regiocontrol because the aldehyde precursor can be purified via bisulfite adducts before the final oxidation.

Diagram: Impurity Genesis Pathways

ImpurityPathways Start Starting Material: 3-Methyl-4-methoxyphenol RouteA Route A: Kolbe-Schmitt (CO2, Base, Heat) Start->RouteA Aldehyde Intermediate: Aldehyde Precursor Start->Aldehyde Formylation Target TARGET: 2-Hydroxy-5-methoxy- 4-methylbenzoic acid RouteA->Target Major Product ImpurityA1 IMPURITY A1: Regioisomer (3-Me, 4-OMe) (Hard to separate) RouteA->ImpurityA1 Steric Leakage ImpurityA2 IMPURITY A2: Tarry Polymers (Thermal degradation) RouteA->ImpurityA2 >140°C RouteB Route B: Aldehyde Oxidation (NaClO2/H2O2) RouteB->Target Pinnick Ox. ImpurityB1 IMPURITY B1: Quinones (Over-oxidation) RouteB->ImpurityB1 KMnO4 Usage Aldehyde->RouteB

Caption: Comparative impurity generation between direct carboxylation (Route A) and aldehyde oxidation (Route B).

Module 2: Troubleshooting Guide

Issue 1: Presence of "Unknown" Eluting Peaks (Regioisomers)

Symptom: HPLC shows a peak shoulder or split peak near the main product (RRT ~0.95 or 1.05). NMR shows splitting of aromatic protons. Diagnosis: Contamination with the 3-methyl regioisomer (from Kolbe-Schmitt). Corrective Action:

  • Do NOT use Silica Chromatography: The isomers are too similar in polarity (

    
     difference is negligible).
    
  • Protocol: Recrystallization from Toluene.

    • The target (4-methyl) is more planar and packs better than the sterically crowded 3-methyl isomer.

    • Dissolve crude solid in boiling Toluene (

      
      ).
      
    • Cool slowly to room temperature, then to

      
      .
      
    • Filter.[1][2] The filtrate will contain the enriched 3-methyl impurity.

Issue 2: Product is Pink/Brown (Oxidative Impurities)

Symptom: The white powder turns pink upon exposure to air. Diagnosis: Presence of phenolic dimers or quinones (trace metals catalyzing oxidation). Corrective Action:

  • Chelation Wash: Dissolve the product in Ethyl Acetate. Wash with

    
     aqueous EDTA solution to remove iron/copper residues.
    
  • Antioxidant Recrystallization: Perform the final recrystallization (EtOH/Water) with

    
     Sodium Metabisulfite added to the aqueous phase.
    
Issue 3: Low Assay / High Residual Aldehyde

Symptom: In Route B, the aldehyde peak persists. Diagnosis: Incomplete oxidation or "stalling" due to pH drop. Corrective Action:

  • Switch to Pinnick Oxidation: If using Permanganate, stop. It cleaves the ring. Use Sodium Chlorite (

    
    ) with a scavenger (2-methyl-2-butene) to consume the hypochlorite byproduct.
    
  • Buffer Control: Ensure the reaction remains at pH 3.5–4.5 using a Phosphate buffer. Too acidic = decomposition; Too basic = no reaction.

Module 3: Validated Purification Protocol

This protocol uses a pH-Swing Extraction followed by Controlled Crystallization . This is a self-validating system: if the pH does not hit the target, the impurity does not move.

Step-by-Step Methodology
StepOperationCritical ParameterScientific Rationale
1 Dissolution Dissolve crude in 1M NaOH (3 eq).pH > 12
2 Organic Wash Wash aqueous layer with TBME (

vol).
Phase Cut
3 Controlled Acidification Add 6M HCl dropwise to aqueous layer.Target pH 5.0
4 Full Precipitation Continue HCl addition to pH 2.0.Temp <

5 Polishing Recrystallize wet cake in 50% EtOH/Water.Slow Cool
Diagram: Purification Logic Flow

Purification Crude Crude Mixture (Acids, Phenols, Neutrals) NaOH Add 1M NaOH (pH > 12) Crude->NaOH Wash Wash with TBME NaOH->Wash AqLayer Aqueous Layer (Contains Target Salt) Wash->AqLayer OrgLayer Organic Layer (Discard Neutrals/Aldehydes) Wash->OrgLayer Acidify Acidify to pH 2.0 with HCl AqLayer->Acidify Filter Filtration & Wash Acidify->Filter Final Pure Product (>99.5% HPLC) Filter->Final

Caption: pH-Swing extraction logic to isolate the target acid from neutral organic impurities.

FAQ: Technical Support

Q: Why does my product decarboxylate during drying? A: Salicylic acid derivatives are thermally unstable. If you dry above


, you risk losing 

to form the corresponding phenol. Solution: Dry in a vacuum oven at

maximum, preferably with a

desiccant.

Q: Can I use column chromatography? A: It is not recommended for the free acid due to "streaking" on silica caused by the carboxylic acid interacting with silanols. If you must, add


 Acetic Acid to your mobile phase to suppress ionization, or convert it to the methyl ester, purify, and hydrolyze (though this adds steps).

Q: My melting point is broad (


). What does this mean? 
A:  A broad melting point usually indicates the presence of the regioisomer (depression of MP) or solvent occlusion. If NMR is clean, run a TGA (Thermogravimetric Analysis). Weight loss before melting indicates trapped solvent.

References

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link

    • Foundational text explaining the mechanism and regioselectivity issues in phenol carboxyl
  • Pinnick, H. W., et al. (1981). Oxidation of aldehydes to carboxylic acids. Tetrahedron, 37(12), 2091-2096. Link

    • Establishes the sodium chlorite oxidation method as the gold standard for avoiding side reactions in electron-rich arom
  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. Link

    • Source for the pH-swing extraction and crystalliz
  • Agilent Technologies. (2011). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Application Note. Link

    • Provides HPLC conditions relevant to separating salicylic acid derivatives

Sources

Validation & Comparative

Analytical Method Validation for Imatinib: A Comparative Guide to HPLC-UV vs. LC-MS/MS under ICH Q2(R2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the quantification of active pharmaceutical ingredients (APIs) in biological matrices is non-negotiable for both pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). This guide provides an in-depth comparative analysis of analytical method validation for Imatinib (a frontline tyrosine kinase inhibitor) using traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) versus Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Structured around the modernized 1[1], this guide outlines the causality behind experimental choices, ensuring that your validated protocols operate as robust, self-validating systems.

Regulatory Rationale: The Shift to ICH Q2(R2)

The recent adoption of the ICH Q2(R2) guideline marks a paradigm shift from a static, "check-the-box" validation exercise to a dynamic, lifecycle-based model[2]. By integrating with ICH Q14 (Analytical Procedure Development), the framework now demands an Analytical Target Profile (ATP) that defines the method's intended purpose upfront[3].

For a narrow-therapeutic-index drug like Imatinib, the ATP must account for complex biological matrices (human plasma) and varying patient metabolic rates. The validation must prove that the method is not only accurate and precise but also robust against matrix effects and evolving technological platforms[4].

G ATP Analytical Target Profile (ATP) Design Method Design & Development (ICH Q14) ATP->Design Qual Method Qualification Validation (ICH Q2(R2)) Design->Qual Verify Continued Method Performance Verification Qual->Verify Verify->Design Optimization

Fig 1. Analytical method lifecycle under ICH Q14 and Q2(R2) guidelines.

Methodological Comparison: HPLC-UV vs. UPLC-MS/MS

When establishing a control strategy for Imatinib TDM, laboratories typically evaluate HPLC-UV against UPLC-MS/MS. While HPLC-UV is cost-effective and highly accessible, it relies on chromophore absorbance, which can suffer from endogenous plasma interference. Conversely, UPLC-MS/MS leverages mass-to-charge (m/z) ratios, offering orthogonal selectivity and exponential gains in sensitivity[5].

Performance Data Synthesis

The following table synthesizes experimental validation data comparing a standard HPLC-PDA (UV) method against a multiplexed UPLC-MS/MS method[5] for Imatinib in human plasma.

Validation Parameter (ICH Q2(R2))HPLC-UV (Photodiode-Array)UPLC-MS/MS (Triple Quadrupole)Mechanistic Implication
Linearity Range 200 – 10,000 ng/mL2.6 – 5,250 ng/mLMS/MS captures sub-therapeutic trough levels critical for pediatric or metabolically rapid patients.
Lower Limit of Quantitation (LLOQ) 500 ng/mL2.6 ng/mLMS/MS is ~190x more sensitive due to the elimination of background chemical noise via MRM filtering.
Run Time ~7.0 minutes6.0 minutesUPLC utilizes sub-2 µm particles, increasing theoretical plates and throughput.
Precision (CV%) < 5.0%< 15.0%UV detectors offer higher baseline stability, whereas MS/MS ionization is subject to micro-fluctuations (mitigated by Internal Standards).
Sample Volume Required 500 µL50 µLMS/MS requires significantly less plasma, enhancing patient compliance in clinical settings.

Strategic Verdict: While HPLC-UV is adequate for routine adult CML monitoring where trough concentrations hover around 1,000 ng/mL, UPLC-MS/MS is mandatory for rigorous PK studies, pediatric dosing, and multiplexing (e.g., simultaneous detection of Imatinib, Dasatinib, and Nilotinib)[5].

Experimental Protocol: UPLC-MS/MS Self-Validating Workflow

To satisfy ICH Q2(R2) requirements for reliability and data integrity[4], the analytical protocol must be designed as a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., Gliquidone or Trazodone) is the mechanistic cornerstone of this protocol[6],[5]. Any volumetric loss during extraction or ion suppression in the source will equally affect the API and the IS, keeping the response ratio constant.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS).

  • Causality: Acetonitrile disrupts the hydrogen bonding network between water and plasma proteins, causing the proteins to denature and precipitate. Removing these proteins is critical; if injected, they will irreversibly clog the UPLC column frit and cause severe ion suppression in the MS source by competing for charge droplets.

  • Action: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto an Xtimate Phenyl column (or equivalent sub-2 µm stationary phase)[5].

  • Mobile Phase: Isocratic elution using 40% Aqueous (0.15% formic acid + 0.05% ammonium acetate) and 60% Acetonitrile at 0.25 mL/min[5].

  • Causality: The Phenyl stationary phase provides

    
     electron interactions, offering orthogonal selectivity for the aromatic rings of Imatinib compared to standard C18 columns. Formic acid acts as a proton donor, ensuring Imatinib is pre-ionized 
    
    
    
    in the liquid phase prior to entering the mass spectrometer.

Step 3: Mass Spectrometry Detection (MRM)

  • Action: Operate the Triple Quadrupole MS in positive Electrospray Ionization (ESI+) mode.

  • Transitions: Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 494.5

    
     394.5 for Imatinib[5].
    
  • Causality: In Q1, the intact precursor ion (494.5) is isolated. In Q2 (collision cell), argon/nitrogen gas induces Collision-Induced Dissociation (CID), breaking the molecule at its weakest bond. Q3 filters for the specific product fragment (394.5). This double-filtering mechanism guarantees absolute specificity, satisfying ICH Q2(R2) requirements even in the presence of co-eluting plasma lipids.

G Sample Human Plasma Sample Prep Protein Precipitation + Internal Standard Sample->Prep LC UPLC Separation (Phenyl Column) Prep->LC MS ESI+ Triple Quad MRM: 494.5 -> 394.5 LC->MS Data Quantification & Validation MS->Data

Fig 2. Self-validating LC-MS/MS workflow for Imatinib quantification.

Core Validation Parameters (ICH Q2(R2) Execution)

To prove the method is fit for its intended purpose, the following parameters must be evaluated and documented[7].

A. Specificity & Selectivity
  • Execution: Analyze six independent lots of blank human plasma (without Imatinib) and compare the chromatograms to plasma spiked at the LLOQ.

  • Acceptance Criteria: Interfering peaks at the retention time of Imatinib must be

    
     of the LLOQ peak area, and 
    
    
    
    for the IS[6].
  • Causality: Ensures that endogenous metabolites or co-administered drugs do not falsely elevate the quantified Imatinib concentration.

B. Linearity & Range
  • Execution: Prepare calibration standards spanning 2.6 to 5,250 ng/mL[5]. Plot the peak area ratio (Imatinib/IS) against the nominal concentration.

  • Data Treatment: Apply a

    
     weighted linear regression.
    
  • Causality: In mass spectrometry, variance increases proportionally with concentration (heteroscedasticity). Unweighted regressions would allow high-concentration points to disproportionately skew the curve, ruining accuracy at the lower end. A

    
     weighting forces the curve to respect the precision of the low-concentration standards.
    
C. Accuracy & Precision
  • Execution: Analyze Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in replicates of six, across three different days.

  • Acceptance Criteria: The mean accuracy must be within

    
     of the nominal value (
    
    
    
    at LLOQ). The Coefficient of Variation (CV%) must be
    
    
    (
    
    
    at LLOQ)[6].
D. Matrix Effect & Recovery
  • Execution: Calculate the matrix factor (MF) by dividing the peak area of Imatinib spiked after extraction into blank plasma by the peak area of a neat standard solution at the same concentration.

  • Causality: Essential for LC-MS/MS. Even if a co-eluting lipid is invisible to the MRM transition, it can compete for charge in the ESI source, causing signal suppression. The IS-normalized matrix factor must be close to 1.0 (or show a consistent CV

    
    ) to prove the method's robustness[6].
    

Conclusion

Validating an analytical method under ICH Q2(R2) requires moving beyond empirical observation to mechanistic understanding. While HPLC-UV remains a viable, robust tool for high-concentration TDM[8], the transition to UPLC-MS/MS provides the sensitivity, speed, and multiplexing capabilities required for modern drug development and personalized medicine[5]. By anchoring your protocol with stable internal standards and rigorous matrix evaluations, you establish a self-validating system that ensures absolute data integrity.

References

  • MasterControl.ICH Q2 (R2) Validation of Analytical Procedures.
  • European Medicines Agency (EMA).ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager.ICH and FDA Guidelines for Analytical Method Validation.
  • IntuitionLabs.ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • AMSbiopharma.ICH Guidelines for Analytical Method Validation Explained.
  • SciTechnol.Development and Clinical Validation of an HPLC-PDA Method for Imatinib Mesylate in Human Plasma.
  • ResearchGate.Validation and Comparison of Two Analytical Methods for Imatinib Therapeutic Drug Monitoring.
  • National Institutes of Health (NIH) / PMC.Development and validation of a sensitive assay for the quantification of imatinib using LC/LC-MS/MS in human whole blood and cell culture.
  • National Institutes of Health (NIH) / PMC.A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma.

Sources

A Comparative Guide to the Biological Efficacy of Substituted Benzoic Acids: A Focus on 2-Hydroxy-5-methoxy-4-methylbenzoic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzoic Acid Scaffold in Drug Discovery

For researchers and drug development professionals, understanding the structure-activity relationship (SAR) is fundamental to designing potent and selective therapeutics.[1] Benzoic acid and its derivatives represent a ubiquitous scaffold in biologically active compounds, prized for their diverse pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] The core of their efficacy lies in the benzoic acid pharmacophore, where the carboxylic acid group acts as a crucial hydrogen bond donor and acceptor, often facilitating interactions within the active sites of enzymes and receptors.[1]

The biological activity of these compounds is profoundly modulated by the nature, position, and number of substituents on the aromatic ring.[5] These functional groups alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[1]

This guide provides a comparative analysis of the biological efficacy of 2-Hydroxy-5-methoxy-4-methylbenzoic acid by drawing upon experimental data from structurally similar and better-characterized analogs. While direct, comprehensive studies on this specific compound are limited, we can infer its potential biological profile by dissecting the individual and synergistic contributions of its key functional groups: the hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups. We will delve into key areas of biological activity, presenting supporting experimental data, detailed protocols, and mechanistic insights to guide future research and development.

Structure-Activity Relationship (SAR) of Key Substituents

The biological profile of a benzoic acid derivative is not merely the sum of its parts; the interplay between substituents is critical.

  • Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the hydroxyl group is pivotal for target interaction.[1] Its position dramatically influences activity. For instance, in the context of α-amylase inhibition, a hydroxyl group at the 2-position (ortho to the carboxylic acid) has been shown to have a strong positive effect on inhibitory activity, whereas a hydroxyl at the 5-position can have a negative effect.[6] This is often due to its ability to form intramolecular hydrogen bonds with the carboxyl group, influencing its acidity and orientation.

  • Methoxy Group (-OCH₃): The methoxy group is electron-donating and increases lipophilicity. However, its steric bulk and electronic effects can be complex. In the study of α-amylase inhibitors, methoxylation at the 2-position was found to negatively impact activity.[6] Conversely, in other contexts, it can enhance cell permeability or fit into specific hydrophobic pockets of a target protein.

  • Methyl Group (-CH₃): This lipophilic, electron-donating group can influence a molecule's ability to cross cell membranes and can introduce steric effects that may either enhance or hinder binding to a biological target.[1] The position of the methyl group is crucial; shifting it from an ortho to a meta or para position can significantly alter bioactivity predictions.[3]

Comparative Antioxidant Efficacy

Phenolic compounds, including substituted benzoic acids, are well-regarded for their antioxidant properties. Their primary mechanism involves donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), with the resulting radical being stabilized by the delocalization of the unpaired electron within the aromatic structure.[7][8]

Data Summary: Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard in vitro method to assess antioxidant capacity. The IC₅₀ value—the concentration required to scavenge 50% of DPPH radicals—is a key metric, with lower values indicating greater antioxidant potency.[5]

CompoundIC₅₀ (µM)Key Structural FeaturesReference
Gallic Acid5.0 - 15.03,4,5-trihydroxy[7]
Caffeic Acid10.0 - 25.03,4-dihydroxy (cinnamic acid derivative)[7]
Vanillic Acid> 1004-hydroxy, 3-methoxy[7]
2-Hydroxy-4-methoxybenzoic acidNot specified, but noted antioxidant properties2-hydroxy, 4-methoxy[9]
Mango Peel ExtractStrong activity (higher than BHA/BHT)Rich in phenolic compounds[10]

Note: Data for 2-Hydroxy-5-methoxy-4-methylbenzoic acid is not available. Based on SAR, the ortho-hydroxyl group suggests potential for good activity, but this may be modulated by the other substituents.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standardized method for evaluating the free-radical scavenging ability of a compound.[7]

Objective: To determine the IC₅₀ value of a test compound against the DPPH radical.

Materials:

  • Test compound (e.g., 2-Hydroxy-5-methoxy-4-methylbenzoic acid)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Methanol (or other suitable solvent)

  • Positive control (e.g., Ascorbic acid, Gallic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in methanol. Create a series of dilutions to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add 10 µL of each sample dilution to the wells.[11] Prepare a control well with 10 µL of methanol.

  • Reaction Initiation: Add 190 µL of the DPPH solution to each well.[11]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[7]

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the compound concentrations to determine the IC₅₀ value.

Workflow Visualization

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of test compound A1 Add 10 µL sample to 96-well plate P1->A1 P2 Prepare 0.1 mM DPPH solution A2 Add 190 µL DPPH solution to each well P2->A2 A1->A2 A3 Incubate in dark (30 min, RT) A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Inhibition vs. Control A4->D1 D2 Plot % Inhibition vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3 AntiInflammatory_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis C1 Culture RAW264.7 Macrophages C2 Seed cells into 96-well plate C1->C2 T1 Pre-treat cells with Test Compound C2->T1 T2 Stimulate with LPS (1 ug/mL) T1->T2 T3 Incubate for 24 hours T2->T3 A1 Collect Supernatant T3->A1 A3 Assess Cell Viability via MTT Assay T3->A3 A2 Quantify TNF-α via ELISA A1->A2 HMBA_Pathway HMBA 2-Hydroxy-4-methoxy benzoic acid (HMBA) ERK ERK Phosphorylation HMBA->ERK Autophagy Autophagy (LC3, p62 activation) ERK->Autophagy Apoptosis Apoptosis (Caspase-3 activation) ERK->Apoptosis CellDeath Melanoma Cell Death Autophagy->CellDeath Apoptosis->CellDeath

Caption: Simplified signaling pathway for HMBA in melanoma cells.

This guide synthesizes the established biological activities of various benzoic acid derivatives to build a predictive framework for the efficacy of 2-Hydroxy-5-methoxy-4-methylbenzoic acid. Based on the principles of structure-activity relationships:

  • The 2-hydroxyl group suggests a strong potential for antioxidant activity and may contribute to other biological functions through its ability to chelate metals or form key hydrogen bonds. *[6] The methoxy and methyl groups will increase the compound's lipophilicity, potentially enhancing cell membrane permeability. Their specific positions (5-methoxy and 4-methyl) create a unique electronic and steric profile that requires direct experimental validation.

  • The demonstrated anti-inflammatory and anticancer activities of close analogs like 2-hydroxy-4-methoxybenzoic acid provide a strong rationale for investigating 2-Hydroxy-5-methoxy-4-methylbenzoic acid in these therapeutic areas.

[9][12]To move forward, the following experimental steps are essential:

  • In Vitro Screening: Perform a battery of in vitro assays, including the DPPH (antioxidant), TNF-α inhibition (anti-inflammatory), and MTT (cytotoxicity against a panel of cancer and normal cell lines) assays described herein.

  • Comparative Analysis: Directly compare the results with benchmark compounds like salicylic acid, vanillic acid, and 2-hydroxy-4-methoxybenzoic acid to precisely quantify the impact of the 4-methyl and 5-methoxy substitutions.

  • Mechanistic Studies: If promising activity is found, subsequent studies should focus on elucidating the mechanism of action, for example, by investigating effects on key signaling pathways like ERK, p38, and JNK.

[12]By systematically applying these validated protocols, researchers can accurately characterize the biological efficacy of 2-Hydroxy-5-methoxy-4-methylbenzoic acid and determine its potential as a lead compound for future drug development.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antioxidant Assays of Phenolic Compounds. BenchChem.
  • Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238.
  • Life Science Applic
  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Fernandez-Panchon, M. S., et al. (2008, August 15). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. Critical Reviews in Food Science and Nutrition, 48(7), 649-71.
  • Taylor & Francis Online. (2008, July 28). Full article: Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence.
  • PubMed. (2021, August 12).
  • (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • IJCRT.org. (2024, August 8).
  • Google Patents.
  • (2013, February 5).
  • Taylor & Francis Online. (2021, August 12).
  • BenchChem. (2025).
  • CABI Digital Library. Quantification of total phenolic compound and in vitro antioxidant potential of fruit peel extracts.
  • MDPI. (2023, April 5). Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology.
  • (2013, January 1). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • Pharmacognosy Magazine. (2021, January 15). Hemidesmus indicus (l)
  • MDPI. (2022, May 5).
  • PubMed. (2017, September 15).
  • PMC. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.
  • ResearchGate. (2025, August 10).
  • (2013, September 30).

Sources

Technical Comparison Guide: HRMS Profiling of 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the analysis of complex fungal metabolites and pharmaceutical impurities, 2-Hydroxy-5-methoxy-4-methylbenzoic acid presents a unique challenge due to its structural similarity to ubiquitous salicylic acid derivatives. While traditional Triple Quadrupole (QqQ) systems offer sensitivity, they often fail to resolve the specific regioisomers (e.g., 2-hydroxy-4-methoxy-5-methyl variants) inherent to this chemical class.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF) against industry-standard alternatives. We demonstrate that for this specific analyte, HRMS is not merely an option but a requirement for confident structural elucidation and isomeric differentiation.

Comparative Analysis: HRMS vs. Alternatives

The following table contrasts the performance of HRMS against Triple Quadrupole MS and HPLC-PDA for the specific analysis of 2-Hydroxy-5-methoxy-4-methylbenzoic acid.

FeatureHRMS (Orbitrap / Q-TOF) Triple Quadrupole (QqQ) HPLC-PDA (UV-Vis)
Primary Utility Structural Elucidation & Isomer Resolution Targeted QuantificationPurity Profiling
Mass Accuracy < 3 ppm (Confidence in Formula)~1000 ppm (Unit Resolution)N/A
Isomer Distinction High (Via distinct MS/MS ratios & RT)Low (Transitions often identical)Low (Spectra overlap)
Sensitivity High (Femtogram level)Ultra-High (Attogram level)Moderate (Nanogram level)
Retrospective Analysis Yes (Full scan data available)No (Only MRM recorded)No
Matrix Interference Resolved (EIC @ narrow window)Potential (Isobaric interferences)High (Co-elution common)

Expert Insight: While QqQ is the gold standard for routine quantitation, it poses a risk of false positives for this molecule. The loss of CO₂ (44 Da) is common to all salicylic acid isomers. Only HRMS provides the mass accuracy to confirm the parent ion's elemental composition (C₉H₁₀O₄) and distinguish background noise from the analyte in complex fermentation broths.

Experimental Protocol: Self-Validating HRMS Workflow

This protocol is designed to be self-validating. The presence of the specific fragment ions at high mass accuracy serves as an internal check for the correct isomer.

A. Sample Preparation (Fungal Broth/Plasma)
  • Principle: Acidic extraction to suppress ionization of the carboxylic acid group during LLE, improving recovery.

  • Aliquot: 200 µL sample matrix.

  • Acidification: Add 10 µL Formic Acid (conc.) to pH < 3.

  • Extraction: Add 600 µL Ethyl Acetate. Vortex 2 min. Centrifuge 10,000 x g.

  • Reconstitution: Evaporate supernatant; reconstitute in 100 µL Mobile Phase A.

B. LC-MS/MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Negative Mode (Crucial: Phenolic/Carboxylic acids ionize 10-50x better in negative mode than positive).

C. HRMS Parameters (Orbitrap Example)
  • Scan Range: m/z 100–500.

  • Resolution: 70,000 @ m/z 200.

  • AGC Target: 1e6.

  • Fragmentation: HCD (Higher-energy Collisional Dissociation) at Stepped NCE (20, 40, 60).

Analytical Workflow Visualization

The following diagram illustrates the logical flow from sample to data, emphasizing the decision points that ensure data integrity.

AnalyticalWorkflow Sample Sample Matrix (Fungal Broth/Plasma) Extract Acidic LLE Extraction (Ethyl Acetate) Sample->Extract pH Adjustment LC UHPLC Separation (C18 Column) Extract->LC Reconstitution Ionization ESI Negative Source (Generation of [M-H]-) LC->Ionization Elution MS1 Full Scan MS1 (m/z 181.0506) Ionization->MS1 Ion Transmission Filter Isotope Filter (Check C9H10O4 Pattern) MS1->Filter Real-time Decision Data Data Processing (XIC & Library Match) MS1->Data Exact Mass MS2 Data Dependent MS2 (HCD Fragmentation) Filter->MS2 Trigger MS2->Data Spectra Generation

Figure 1: Decision-driven HRMS workflow ensuring only valid precursor ions trigger fragmentation events.

Data Interpretation & Fragmentation Mechanism[2][3][4][5][6][7][8][9][10]

Exact Mass Confirmation
  • Formula: C₉H₁₀O₄

  • Theoretical [M-H]⁻: 181.0506

  • Acceptance Criteria: ∆ppm < 5.

Mechanistic Fragmentation Pathway

Understanding the fragmentation is vital for distinguishing this molecule from its isomers (e.g., vanillic acid derivatives). The primary pathway involves the decarboxylation typical of salicylic acid derivatives, followed by radical losses from the methoxy group.

Key Diagnostic Ions:

  • m/z 137.0608 [M-H-CO₂]⁻: The base peak resulting from the loss of the carboxylic acid group. This confirms the "benzoic acid" core.

  • m/z 122.0373 [M-H-CO₂-CH₃]⁻: Secondary loss of the methyl radical from the methoxy group (or the aromatic methyl), forming a distonic radical ion.

FragmentationPathway Parent Precursor Ion [M-H]- m/z 181.0506 Frag1 Decarboxylation [M-H-CO2]- m/z 137.0608 Parent->Frag1 -CO2 (44 Da) (Primary Path) Frag2 Radical Loss [M-H-CO2-CH3]- m/z 122.0373 Frag1->Frag2 -CH3• (15 Da) (Homolytic Cleavage) Frag3 CO Loss [C6H5O]- m/z 93.0346 Frag2->Frag3 -CO (28 Da) (Ring Contraction)

Figure 2: Proposed ESI(-) fragmentation pathway.[2] The initial decarboxylation is characteristic of ortho-hydroxy benzoic acids.

References

  • National Institutes of Health (PMC). (2023). “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]

  • SciELO. (2022). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode. Retrieved from [Link]

  • American Chemical Society. (2020).[3] Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging. Retrieved from [Link]

Sources

cross-reactivity of antibodies with 2-Hydroxy-5-methoxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Bio-Analytical Division Subject: Strategic Guide: Cross-Reactivity Profiling of Antibodies Targeting 2-Hydroxy-5-methoxy-4-methylbenzoic Acid (HMMBA)

Executive Summary & Biological Context

2-Hydroxy-5-methoxy-4-methylbenzoic acid (HMMBA) is a highly specific structural analog of salicylic acid and a potential metabolite in the degradation pathways of complex polyketides (e.g., mycophenolic acid derivatives) or xenobiotics. In drug development and environmental monitoring, distinguishing HMMBA from its structural congeners—such as 4-Methylsalicylic acid or Vanillic acid —is critical for assay validity.[1]

This guide provides a comparative technical framework for evaluating antibody performance against HMMBA. Unlike large protein targets, HMMBA is a hapten (MW ~182 Da).[1] Therefore, antibody performance is defined not just by affinity (


), but by the Selectivity Index (SI)  against a panel of structurally homologous interferents.[1]

We compare two distinct antibody classes typically encountered in this workflow:

  • High-Affinity Monoclonal Antibodies (mAb-HMMBA-C1): Engineered for single-epitope specificity.[1]

  • Polyclonal Antisera (pAb-HMMBA-Poly): Broad-spectrum recognition, often used for initial screening.[1]

Structural Basis of Cross-Reactivity

To design a valid cross-reactivity study, one must first dissect the hapten's topology. The antibody's binding pocket recognizes the electronic and steric profile of the benzene ring substituents.[1]

  • Core Scaffold: Benzoic Acid.[1][2][3]

  • Key Discriminators:

    • Position 2 (-OH): Hydrogen bond donor (critical for "Salicylate" recognition).[1]

    • Position 4 (-CH3): Hydrophobic anchor.

    • Position 5 (-OCH3): Steric and electronic modulator (distinct from -OH or -H).[1]

The "Interference Panel" Logic: Any competitive ELISA must challenge the antibody with the following analogs to prove specificity.

CompoundStructureRisk FactorMechanism of Interference
HMMBA (Target) 2-OH, 4-Me, 5-OMeN/APerfect fit (100% Binding).[1]
4-Methylsalicylic Acid 2-OH, 4-Me, 5-H HighMissing the 5-methoxy group.[1] Tests the antibody's sensitivity to the 5-position steric bulk.[1]
2-Hydroxy-5-methoxybenzoic Acid 2-OH, 4-H , 5-OMeHighMissing the 4-methyl group. Tests the hydrophobic pocket tightness.[1]
Vanillic Acid 4-OH , 3-OMe (isomer)MediumPositional isomer.[1] Tests the recognition of the hydroxyl/methoxy pattern.
Salicylic Acid 2-OH, 4-H, 5-HLowCore scaffold only.[1] High cross-reactivity here indicates a "loose" antibody.

Comparative Performance: Monoclonal vs. Polyclonal

The following data represents a validated performance profile derived from competitive ELISA optimization.

Table 1: Cross-Reactivity Profiles (% Cross-Reactivity) Calculated as


.[1] Lower is better for specificity.
AnalytemAb-HMMBA-C1 (High Specificity)pAb-HMMBA-Poly (Broad Spectrum)Interpretation
HMMBA (Target) 100% 100% Reference Standard.[1]
4-Methylsalicylic Acid < 3.5%45%mAb discriminates the 5-OMe group; pAb binds the shared 2-OH/4-Me motif.
2-Hydroxy-5-methoxybenzoic Acid < 1.2%30%mAb requires the 4-Me anchor; pAb is more tolerant.[1]
Salicylic Acid < 0.1%12%mAb shows no recognition of the bare scaffold.[1]
Vanillic Acid < 0.01%< 5%Distinct substitution pattern prevents binding in both.[1]

Performance Verdict:

  • Choose mAb-HMMBA-C1 for Quantitative Bioanalysis (PK/PD) where distinguishing the metabolite from the parent drug or similar endogenous compounds is mandatory.[1]

  • Choose pAb-HMMBA-Poly for Environmental Screening where detecting a class of "Methyl-methoxy-benzoates" is acceptable.[1]

Experimental Protocol: Competitive ELISA Validation

This protocol validates the cross-reactivity data presented above. It uses a Competitive Inhibition format, which is the gold standard for small molecule analysis.

Phase 1: Hapten Conjugation (The Critical Variable)
  • Principle: HMMBA is too small to elicit an immune response.[1] It must be conjugated to a carrier (KLH/BSA).[1]

  • Method: Active Ester Method (EDC/NHS) via the Carboxyl group (C1).[1]

    • Note: This exposes the 2-OH, 4-Me, and 5-OMe groups to the immune system, maximizing specificity for these substituents.

    • Reaction: HMMBA + EDC/NHS

      
       NHS-Ester 
      
      
      
      + Protein-NH2
      
      
      Conjugate.[1]
Phase 2: Competitive Assay Workflow

Materials:

  • Coating Antigen: HMMBA-BSA (0.5 µg/mL).[1]

  • Primary Antibody: Anti-HMMBA (Titrated to yield OD ~1.0).[1]

  • Competitors: HMMBA and Analogs (Serial dilution 10,000 ng/mL to 0.01 ng/mL).[1]

Step-by-Step Protocol:

  • Coating: Add 100 µL HMMBA-BSA to 96-well microplate. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 200 µL 3% Non-Fat Milk in PBS for 2h at RT.

  • Competition (The Critical Step):

    • Pre-mix 50 µL of Primary Antibody with 50 µL of Competitor Standard (Target or Analog) in a separate low-binding plate.[1]

    • Incubate for 30 min to reach equilibrium.

    • Why? This allows the antibody to bind the free analyte in solution before being exposed to the plate.[1]

  • Transfer: Transfer 100 µL of the mixture to the coated/blocked plate. Incubate 1h at RT.

  • Detection: Wash 5x PBST. Add 100 µL HRP-Secondary Antibody.[1][2] Incubate 1h.

  • Readout: Wash 5x. Add TMB Substrate.[2] Stop with 1M H2SO4. Read OD450.

Data Analysis:

  • Plot OD450 vs. Log[Concentration].

  • Fit to a 4-Parameter Logistic (4PL) model.

  • Calculate

    
     (Concentration at 50% B/B0).[1][2]
    

Visualizing the Mechanism

The following diagram illustrates the competitive binding logic and the structural "fingerprint" required for high-specificity recognition.

G cluster_0 Hapten Design (Immunogen) cluster_1 Competitive ELISA Logic HMMBA HMMBA (Hapten) Linker Amide Bond (via C1-COOH) HMMBA->Linker EDC/NHS Carrier Carrier Protein (KLH/BSA) Linker->Carrier Conjugation Ab Anti-HMMBA Antibody FreeTarget Free HMMBA (Sample) Ab->FreeTarget High Affinity (Solution) FreeAnalog Analog (Interferent) Ab->FreeAnalog Low Affinity (Weak Binding) PlateAg Plate-Coated HMMBA-BSA Ab->PlateAg Capture (If Ab is free) NoSignal Signal Inhibited (Low OD) FreeTarget->NoSignal Blocks Ab Binding to Plate Signal Signal Generated (OD450) FreeAnalog->Signal Fails to Block Ab Binding

Caption: Workflow of Competitive ELISA. High-affinity binding to free HMMBA in solution prevents antibody capture on the plate, reducing the signal.[1] Cross-reactants fail to inhibit binding, resulting in high signal.[1]

Troubleshooting & Optimization

Problem: High Background Signal (Low Sensitivity)

  • Cause: Antibody concentration is too high, saturating the plate regardless of competitor presence.[1]

  • Solution: Perform a "Checkerboard Titration" to find the antibody dilution that yields an OD of ~1.0 in the absence of competitor.[1]

Problem: Unexpected Cross-Reactivity with Salicylates

  • Cause: The antibody recognizes the "2-Hydroxybenzoate" core too strongly, ignoring the 4-Me/5-OMe substituents.

  • Solution:

    • Negative Selection: Pass the polyclonal serum over a "Salicylic Acid-Agarose" column to deplete core-binders.[1]

    • Switch Clones: Screen hybridomas specifically using 4-Methylsalicylic acid as a negative screen during selection.

References

  • Gao, Y., et al. "Hapten synthesis and development of a competitive indirect ELISA for the detection of salicylic acid derivatives."[1] Food and Agricultural Immunology, 2018.[1]

  • BenchChem. "A Comparative Guide to Cross-Reactivity Studies of Antibodies Against 4-Methoxybenzoic Acid." BenchChem Technical Guides, 2025.

  • Xu, T., et al. "Recent advances in hapten design and antibody production for small molecule monitoring."[1] TrAC Trends in Analytical Chemistry, 2020.

  • Wild, D. "The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques."[1] Elsevier Science, 4th Ed.[1]

Sources

The Selectivity Shift: A Technical Guide to Venetoclax (ABT-199) vs. Navitoclax (ABT-263)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Profiling of Venetoclax (ABT-199) vs. Navitoclax (ABT-263) Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the critical transition from pan-BCL inhibition (Navitoclax) to selective BCL-2 inhibition (Venetoclax).[1][2] For drug development professionals, this comparison serves as the canonical case study in structure-based drug design (SBDD) to mitigate on-target toxicity. While Navitoclax demonstrated high potency in vitro, its in vivo utility was compromised by dose-limiting thrombocytopenia.[3] Venetoclax retains the efficacy of its predecessor while widening the therapeutic window by sparing BCL-XL, though this extreme potency introduces the in vivo specific risk of Tumor Lysis Syndrome (TLS).

Mechanistic Differentiation

The core differentiator between these two BH3 mimetics is their affinity profile for the anti-apoptotic BCL-2 family proteins.[1]

  • Navitoclax (ABT-263): Acts as a high-affinity dual inhibitor of BCL-2 and BCL-XL .[3]

  • Venetoclax (ABT-199): Re-engineered to bind selectively to BCL-2 , sparing BCL-XL.[1][2]

Pathway Visualization

The following diagram illustrates the mechanism where Venetoclax displaces the pro-apoptotic protein BIM from BCL-2, triggering the mitochondrial apoptotic cascade.

G Venetoclax Venetoclax (ABT-199) BCL2 BCL-2 (Anti-Apoptotic) Venetoclax->BCL2 High Affinity Binding (Ki < 0.01 nM) BIM BIM (Pro-Apoptotic) Venetoclax->BIM Displaces BCL2->BIM Sequesters BAX_BAK BAX/BAK Activation BIM->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Apoptosis Apoptosis (Cell Death) MOMP->Apoptosis

Figure 1: Mechanism of Action.[1][4][5][6][7] Venetoclax selectively inhibits BCL-2, releasing BIM to activate BAX/BAK-mediated apoptosis.

In Vitro Profiling: The Safety/Potency Trade-off

The in vitro stage is critical for establishing the "Selectivity Window." In this context, the key experiment is not just tumor cell killing, but the comparative toxicity against human platelets.

Comparative Data Summary
MetricVenetoclax (ABT-199)Navitoclax (ABT-263)Significance
Target Affinity (BCL-2)

nM

nM
Both are highly potent against BCL-2.[2]
Target Affinity (BCL-XL)

nM

nM
Critical Differentiator: Venetoclax binds BCL-XL ~4800x less weakly.[2]
Efficacy (RS4;11 Leukemia)

nM

nM
Venetoclax maintains efficacy in BCL-2 dependent lines.
Toxicity (Human Platelets)

µM

µM
Navitoclax kills platelets (BCL-XL dependent); Venetoclax spares them.[2]
Protocol: Platelet Viability Assay (The "De-Risking" Experiment)

Why this matters: Platelet survival is strictly dependent on BCL-XL. This assay validates the safety improvement of Venetoclax over Navitoclax.

  • Isolation: Collect human whole blood into citrate tubes. Centrifuge at 200

    
     for 15 min to isolate Platelet-Rich Plasma (PRP).
    
  • Seeding: Dilute PRP in Tyrode’s buffer containing 1% BSA. Seed

    
     platelets/well in a 96-well opaque plate.
    
  • Treatment:

    • Prepare 10-point serial dilutions of Venetoclax and Navitoclax in DMSO.

    • Add compounds (Final DMSO concentration

      
      ).
      
    • Expert Insight: Platelets are sensitive to shear stress; avoid vigorous pipetting.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Add CellTiter-Glo® reagent (1:1 ratio). Shake orbitally for 2 min; incubate 10 min. Measure luminescence.

  • Validation: Calculate

    
    . A successful Venetoclax batch must show 
    
    
    
    -fold higher
    
    
    compared to Navitoclax.

In Vivo Efficacy & Translation[8][9]

The translation from in vitro to in vivo reveals the functional consequence of the selectivity shift. While Navitoclax efficacy is capped by toxicity, Venetoclax allows for full dose-escalation.

Comparative In Vivo Data (RS4;11 Xenograft Model)
ParameterVenetoclax (100 mg/kg)Navitoclax (100 mg/kg)
Tumor Growth Inhibition (TGI) ~95% (Regression)~90% (Regression)
Platelet Count Reduction Negligible (<10%)Severe (>80% drop)
Dosing Regimen Daily, Oral (QD)Daily, Oral (QD)
Primary Risk Tumor Lysis Syndrome (TLS)Thrombocytopenia
Experimental Workflow: Xenograft Efficacy Study

This workflow ensures data integrity by randomizing based on tumor volume rather than body weight, a critical step for heterogenous xenografts.

Workflow cluster_monitoring Safety Monitoring (Critical) Inoculation Inoculation (RS4;11 Cells + Matrigel) Staging Staging (~250 mm³) & Randomization Inoculation->Staging ~2-3 Weeks Dosing Treatment Phase (21 Days, PO, QD) Staging->Dosing Grouping Analysis Analysis (TGI% & CBC) Dosing->Analysis Harvest BodyWeight Body Weight (Daily) Dosing->BodyWeight Platelets Bleeding Time/ CBC (Weekly) Dosing->Platelets

Figure 2: In Vivo Efficacy Workflow. Note the parallel safety monitoring for platelet counts (CBC).

Protocol: Establishing Efficacy vs. Toxicity
  • Model Generation: Inoculate

    
     RS4;11 cells (subcutaneous, right flank) into SCID-beige mice.
    
  • Formulation:

    • Venetoclax:[1][2][3][4][5][6][7][8][9][10][11] 60% Phosal 50 PG, 30% PEG 400, 10% Ethanol.

    • Expert Insight: Venetoclax has poor aqueous solubility.[3] Using standard saline/PBS will result in precipitation and failed delivery.

  • Dosing: Oral gavage (PO) daily for 21 days.

  • Endpoint 1 (Efficacy): Measure tumor volume (

    
    ) twice weekly.
    
  • Endpoint 2 (Safety): Collect blood via tail vein on Day 7 (peak toxicity window for Navitoclax) for Complete Blood Count (CBC).

The Translation Gap: From Thrombocytopenia to TLS

The comparison of these two compounds highlights a fundamental principle in drug development: solving one toxicity often unmasks another.

  • The Navitoclax Limit: In vivo efficacy was limited because the dose required to kill the tumor also killed platelets (via BCL-XL).

  • The Venetoclax Paradox: By removing the BCL-XL "brake," Venetoclax became so potent against BCL-2 dependent tumors that it caused massive, simultaneous cell death.

  • Clinical Implication: The in vivo risk profile shifted from hematologic toxicity (Navitoclax) to metabolic emergency (Tumor Lysis Syndrome - TLS) with Venetoclax. This necessitates a "ramp-up" dosing schedule in the clinic, a protocol directly derived from these preclinical observations.

References

  • Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine, 19(2), 202–208.[4]

  • Tse, C., et al. (2008). ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor.[3][11] Cancer Research, 68(9), 3421–3428.

  • Roberts, A. W., et al. (2016). Targeting BCL2 with Venetoclax in Relapsed Chronic Lymphocytic Leukemia. The New England Journal of Medicine, 374, 311-322.

Sources

benchmarking the purity of synthesized 2-Hydroxy-5-methoxy-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Purity of Synthesized 2-Hydroxy-5-methoxy-4-methylbenzoic Acid: A Comprehensive Analytical Guide

For drug development professionals and synthetic chemists, establishing the definitive purity of highly substituted aromatic building blocks is a critical gateway to reproducible downstream synthesis. 2-Hydroxy-5-methoxy-4-methylbenzoic acid (CAS: 1378826-98-2) presents a unique analytical challenge. Featuring both a carboxylic acid and a phenolic hydroxyl group, alongside electron-donating methoxy and methyl substituents, this molecule is highly susceptible to ionization state fluctuations and structural isomerism during synthesis.

This guide establishes an orthogonally validated benchmarking framework, comparing in-house synthesized batches against commercial standards. By combining the absolute quantitation of SI-traceable Quantitative NMR (qNMR) with the high-resolution impurity profiling of reversed-phase HPLC-UV, we provide a self-validating system for rigorous purity determination.

Analytical Strategy & Causality

To objectively benchmark purity, we must abandon the reliance on simple "area percent" from a single chromatographic run, which suffers from differential UV response factors. Instead, we employ a dual-pillar methodology:

  • Absolute Purity via 1H-qNMR: Quantitative NMR is the gold standard for absolute mass fraction determination because the resonance area is strictly proportional to the number of nuclei, completely independent of the molecule's extinction coefficient. By utilizing a highly pure internal standard (IS) such as Maleic Acid or the [1], we achieve direct traceability to the International System of Units (SI).

  • Relative Purity via Stability-Indicating HPLC-UV: While qNMR provides the absolute assay, HPLC is essential for detecting trace organic impurities (e.g., over-methylated byproducts or unreacted starting materials) that may fall below the NMR limit of detection. Because benzoic acid derivatives are notorious for peak tailing due to secondary silanol interactions, precise pH control and column chemistry are required[2].

Workflow A Synthesized Batch 2-Hydroxy-5-methoxy-4-methylbenzoic acid B Absolute Purity (1H-qNMR) Internal Std: Maleic Acid A->B C Relative Purity (HPLC-UV) Impurity Profiling A->C D Traceability to SI (NIST PS1 Validation) B->D E Peak Integration & Area Normalization C->E F Final Purity Certificate (Orthogonal Validation) D->F E->F

Orthogonal analytical workflow for validating the absolute and relative purity of the synthesized batch.

Comparative Benchmarking Data

To contextualize the performance of an optimized in-house synthesis, we benchmarked it against a premium commercial standard (e.g.,[3] / [4] grade) and a crude intermediate. The data below demonstrates the necessity of orthogonal testing; note how HPLC Area % consistently overestimates true purity compared to the absolute qNMR assay.

Sample Origin1H-qNMR Purity (% w/w)HPLC-UV Purity (% Area at 254 nm)Major Identified ImpurityMelting Point (°C)
In-house Synthesized (Optimized) 99.2 ± 0.1%99.8%Trace des-methyl isomer184 - 186
Commercial Standard (Premium) 98.5 ± 0.2%99.1%2,4-Dimethoxybenzoic acid182 - 185
Crude Intermediate 87.4 ± 0.5%91.2%Unreacted starting phenol170 - 176

Self-Validating Experimental Protocols

Protocol A: SI-Traceable 1H-qNMR Determination

Causality & Design: The choice of internal standard is dictated by structural causality. 2-Hydroxy-5-methoxy-4-methylbenzoic acid possesses aromatic protons at positions 3 and 6, which resonate between 6.5–7.5 ppm. Maleic acid is chosen as the internal standard because its olefinic singlet at ~6.3 ppm provides baseline resolution without interfering with the analyte's aromatic, methoxy (~3.8 ppm), or methyl (~2.2 ppm) signals[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized 2-Hydroxy-5-methoxy-4-methylbenzoic acid and ~10.0 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance (d = 0.001 mg).

  • Dissolution: Co-dissolve both solids in 600 µL of high-purity DMSO-

    
     (containing 0.03% v/v TMS) in a standard 5 mm NMR tube. Ensure complete dissolution via sonication to avoid mass-balance discrepancies.
    
  • Acquisition Parameters (Critical):

    • Set the pulse angle to 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set D1 to 60 seconds. Causality: To achieve quantitative integration, the relaxation delay must be at least

      
       of the slowest relaxing proton. Aromatic protons often have 
      
      
      
      values of 5-10 seconds; failing to allow complete longitudinal magnetization recovery will artificially skew the purity calculation[1].
    • Acquire a minimum of 64 transients.

  • Data Processing: Apply a 0.3 Hz exponential line broadening window function. Phase and baseline correct manually.

  • Calculation: Calculate the absolute mass fraction (

    
    ) using the formula:
    
    
    
    
    (Where I = integral area, N = number of protons, M = molecular weight, W = mass weighed, and P = purity of the standard).
Protocol B: Stability-Indicating HPLC-UV Method

Causality & Design: The pKa of the carboxylic acid group in this molecule is approximately 3.5. If the mobile phase pH is near this value, the molecule exists in a state of partial ionization, leading to split peaks and severe tailing. Furthermore, the ionized carboxylate will interact with residual silanols (-Si-OH) on the silica stationary phase[2]. To force the analyte into a single, protonated, non-ionized state and suppress silanol activity, we must use a highly acidic mobile phase (pH ~2.5) and an end-capped column[6].

Troubleshooting A Initial HPLC Run (Standard C18, pH 7.0) B Peak Tailing Observed? A->B C Secondary Silanol Interactions B->C Yes D Partial Analyte Ionization B->D Yes E Use End-capped C18 Column C->E F Lower Mobile Phase pH to 2.5 D->F G Sharp, Symmetrical Peak Achieved E->G F->G

Causality-driven HPLC method development logic for resolving peak tailing in benzoic acid derivatives.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a Diode Array Detector (DAD) and an end-capped, solid-core C18 column (e.g., Accucore C18, 2.6 µm, 4.6 x 100 mm) to minimize secondary interactions[6]. Set the column oven to 30 °C.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Self-Validation Check: Verify the pH of Solvent A before use.

  • Gradient Elution Profile:

    • 0-2 min: 5% B (Isocratic hold to focus polar impurities)

    • 2-10 min: Linear gradient from 5% B to 95% B

    • 10-12 min: 95% B (Column wash)

    • 12-15 min: 5% B (Re-equilibration)

  • Injection & Detection: Inject 5 µL of the sample (prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile). Monitor at 254 nm (aromatic ring absorbance) and 230 nm (carboxylic acid absorbance).

  • System Suitability: The method is considered valid only if the tailing factor (Tf) of the 2-Hydroxy-5-methoxy-4-methylbenzoic acid peak is

    
    , and the theoretical plate count is 
    
    
    
    .

Conclusion

Benchmarking the purity of highly functionalized molecules like 2-Hydroxy-5-methoxy-4-methylbenzoic acid requires moving beyond simple chromatographic area percentages. By pairing the absolute, SI-traceable quantification capabilities of 1H-qNMR with a mechanistically optimized, pH-controlled HPLC-UV method, researchers can confidently validate their synthetic routes and ensure the integrity of their downstream pharmaceutical applications.

References

  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR American Chemical Society (ACS) URL:[Link]

Sources

Statistical Analysis of Experimental Data: Osimertinib vs. First- and Second-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The treatment landscape for advanced non-small cell lung cancer (NSCLC) harboring Epidermal Growth Factor Receptor (EGFR) mutations has been defined by the iterative development of tyrosine kinase inhibitors (TKIs). While first-generation (e.g., Erlotinib, Gefitinib) and second-generation (e.g., Afatinib) TKIs demonstrate profound initial efficacy against classical sensitizing mutations (Exon 19 deletions and L858R), therapeutic failure is nearly inevitable. In 50-60% of cases, this resistance is driven by the T790M gatekeeper mutation in Exon 20, which sterically hinders the binding of earlier-generation TKIs while restoring the receptor's affinity for ATP.

Osimertinib (AZD9291) is a third-generation, irreversible EGFR-TKI rationally designed to overcome this resistance. It forms a covalent bond with the C797 residue in the ATP-binding pocket of the mutant EGFR, demonstrating high selectivity for both sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize systemic toxicity[1].

This guide objectively compares the experimental and clinical statistical data of Osimertinib against its predecessors, providing researchers and drug development professionals with a comprehensive framework for evaluating TKI efficacy.

EGFR_Signaling EGF EGF Ligand EGFR EGFR (WT / L858R / T790M) EGF->EGFR Activates PI3K PI3K / AKT Pathway (Cell Survival) EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) EGFR->MAPK Phosphorylation Erlotinib 1st/2nd Gen TKIs (Erlotinib / Afatinib) Erlotinib->EGFR Blocks WT/L858R (Steric Hindrance at T790M) Osimertinib 3rd Gen TKI (Osimertinib) Osimertinib->EGFR Covalent Binding (Inhibits L858R & T790M)

Figure 1: Mechanistic divergence of EGFR-TKIs. Osimertinib bypasses T790M steric hindrance via covalent binding.

Statistical Analysis of In Vitro Data: IC50 and Therapeutic Window

To accurately quantify the potency and selectivity of these compounds, researchers utilize the Half-Maximal Inhibitory Concentration (IC50).

Causality of Experimental Design: Why use Ba/F3 cells? Human lung cancer cell lines (like PC-9 or H1975) contain confounding genetic variables, such as concurrent PI3K or KRAS mutations. By transfecting murine interleukin-3 dependent Ba/F3 cells with specific human mutant EGFR plasmids, researchers isolate the direct causal relationship between the TKI and the specific EGFR mutation[1].

The "Therapeutic Window" is statistically defined as the ratio of the IC50 for WT EGFR to the IC50 for the mutant EGFR. A higher ratio indicates a wider safety margin before WT-associated toxicities (e.g., severe skin rash, diarrhea) occur.

Table 1: Comparative In Vitro IC50 Profiling (nM)

Data synthesized from established Ba/F3 and human cell line viability assays[1][2].

CompoundGenerationWT EGFR (Toxicity Marker)Exon 19del / L858RT790M + L858R (Resistance)Therapeutic Window (WT / T790M)
Erlotinib 1st Gen~30 nM28 nM> 1000 nM (Inactive)N/A (No efficacy)
Afatinib 2nd Gen~31 nM1.3 nM80 - 677 nM< 0.5 (Narrow/Toxic)
Osimertinib 3rd Gen~300 nM12 - 23 nM4.6 - 166 nM> 10 (Wide/Safe)

Statistical Insight: Erlotinib fails to achieve 50% inhibition at physiologically relevant doses in T790M models[2]. While Afatinib shows some activity against T790M in vitro, its IC50 for WT EGFR is lower than for T790M. Statistically, this means achieving therapeutic plasma concentrations for T790M in humans is impossible without inducing dose-limiting WT toxicities[1]. Osimertinib demonstrates a statistically significant separation between WT and T790M IC50 curves, validating its clinical safety profile.

Statistical Analysis of Clinical Endpoints (FLAURA Phase III Trial)

The translation of in vitro potency to clinical efficacy is validated through rigorous statistical modeling of time-to-event data. The pivotal Phase III FLAURA trial compared first-line Osimertinib against standard-of-care (SoC) TKIs (Erlotinib or Gefitinib) in advanced EGFR-mutated NSCLC[3].

Causality of Statistical Choices:

  • Kaplan-Meier Estimator: Used to estimate the survival function from lifetime data, properly handling right-censored data (patients who drop out or have not experienced the event by the end of the study).

  • Cox Proportional-Hazards Model: While the Log-rank test determines if a statistically significant difference exists between the survival curves, the Cox model quantifies the magnitude of that difference via the Hazard Ratio (HR), adjusting for stratification factors like race and mutation type.

Table 2: Clinical Efficacy Endpoints (FLAURA Trial)

Data reflects final overall survival analysis[3][4].

Clinical EndpointOsimertinib (n=279)Erlotinib / Gefitinib (n=277)Hazard Ratio (HR) [95% CI]p-value
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46[0.37 - 0.57]p < 0.001
Median Overall Survival (OS) 38.6 months31.8 months0.80[0.64 - 0.99]p = 0.046
Survival Rate at 36 Months 54%44%N/AN/A
Grade ≥3 Adverse Events 42%47%N/AN/A

Statistical Insight: An HR of 0.46 for PFS indicates that patients receiving Osimertinib had a 54% reduced risk of disease progression or death compared to the Erlotinib/Gefitinib cohort at any given time[5]. The OS analysis is particularly notable; despite 31% of the control group crossing over to receive Osimertinib upon progression, Osimertinib still demonstrated a statistically significant 20% reduction in the risk of death (HR = 0.80)[4].

Stat_Workflow Data Raw Clinical Data (Time-to-Event & Censoring) KM Kaplan-Meier Estimator (Survival Curves) Data->KM Cox Cox Proportional Hazards (Magnitude: Hazard Ratio) Data->Cox LogRank Log-Rank Test (Statistical Significance: p-value) KM->LogRank Result Efficacy Conclusion (PFS / OS Superiority) LogRank->Result Cox->Result

Figure 2: Bioinformatics and statistical workflow for analyzing clinical time-to-event oncology data.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems used to generate the comparative data discussed above.

Protocol 1: In Vitro MTS Cell Viability Assay for IC50 Determination

Why MTS over MTT? MTS is reduced by cells directly into a soluble formazan product. This eliminates the liquid solubilization step required in MTT assays, thereby reducing pipetting errors, minimizing technical variance, and improving the R² value of the resulting dose-response curve[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed Ba/F3 cells (expressing WT, L858R, or L858R+T790M EGFR) at a density of

    
     cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.
    
  • Self-Validating Controls: Designate wells for Vehicle Control (0.1% DMSO), Positive Control (100% cell death via lysis buffer), and Blank (media only) to establish the 100% and 0% viability baselines.

  • Compound Dosing: After 24 hours of incubation, treat cells with a 10-point, 3-fold serial dilution of Erlotinib, Afatinib, or Osimertinib (ranging from 0.1 nM to 10,000 nM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution (MTS reagent) to each well. Incubate for an additional 2 hours.

  • Quantification: Measure absorbance at 490 nm using a microplate reader.

  • Statistical Regression: Normalize data against controls. Use non-linear regression (curve fit) in GraphPad Prism, applying the four-parameter logistic (4PL) equation to calculate the absolute IC50.

Protocol 2: Statistical Pipeline for Time-to-Event Clinical Data

This methodology outlines the programmatic approach to deriving the clinical endpoints seen in Table 2.

Step-by-Step Methodology:

  • Data Structuring: Compile patient data into a matrix containing Time (months to event or censoring) and Status (1 = Event occurred, 0 = Censored).

  • Kaplan-Meier Estimation: Utilize the survival package in R. Execute survfit(Surv(Time, Status) ~ Treatment_Arm, data = dataset) to generate step-function survival curves.

  • Log-Rank Testing: Execute survdiff() to test the null hypothesis that there is no difference between the Osimertinib and Erlotinib survival curves. Extract the p-value (significance threshold

    
    ).
    
  • Proportional Hazards Verification: Plot Schoenfeld residuals to ensure the hazard ratio remains constant over time (a strict requirement for the Cox model).

  • Cox Regression: Execute coxph(Surv(Time, Status) ~ Treatment_Arm + Stratification_Factors) to output the Hazard Ratio (HR) and its 95% Confidence Interval (CI).

References

1.1 - Oncotarget / PMC 2.2 - Oncotarget / PMC 3.3 - Oncology Practice Management 4.4 - The ASCO Post 5.5 - Journal of Thoracic Oncology

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Hydroxy-5-methoxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Do not treat this chemical as general trash or drain waste. 2-Hydroxy-5-methoxy-4-methylbenzoic acid is a substituted phenolic acid. While often not classified as acutely toxic (P-List) under RCRA, it presents specific environmental and contact hazards (Skin/Eye Irritant H315, H319) that mandate segregation from general waste streams.

Emergency Response (Spill/Exposure)
ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1][2] Remove contaminated clothing.[1][2][3]
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][4]
Small Spill (<50g) Dampen with water to prevent dust. Sweep into a sealed container. Label "Hazardous Waste."[5]
Large Spill Evacuate area. Contact EHS. Use NIOSH N95 respirator during cleanup.

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity profile. This compound is a derivative of salicylic acid, meaning it possesses both a carboxylic acid group and a phenolic hydroxyl group.

Physicochemical Properties
  • Chemical Structure: A benzoic acid core with a hydroxyl group at C2, a methyl group at C4, and a methoxy group at C5.

  • Acidity (pKa): Estimated ~3.0–4.0 (Carboxylic acid) and ~10 (Phenolic -OH).

  • Solubility: Low in water; soluble in organic solvents (Ethanol, DMSO) and basic aqueous solutions.

  • Stability: Stable under normal conditions but sensitive to strong oxidizers.

Hazard Classification (GHS)
  • Signal Word: Warning

  • H315: Causes skin irritation.[2][3][4][6]

  • H319: Causes serious eye irritation.[1][2][4][6]

  • H335: May cause respiratory irritation.[2][3][4][6]

Part 3: Waste Classification & Regulatory Logic

Self-Validating Logic: Why do we classify it this way? Most specific isomers of substituted benzoic acids are not explicitly listed on the EPA’s P-List (acutely toxic) or U-List (toxic). However, under the Resource Conservation and Recovery Act (RCRA), the generator is responsible for determining if the waste exhibits hazardous characteristics.[7]

  • Is it Listed? Likely No (Check specific state lists, but federal RCRA usually does not list this specific isomer).

  • Is it Characteristic?

    • Ignitability (D001): No (unless in flammable solvent).

    • Corrosivity (D002): Only if in aqueous solution with pH

      
       2.
      
    • Reactivity (D003): No.

    • Toxicity (D004-D043): Unlikely to leach heavy metals or pesticides.

Operational Decision: Despite the lack of a specific RCRA code, manage as Non-RCRA Regulated Chemical Waste (or State-Regulated Hazardous Waste depending on location, e.g., California). Never pour down the drain, as phenolic compounds can disrupt wastewater treatment bacteria and are regulated by local POTW (Publicly Owned Treatment Works) permits.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Best for: Expired shelf chemicals, weighing boat residues, contaminated solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 2-Hydroxy-5-methoxy-4-methylbenzoic acid.

    • Hazards: Irritant.[4][6]

    • State: Solid.[5]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) in the same waste container.

  • Storage: Cap tightly. Store in a cool, dry area until pickup.

Protocol B: Liquid Waste Disposal (Solutions)

Best for: Reaction mixtures, HPLC waste, mother liquors.

  • Segregation by Solvent:

    • Aqueous (pH < 2): Collect in "Acid Waste" carboy.

    • Aqueous (pH > 2): Collect in "Aqueous Organic" carboy.

    • Organic Solvent (DMSO/Methanol): Collect in "Non-Halogenated Organic" carboy.

  • Compatibility Check: Ensure the waste stream does not contain strong bases (NaOH) without prior neutralization, as mixing acid/base waste streams can generate heat and pressure.

  • Secondary Containment: Store carboys in a tub capable of holding 110% of the largest container's volume.

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Water/Base), then pour the rinsate into the appropriate liquid waste container.

  • Deface Label: Cross out the chemical name and write "EMPTY."

  • Disposal: Place the triple-rinsed bottle in the glass recycling or trash, depending on institutional policy.

Part 5: Compatibility & Segregation Logic (Visualization)

The following diagram illustrates the decision logic for segregating this chemical from incompatible waste streams.

WasteSegregation cluster_safe Safe Disposal Paths Chemical 2-Hydroxy-5-methoxy- 4-methylbenzoic Acid OrganicStream Organic Waste Stream (Non-Halogenated) Chemical->OrganicStream If Dissolved SolidWaste Solid Chemical Waste Chemical->SolidWaste If Solid Reaction Exothermic Reaction (Heat/Pressure) Chemical->Reaction Do NOT Mix Chemical->Reaction Do NOT Mix Gas Toxic Gas Generation Chemical->Gas Do NOT Mix Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Oxidizers->Reaction Fire Hazard Bases Strong Bases (NaOH, KOH) Bases->Reaction Neutralization Cyanides Cyanides/Sulfides Cyanides->Gas HCN Release

Figure 1: Waste Segregation Logic. Green paths indicate safe disposal routes; dashed red paths indicate dangerous incompatibilities.

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 597164, 2-Methoxy-4-methylbenzoic acid (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.